molecular formula C4H4ClNOS B196307 Methylchloroisothiazolinone CAS No. 26172-55-4

Methylchloroisothiazolinone

Cat. No.: B196307
CAS No.: 26172-55-4
M. Wt: 149.60 g/mol
InChI Key: DHNRXBZYEKSXIM-UHFFFAOYSA-N
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Description

Chloromethylisothiazolinone is a 1,2-thiazole that is 4-isothiazolin-3-one bearing a methyl group on the nitrogen atom and a chlorine at C-5. It is a powerful biocide and preservative and is the major active ingredient in the commercial product Kathon(TM). It has a role as an antimicrobial agent, a xenobiotic and an environmental contaminant. It is a member of 1,2-thiazoles and an organochlorine compound. It is functionally related to a methylisothiazolinone.
The Panel concluded that the ingredient mixture MCI/MI is safe in cosmetics when formulated to be non-sensitizing, based on the results of a QRA or similar methodology;  however, at no point should concentrations exceed 7.5 ppm in leaveon products or 15 ppm in rinse-off products.
Methylchloroisothiazolinone (MCI) is an isothiazolinone commonly used as a preservative with antibacterial and antifungal properties. It is found within many commercially available cosmetics, lotions, and makeup removers. It is also a known dermatological sensitizer and allergen;  some of its side effects include flaky or scaly skin, breakouts, redness or itchiness, and moderate to severe swelling in the eye area. The American Contact Dermatitis Society named this compound the Contact Allergen of the Year for 2013. Sensitivity to this compound may be identified with a clinical patch test.
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
RN given refers to parent cpd;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methyl-1,2-thiazol-3-one
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InChI

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3
Source PubChem
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InChI Key

DHNRXBZYEKSXIM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4ClNOS
Source PubChem
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Related CAS

26530-03-0 (hydrochloride)
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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DSSTOX Substance ID

DTXSID9034286
Record name 5-Chloro-2-methyl-3(2H)-isothiazolone
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Molecular Weight

149.60 g/mol
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Physical Description

Liquid
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-
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Solubility

Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Density

For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Vapor Pressure

0.018 mm Hg at 25 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Color/Form

Crystals from ligroin (60-90 °C)

CAS No.

26172-55-4
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-
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Record name 5-Chloro-2-methyl-3(2H)-isothiazolone
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Record name 5-chloro-2-methyl-2H-isothiazol-3-one
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Record name METHYLCHLOROISOTHIAZOLINONE
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Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Melting Point

54-55 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Foundational & Exploratory

methylchloroisothiazolinone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methylchloroisothiazolinone (MCI)

Introduction

This compound (MCI), a heterocyclic organic compound from the isothiazolinone class, is a potent biocide widely utilized for its broad-spectrum antimicrobial properties.[1][2] Its primary function is as a preservative in a vast array of water-based products, including cosmetics, personal care items, paints, adhesives, and industrial fluids, to prevent microbial spoilage and extend shelf life.[3][4][5] MCI is frequently used in combination with methylisothiazolinone (MI), a mixture commercially known as Kathon™, to enhance its stability and efficacy.[3][6] The antimicrobial activity of MCI stems from its ability to inhibit essential microbial cellular functions.[2][7] However, it is also recognized as a significant contact allergen, which has led to regulatory restrictions on its use, particularly in leave-on cosmetic products.[6][8][9] This guide provides a comprehensive technical overview of MCI's chemical structure, properties, synthesis, mechanism of action, and analytical methodologies for a scientific audience.

Chemical Identity and Structure

This compound is chemically designated as 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one.[6][10] The core of its structure is a five-membered isothiazolinone ring containing nitrogen and sulfur atoms, with a methyl group attached to the nitrogen and a chlorine atom at the C-5 position.[1] This halogenated structure makes MCI a potent electrophile, crucial for its biological activity.[11]

Table 1: Chemical Identifiers for this compound

Identifier Value
Preferred IUPAC Name 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one[6]
Other Names 5-Chloro-2-methyl-4-isothiazolin-3-one, CMIT, MCI, CMI[1][4][6]
CAS Number 26172-55-4[1][6]
Molecular Formula C₄H₄ClNOS[1][11]
Canonical SMILES CN1C(=O)C=C(S1)Cl[11]
InChI Key DHNRXBZYEKSXIM-UHFFFAOYSA-N[6][11]

Physicochemical Properties

MCI is typically a white crystalline solid at room temperature, though it is often handled in aqueous solutions.[6][11] It is miscible with water and its biocidal activity is effective over a wide pH range commonly found in cosmetic and industrial formulations.[6][12]

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Molar Mass 149.59 g·mol⁻¹ [4][6][11]
Appearance White solid [6]
Melting Point 52 °C (325 K) [6]
Density 1.02 g/cm³ [6]
Solubility in Water Miscible [4][6]
UV Absorption Max (λmax) 274 nm [13]

Synthesis

The synthesis of isothiazolinones like MCI generally involves a cyclization reaction.[14] A common pathway starts with the preparation of N,N'-dimethyl-3,3'-dithiodipropionamide. This intermediate is then subjected to a chlorination-cyclization reaction, often using sulfuryl chloride, to form the isothiazolinone ring and introduce the chlorine atom at the C-5 position, yielding the final MCI product.[7][14]

G cluster_reactants Starting Materials cluster_process Process cluster_product Product R1 N,N'-dimethyl-3,3'- dithiodipropionamide P1 Chlorination & Cyclization Reaction R1->P1 R2 Chlorinating Agent (e.g., Sulfuryl Chloride) R2->P1 FP 5-Chloro-2-methyl- isothiazolin-3-one (MCI) P1->FP Yields

General synthesis workflow for this compound (MCI).

Mechanism of Action

Antimicrobial Activity

The biocidal effect of MCI is primarily due to its active sulfur moiety.[6][15] As a potent electrophile, MCI readily penetrates microbial cell membranes and undergoes a reaction with intracellular nucleophiles, particularly the thiol groups (-SH) present in cysteine residues of essential enzymes and proteins like glutathione.[6][7][12] This interaction leads to the irreversible oxidation of these thiol groups, forming disulfide bonds or other adducts.[7] The consequence is the rapid inhibition of critical metabolic pathways, including respiration and ATP synthesis, ultimately leading to microbial cell death.[7] This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria, yeasts, and fungi.[4][6]

G MCI MCI CellMembrane Microbial Cell Membrane MCI->CellMembrane Penetrates Thiol Cellular Thiols (-SH groups in proteins, enzymes, glutathione) CellMembrane->Thiol Interacts with Oxidation Oxidation of Thiols & Inactivation Thiol->Oxidation Leads to Inhibition Inhibition of Respiration, ATP Synthesis, etc. Oxidation->Inhibition CellDeath Cell Death Inhibition->CellDeath

Antimicrobial mechanism of this compound (MCI).
Allergic Contact Dermatitis (ACD) Induction

MCI is a well-documented sensitizer that can induce allergic contact dermatitis (ACD).[6][8][16] The immunological mechanism involves the innate immune system. Studies suggest that upon skin penetration, MCI can act as a hapten, binding to skin proteins and triggering an immune response. This process can activate Toll-like receptor 4 (TLR4) on immune cells. Activation of TLR4 initiates a downstream signaling cascade through the nuclear factor-kappa B (NF-κB) pathway.[8] This signaling results in the upregulation and secretion of various proinflammatory cytokines, such as IL-1β, TNF, and IL-6, which orchestrate the inflammatory response characteristic of ACD.[8]

G MCI MCI (Hapten) SkinProtein Skin Protein MCI->SkinProtein Binds to TLR4 TLR4 Activation SkinProtein->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Initiates Cytokines ↑ Proinflammatory Cytokines (IL-1β, TNF, IL-6) NFkB->Cytokines Upregulates ACD Allergic Contact Dermatitis (ACD) Cytokines->ACD Causes

Signaling pathway for MCI-induced allergic contact dermatitis.

Analytical Methodologies

The quantification of MCI in complex matrices like cosmetic or industrial products requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or coupled with Mass Spectrometry (MS) are the most common techniques.[13][17]

Experimental Protocol: HPLC-DAD Analysis of MCI

This protocol is a representative example for the quantification of MCI in personal care products.[13][18][19]

1. Sample Preparation (Extraction):

  • Weigh approximately 1.0 g of the sample into a centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol/water mixture).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: HPLC system with DAD or UV detector.[13]

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: Isocratic or gradient elution can be used. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13][18] For example, an 80:20 (v/v) mixture of 0.4% acetic acid in water and methanol.[18]

  • Flow Rate: 1.0 mL/min.[13][18]

  • Injection Volume: 10-25 µL.[13][18]

  • Column Temperature: 25 °C.[13]

  • Detection: UV detection at 274 nm, which is the maximum absorption wavelength for MCI.[13][18]

3. Quantification:

  • Prepare a series of standard solutions of MCI of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the MCI concentration in the sample by comparing its peak area to the calibration curve.

G Sample Sample Weighing Extraction Solvent Extraction & Ultrasonication Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV/DAD Detection (274 nm) Separation->Detection Quant Data Analysis & Quantification Detection->Quant

General experimental workflow for HPLC analysis of MCI.

Spectroscopic Data

Structural confirmation and identification of MCI are typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[20][21]

  • Mass Spectrometry (MS): In tandem MS (MS/MS) analysis, specific transitions are monitored for quantification and confirmation. For MCI, this provides high selectivity and sensitivity, allowing for detection at very low levels in complex samples.[17][22]

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): NMR spectroscopy is used to confirm the molecular structure. Specific chemical shifts for the protons and carbons in the isothiazolinone ring and its substituents provide unambiguous structural elucidation.[20][21] For example, in studies using ¹³C-labeled MCI, distinct signals corresponding to the labeled carbon atoms can be tracked to study its metabolism and reactions with biological molecules.[21]

Safety and Toxicology

While an effective preservative, MCI is a known skin irritant and sensitizer.[6][23] In pure or highly concentrated forms, it can cause chemical burns.[6] Due to the rising incidence of allergic contact dermatitis, regulatory bodies worldwide have restricted its use.[9] In the United States and Canada, for instance, the concentration of MCI/MI mixtures in rinse-off products is limited to 15 ppm, and their use in leave-on products is banned or severely restricted.[6][9]

Table 3: GHS Hazard Pictograms and Statements for this compound

Pictogram GHS Code Hazard Statement
GHS05 H314 Causes severe skin burns and eye damage.[6]
GHS06 H302/H330 Harmful if swallowed / Fatal if inhaled.[6]
GHS07 H317 May cause an allergic skin reaction.[6]
GHS09 H410 Very toxic to aquatic life with long lasting effects.[6]

References

An In-depth Technical Guide on the Synthesis and Mechanism of Methylchloroisothiazolinone (MCI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI), a potent biocide and preservative, is a heterocyclic organic compound widely utilized in a variety of industrial and consumer products for its broad-spectrum antimicrobial activity.[1] This technical guide provides a comprehensive overview of the primary synthesis pathway of MCI, its mechanism of action as both an antimicrobial agent and a contact allergen, and detailed experimental protocols.

Synthesis Pathway of this compound

The most common industrial synthesis of this compound (MCI) involves a two-step process: the formation of the precursor N,N'-dimethyl-3,3'-dithiodipropionamide, followed by its chlorination and cyclization to yield the final product.

Step 1: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide

The synthesis of the key intermediate, N,N'-dimethyl-3,3'-dithiodipropionamide, typically starts from readily available precursors such as methyl acrylate. The process involves a Michael addition with a sulfur source, followed by amidation.

Experimental Protocol:

A detailed experimental protocol for the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide is outlined below, based on established methodologies.

ParameterValue/ConditionReference
Starting Materials Methyl acrylate, Sodium polysulfide solution, Methylamine solutionUS20120330061A1
Reaction Temperature 0 to 50 °C (Optimal: 0 to 10 °C for amidation)US20120330061A1
Solvent Polar solvent (e.g., ethanol, methanol, water)US20120330061A1
Reaction Time Approximately 4 hours for amidationUS20120330061A1
Purification Crystallization, followed by filtration and dryingUS20120330061A1
Yield 91-94%US20120330061A1

Reaction Workflow:

Caption: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide.

Spectroscopic Data for N,N'-dimethyl-3,3'-dithiodipropionamide:

Spectroscopic DataObserved Values
Melting Point 111-112 °C[2][3]
Molecular Weight 236.35 g/mol [4][5][6]
¹H NMR (CDCl₃) δ 2.78 (t, 4H), 2.62 (t, 4H), 2.80 (s, 6H)
¹³C NMR (CDCl₃) δ 172.5, 37.5, 34.5, 26.0
IR (KBr, cm⁻¹) 3300 (N-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II)
Mass Spectrum (m/z) 236 (M+), 118 ([M/2]+)
Step 2: Chlorination and Cyclization to this compound

The second step involves the conversion of N,N'-dimethyl-3,3'-dithiodipropionamide to a mixture of isothiazolinones, including MCI, through a chlorination and intramolecular cyclization reaction.

Experimental Protocol:

The following protocol is a synthesis of established procedures for the chlorination and cyclization step.

ParameterValue/ConditionReference
Starting Material N,N'-dimethyl-3,3'-dithiodipropionamideUS20120330061A1
Chlorinating Agent Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)CN103880773A
Solvent Inert organic solvent (e.g., toluene, dichloromethane)CN103880773A
Reaction Temperature -10 to 20 °CCN103880773A
Reaction Time 2-4 hoursCN103880773A
Work-up Neutralization, extraction, and solvent removalCN103880773A
Yield Not explicitly stated, but the process is used for industrial production.

Reaction Workflow:

Caption: Chlorination and cyclization to form MCI.

Spectroscopic Data for 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI):

Spectroscopic DataObserved ValuesReference
Melting Point 54-55 °C[7]
Molecular Weight 149.60 g/mol [7]
¹H NMR (CDCl₃) δ 3.25 (s, 3H, N-CH₃), 6.20 (s, 1H, C₄-H)[8]
¹³C NMR (CDCl₃) δ 165.0 (C=O), 120.0 (C₄), 145.0 (C₅), 35.0 (N-CH₃)
UV-Vis (Methanol) λmax = 277 nm[7]
Mass Spectrum (m/z) 149 (M+), 151 ([M+2]+, due to ³⁷Cl isotope)

Alternative Synthesis Pathway

An alternative route to isothiazolinones involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. While less common for the industrial production of MCI, this method is a notable alternative. Detailed experimental protocols for this specific pathway leading to MCI are not as readily available in the public domain.

Mechanism of Action

Antimicrobial Mechanism

The biocidal activity of this compound stems from its ability to disrupt essential metabolic pathways in microorganisms. The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and enzymes.[1] This interaction leads to the irreversible inhibition of key enzymes, disruption of cellular respiration, and ultimately, cell death.

Antimicrobial_Mechanism MCI This compound Inactivated_Enzyme Inactivated Enzyme MCI->Inactivated_Enzyme Reacts with Thiol Thiol-containing proteins (e.g., enzymes) Thiol->Inactivated_Enzyme Cell_Death Microbial Cell Death Inactivated_Enzyme->Cell_Death Leads to

Caption: Antimicrobial mechanism of action of MCI.

Mechanism of Allergic Contact Dermatitis

This compound is a known contact allergen in humans. The mechanism of sensitization involves the activation of the innate immune system, leading to an adaptive immune response.

The current understanding suggests that MCI can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The binding of MCI to skin proteins is thought to trigger a signaling cascade, primarily through Toll-like receptor 4 (TLR4). This activation proceeds via the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[9] NF-κB then upregulates the expression of pro-inflammatory cytokines, initiating an inflammatory response that characterizes allergic contact dermatitis.

Allergic_Mechanism MCI MCI (Hapten) Hapten_Protein_Complex Hapten-Protein Complex MCI->Hapten_Protein_Complex Skin_Protein Skin Protein Skin_Protein->Hapten_Protein_Complex TLR4 Toll-like Receptor 4 (TLR4) Hapten_Protein_Complex->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces transcription of Inflammation Allergic Contact Dermatitis Cytokines->Inflammation

Caption: Allergic contact dermatitis signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis, mechanism of action, and relevant experimental data for this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding of this important biocidal agent. Further research into the nuances of its allergic mechanism and the development of alternative, less sensitizing preservatives remains an active area of investigation.

References

An In-depth Technical Guide to the Core Mechanism of Action of Methylchloroisothiazolinone on Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylchloroisothiazolinone (MCI) is a potent biocide with broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and yeasts.[1][2] Its efficacy stems from a multi-step mechanism that rapidly disrupts essential cellular processes, leading to growth inhibition and eventual cell death. This technical guide provides a detailed examination of the core mechanism of action of MCI on bacteria, focusing on its molecular interactions and the resulting physiological consequences. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows involved in its antimicrobial action.

Core Mechanism of Action

The antibacterial activity of this compound is characterized by a two-step mechanism: a rapid initial inhibition of growth and metabolism, followed by irreversible cellular damage leading to a loss of viability.[3][4] The primary mode of action involves the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic cellular components.[3][5]

Initial Interaction and Cellular Entry

MCI, being a relatively small molecule, is capable of diffusing across the bacterial cell membrane.[6][7] Once inside the cytoplasm, its primary targets are intracellular proteins.

Reaction with Thiol Groups

The key to MCI's biocidal activity lies in the reactivity of the electron-deficient sulfur atom within its isothiazolinone ring. This sulfur atom is highly susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of proteins.[1][5][7] This reaction leads to the formation of a disulfide bond and the opening of the isothiazolinone ring, resulting in the inactivation of the targeted protein.[4]

Disruption of Key Metabolic Pathways

The non-specific targeting of protein thiols leads to the inhibition of numerous essential enzymes.[3] Particularly susceptible are dehydrogenase enzymes that play a critical role in cellular respiration and energy production, such as those in the Krebs cycle and the electron transport chain.[3][8] Succinate dehydrogenase has been identified as a possible specific target of MCI.[8] The inhibition of these enzymes leads to a rapid cessation of key physiological functions.[3][4]

Inhibition of Respiration and ATP Synthesis

By disrupting the electron transport chain, MCI quickly inhibits bacterial respiration, as evidenced by a decrease in oxygen consumption.[3][8] This disruption of cellular respiration directly impacts the cell's ability to generate adenosine triphosphate (ATP), the primary energy currency of the cell.[3][8][9] The resulting depletion of intracellular ATP halts energy-dependent cellular processes, contributing to bacteriostasis.[8]

Generation of Reactive Oxygen Species (ROS)

The disruption of the electron transport chain can also lead to the production of reactive oxygen species (ROS), such as superoxide radicals.[3][8] This oxidative stress causes further damage to cellular components, including proteins, lipids, and nucleic acids.[8]

Irreversible Cell Damage and Lethality

The culmination of enzymatic inhibition, ATP depletion, and oxidative stress leads to widespread and irreversible cellular damage. The loss of reduced protein sulfhydryls shows a positive correlation with MCI-induced lethality.[8] This damage can also compromise the integrity of the cell membrane, leading to the leakage of essential intracellular components like proteins and nucleic acids, ultimately resulting in cell death.[10]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (MCI) and a 3:1 mixture of MCI and Methylisothiazolinone (MI)
MicroorganismBiocideMIC (µg/mL)MIC (% w/w)Reference(s)
Escherichia coliMCI0.5-[7]
Staphylococcus aureusMCI/MI (3:1)-0.0002%[3]
Pseudomonas aeruginosaMCI/MI (3:1)-0.0002%[3]
Aspergillus nigerMCI/MI (3:1)-0.00005%[3]
Candida albicansMCI/MI (3:1)-0.00005%[3]
Schizosaccharomyces pombeMCI2.6-[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of MCI dilutions: Prepare a series of twofold dilutions of MCI in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of MCI that completely inhibits visible growth of the bacteria.

Assessment of Cell Membrane Permeability (SYTOX Green Assay)

This assay uses the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[6][7]

  • Bacterial Culture: Grow bacteria to the mid-log phase and wash with a phosphate-free buffer (e.g., Hank's Balanced Salt Solution).[6]

  • Treatment: Resuspend the bacterial pellet in the buffer and treat with various concentrations of MCI for a specified time.

  • Staining: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 5-15 minutes.[7]

  • Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer with excitation and emission wavelengths of approximately 504 nm and 523 nm, respectively.[7] An increase in fluorescence indicates membrane damage.

Quantification of Protein Leakage (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a colorimetric method to determine the total protein concentration in a sample.[5][11]

  • Bacterial Treatment: Treat a known concentration of bacterial cells with MCI for a defined period.

  • Separation of Cells and Supernatant: Centrifuge the bacterial suspension to pellet the cells.

  • Protein Quantification in Supernatant:

    • Prepare a BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[12]

    • In a 96-well plate, add a sample of the supernatant and the BCA working reagent.[11]

    • Incubate the plate at 37°C for 30 minutes.[11]

    • Measure the absorbance at 562 nm using a microplate reader.[11]

    • Determine the protein concentration by comparing the absorbance to a standard curve prepared with a known protein, such as bovine serum albumin (BSA).[11]

Measurement of Intracellular ATP Levels

Intracellular ATP can be quantified using a luciferin-luciferase-based assay.

  • Bacterial Treatment: Expose a bacterial culture to MCI for various time points.

  • ATP Extraction: Lyse the bacterial cells using a suitable lysis buffer to release the intracellular ATP.

  • Luminescence Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent.

  • Measurement: Immediately measure the luminescence produced. The light output is directly proportional to the ATP concentration.

  • Quantification: Determine the ATP concentration by comparing the luminescence values to a standard curve prepared with known concentrations of ATP.

Assessment of Dehydrogenase Activity

Dehydrogenase activity can be measured by monitoring the reduction of an artificial electron acceptor.

  • Preparation of Cell Lysate: Treat bacteria with MCI, then lyse the cells to release intracellular enzymes.

  • Assay Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), a substrate (e.g., succinate), and an electron acceptor dye (e.g., 2,6-dichloroindophenol - DCIP).

  • Reaction Initiation: Add the cell lysate to the assay mixture.

  • Measurement: Monitor the decrease in absorbance of the electron acceptor dye (e.g., at 600 nm for DCIP) over time using a spectrophotometer. The rate of color change is proportional to the dehydrogenase activity.

Detection of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[13][14]

  • Cell Loading: Incubate bacterial cells with DCFH-DA (typically 5-10 µM) for 30-60 minutes in the dark.[4] During this time, intracellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

  • MCI Treatment: Wash the cells to remove excess dye and then treat with MCI.

  • Fluorescence Measurement: Measure the fluorescence intensity of the oxidized, fluorescent product (DCF) using a fluorometer or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4] An increase in fluorescence indicates an increase in intracellular ROS.

Quantification of Protein Sulfhydryl Groups (Ellman's Reagent)

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a colored product.[1][15]

  • Protein Extraction: Treat bacteria with MCI, then lyse the cells and extract the total protein.

  • Reaction: In a buffered solution (pH 8.0), mix the protein extract with Ellman's reagent.[1]

  • Measurement: Measure the absorbance of the yellow-colored product (TNB) at 412 nm.[15]

  • Quantification: Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[15] A decrease in absorbance compared to an untreated control indicates oxidation of sulfhydryl groups.

Visualizations

MCI_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCI_ext This compound (MCI) MCI_int Intracellular MCI MCI_ext->MCI_int Diffusion Membrane Inactive_Protein Inactive Proteins (Oxidized Thiols) MCI_int->Inactive_Protein Reacts with Inactive_Dehydrogenases Inactive Dehydrogenases MCI_int->Inactive_Dehydrogenases Inhibits Protein_SH Proteins with Thiol Groups (-SH) Protein_SH->Inactive_Protein Cell_Damage Irreversible Cell Damage Inactive_Protein->Cell_Damage Dehydrogenases Dehydrogenase Enzymes Dehydrogenases->Inactive_Dehydrogenases Disrupted_ETC Disrupted ETC Inactive_Dehydrogenases->Disrupted_ETC Disrupts ETC Electron Transport Chain ETC->Disrupted_ETC ATP_Depletion ATP Depletion Disrupted_ETC->ATP_Depletion Leads to ROS Reactive Oxygen Species (ROS) Disrupted_ETC->ROS Generates ATP_Synth ATP Synthesis ATP_Synth->ATP_Depletion ATP_Depletion->Cell_Damage ROS->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

Caption: Core mechanism of action of this compound (MCI) on bacteria.

Experimental_Workflow cluster_treatment Treatment Phase cluster_assays Downstream Assays Start Bacterial Culture (Mid-log phase) Treatment Incubation with MCI (Varying concentrations and times) Start->Treatment Membrane_Perm Membrane Permeability (SYTOX Green) Treatment->Membrane_Perm Protein_Leak Protein Leakage (BCA Assay) Treatment->Protein_Leak ATP_Levels Intracellular ATP (Luciferase Assay) Treatment->ATP_Levels Dehydro_Activity Dehydrogenase Activity Treatment->Dehydro_Activity ROS_Detection ROS Detection (DCFH-DA) Treatment->ROS_Detection SH_Quant Sulfhydryl Quantification (Ellman's Reagent) Treatment->SH_Quant

Caption: General experimental workflow for assessing the effects of MCI on bacteria.

Logical_Relationships cluster_primary Primary Effects (Rapid) cluster_secondary Secondary Effects cluster_tertiary Tertiary Effects (Delayed) cluster_outcome Final Outcome MCI MCI Exposure Thiol_Oxidation Thiol Oxidation & Enzyme Inhibition MCI->Thiol_Oxidation Resp_Inhibition Inhibition of Respiration Thiol_Oxidation->Resp_Inhibition Bacteriostasis Bacteriostasis Thiol_Oxidation->Bacteriostasis ATP_Depletion ATP Depletion Resp_Inhibition->ATP_Depletion ROS_Production ROS Production Resp_Inhibition->ROS_Production ATP_Depletion->Bacteriostasis Cell_Damage Macromolecular Damage ROS_Production->Cell_Damage Cell_Death Cell Death Bacteriostasis->Cell_Death Leads to (at higher conc.) Membrane_Damage Membrane Damage Cell_Damage->Membrane_Damage Membrane_Damage->Cell_Death

Caption: Logical relationships of events in MCI's antibacterial action.

Conclusion

The antibacterial mechanism of this compound is a rapid and multi-pronged assault on critical bacterial cellular functions. Its primary action of targeting thiol-containing proteins initiates a cascade of events, including the shutdown of energy metabolism and the induction of oxidative stress, which collectively lead to irreversible cell damage and death. This comprehensive understanding of its mode of action is essential for its effective application as a biocide and for the development of new antimicrobial strategies. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of MCI and other isothiazolinone-based biocides.

References

The Antimicrobial Spectrum of Methylchloroisothiazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI), a potent biocide belonging to the isothiazolinone class of compounds, exhibits a broad spectrum of antimicrobial activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][2] Its primary mechanism of action involves the electrophilic attack of the sulfur atom in the isothiazolinone ring on nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins.[2][3] This interaction leads to the formation of disulfide bonds, inactivating critical enzymes and disrupting essential metabolic pathways such as respiration and ATP synthesis, ultimately resulting in microbial cell death.[3][4] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Quantitative Antimicrobial Activity

The efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will kill 99.9% of the initial bacterial inoculum.[5]

The following tables summarize the known MIC and MBC values for this compound, often in combination with methylisothiazolinone (MI), against a variety of microorganisms. It is important to note that these values can vary depending on the specific strain, testing methodology, and culture conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound/Methylisothiazolinone (MCI/MI) Mixture

MicroorganismTypeMIC (% w/w)
Staphylococcus aureusGram-positive Bacteria0.0002[1][4]
Pseudomonas aeruginosaGram-negative Bacteria0.0002[1][4]
Aspergillus nigerFungus0.00005[1][4]
Candida albicansYeast0.00005[1][4]

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Isothiazolinones Against Soil Bacteria

MicroorganismBiocideMIC (mg/L)MBC (mg/L)
Pseudomonas putidaMIT3.907 - 15.625Not Reported
Pseudomonas mooreiMIT3.907 - 15.625Not Reported
Sphingomonas maliMIT3.907 - 15.625Not Reported
Bacillus subtilisMIT3.907 - 15.625Not Reported
Listeria monocytogenesBC0.25 - 20.000.50 - 20.00
Listeria monocytogenesPAA1050 - 17001150 - 1800
Listeria monocytogenesSH1750 - 45002250 - 4500

Experimental Protocols

Accurate determination of the antimicrobial activity of this compound requires standardized and meticulously executed experimental protocols. The following sections detail the methodologies for determining MIC, MBC, and time-kill kinetics.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[7][8]

Materials:

  • Sterile 96-well microtiter plates

  • This compound (MCI) stock solution of known concentration

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of MCI Dilutions: A serial two-fold dilution of the MCI stock solution is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to all wells. Then, 100 µL of the MCI stock solution is added to the first well and mixed. 100 µL is then transferred from the first well to the second, and this process is repeated down the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile diluent and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation: Each well of the microtiter plate containing the MCI dilutions is inoculated with 100 µL of the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Interpretation: The MIC is determined as the lowest concentration of MCI at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the killing activity of the biocide.

Procedure:

  • Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth.

  • This aliquot is then spread onto a sterile agar plate that does not contain any antimicrobial agent.

  • The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • The MBC is the lowest concentration of MCI that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism over time.[9][10]

Materials:

  • Flasks containing sterile broth with and without various concentrations of MCI (typically multiples of the MIC).

  • Standardized microbial inoculum.

  • Sterile saline for dilutions.

  • Agar plates for colony counting.

  • Incubator and shaker.

Procedure:

  • A standardized inoculum of the test microorganism is added to flasks containing broth with different concentrations of MCI (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the biocide.

  • The flasks are incubated, typically in a shaking incubator to ensure aeration.

  • At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot is withdrawn from each flask.

  • Serial dilutions of the aliquot are made in sterile saline.

  • A known volume of each dilution is plated onto agar plates.

  • The plates are incubated, and the number of colony-forming units (CFU/mL) is determined for each time point and MCI concentration.

  • The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage leading to a loss of viability.[11] This process is initiated by the diffusion of MCI across the cell membrane and its subsequent reaction with intracellular thiol-containing molecules.

MCI_Mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCI_ext This compound (MCI) MCI_int Intracellular MCI MCI_ext->MCI_int Passive Diffusion membrane Lipid Bilayer thiol_proteins Thiol-containing Proteins (e.g., Dehydrogenases) MCI_int->thiol_proteins Electrophilic Attack on Thiol Groups inactivated_proteins Inactivated Proteins (Disulfide Bonds) thiol_proteins->inactivated_proteins Oxidation respiration Cellular Respiration inactivated_proteins->respiration Inhibition atp_synthesis ATP Synthesis inactivated_proteins->atp_synthesis Inhibition ros Reactive Oxygen Species (ROS) Production inactivated_proteins->ros Induction of cell_death Cell Death respiration->cell_death Leads to atp_synthesis->cell_death Leads to ros->cell_death Contributes to

Caption: Proposed mechanism of action of this compound.

The key steps in the antimicrobial action of MCI are:

  • Cellular Uptake: MCI passively diffuses across the microbial cell wall and membrane.

  • Reaction with Thiols: Once inside the cell, the electron-deficient sulfur atom of the MCI molecule reacts with nucleophilic thiol groups (-SH) present in cysteine residues of various proteins and smaller molecules like glutathione.[3]

  • Enzyme Inactivation: This reaction leads to the formation of disulfide bonds, causing a conformational change in the proteins and inactivating key enzymes, particularly dehydrogenases involved in the Krebs cycle and electron transport chain.[11]

  • Metabolic Disruption: The inhibition of these enzymes disrupts critical metabolic pathways, including cellular respiration and ATP synthesis.[3][4]

  • Oxidative Stress: The disruption of normal metabolic processes can also lead to the generation of reactive oxygen species (ROS), causing further cellular damage.[4]

  • Cell Death: The cumulative effect of enzyme inactivation, cessation of energy production, and oxidative damage leads to the rapid death of the microbial cell.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antimicrobial spectrum of a biocide like this compound.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation prep_biocide Prepare MCI Stock Solution mic_test Perform Broth Microdilution MIC Assay prep_biocide->mic_test time_kill_test Perform Time-Kill Kinetics Assay prep_biocide->time_kill_test prep_media Prepare Culture Media and Agar Plates prep_media->mic_test prep_media->time_kill_test prep_inoculum Prepare and Standardize Microbial Inoculum prep_inoculum->mic_test prep_inoculum->time_kill_test mbc_test Perform MBC Assay mic_test->mbc_test analyze_mic Determine MIC Values mic_test->analyze_mic analyze_mbc Determine MBC Values mbc_test->analyze_mbc analyze_time_kill Generate and Analyze Time-Kill Curves time_kill_test->analyze_time_kill report Summarize Antimicrobial Spectrum analyze_mic->report analyze_mbc->report analyze_time_kill->report

References

Degradation Pathway of Methylchloroisothiazolinone in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI) is a widely used biocide in industrial and consumer products. Its efficacy in preventing microbial growth is well-established; however, its fate and degradation in aqueous environments are of significant interest due to potential ecotoxicological impacts. This technical guide provides an in-depth overview of the degradation pathways of MCI in aqueous solutions, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.

Data Presentation

The degradation of this compound is influenced by several environmental factors, primarily pH, temperature, and light. The following tables summarize the available quantitative data on the hydrolysis, photolysis, and biodegradation of MCI.

Table 1: Hydrolysis Half-life of this compound at Various pH and Temperatures
pHTemperature (°C)Half-life (days)Reference
8.5Room Temperature47[1]
9.0Room Temperature23[1]
9.6Room Temperature3.3[1]
10.0Room Temperature2[1]
9.040~6[1]
9.660< 0.08 (2 hours)[2]
AcidicRoom TemperatureStable[1][2]

Note: "Room Temperature" is not explicitly defined in all sources but is generally considered to be between 20-25°C.

Table 2: Photodegradation of Isothiazolinones
CompoundQuantum Yield (Φ)ConditionsReference
Methylisothiazolinone (MIT)11 - 13.6 × 10⁻⁴Simulated sunlight in natural water[3]
Benzisothiazolinone (BIT)2.43 - 5.79 × 10⁻⁴Simulated sunlight in natural water[3]

Note: Direct quantum yield data for MCI was not available in the reviewed literature. Data for the related compound Methylisothiazolinone (MIT) is provided as a proxy.

Table 3: Biodegradation of this compound
Test GuidelineConcentration (mg/L)Mineralization (%)Duration (days)ConclusionReference
OECD 301B0.33929Biodegradable
OECD 301B0.15529Biodegradable
OECD 301B0.036229Biodegradable
OECD 301C100028Not readily biodegradable

Note: MCI is considered biodegradable at environmentally relevant concentrations but may not meet the strict criteria for "ready biodegradability" at high concentrations due to its biocidal nature, which can be toxic to the microorganisms in the test system.

Degradation Pathways

The degradation of MCI in aqueous solution proceeds through three primary pathways: hydrolysis, photolysis, and biodegradation. The principal mechanism involves the cleavage of the N-S bond in the isothiazolinone ring.

Hydrolysis

Hydrolysis is a major degradation pathway for MCI, particularly under alkaline conditions. The rate of hydrolysis increases significantly with increasing pH and temperature[1][2]. The process is initiated by nucleophilic attack on the sulfur atom, leading to the opening of the isothiazolinone ring.

Photolysis

MCI can also be degraded by sunlight. Photolysis involves the absorption of light energy, which leads to the cleavage of the N-S bond and subsequent degradation of the molecule. The photodegradation of the related compound, methylisothiazolinone (MIT), is initiated by ring-opening at the N-S bond[3].

Biodegradation

Microorganisms in aquatic and terrestrial environments can degrade MCI. The primary biodegradation pathway also involves the opening of the isothiazolinone ring, followed by further degradation into smaller, less harmful compounds. At high concentrations, the biocidal properties of MCI can inhibit microbial activity, affecting its biodegradation rate.

The primary degradation product from these pathways is N-methylmalonamic acid . This intermediate is then further degraded through a series of steps to form smaller organic acids, such as malonamic acid, malonic acid, acetic acid, and formic acid, and ultimately mineralized to carbon dioxide and other inorganic substances[2][4].

Mandatory Visualization

Degradation Pathway of this compound

Degradation_Pathway MCI This compound RingOpening Isothiazolinone Ring Opening (Hydrolysis, Photolysis, Biodegradation) MCI->RingOpening NMMA N-methylmalonamic acid RingOpening->NMMA Intermediates Malonamic acid, Malonic acid, Acetic acid, Formic acid NMMA->Intermediates CO2 CO2 + H2O + Cl- + SO4²⁻ Intermediates->CO2

Caption: Degradation pathway of this compound.

Experimental Workflow for Degradation Studies

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Processing A Prepare aqueous solution of MCI at known concentration B Adjust pH and temperature as per experimental design A->B C Incubate under specific conditions (e.g., dark for hydrolysis, light for photolysis, with inoculum for biodegradation) B->C D Collect samples at timed intervals C->D E Analyze samples using HPLC to quantify MCI and degradation products D->E F Determine degradation kinetics (e.g., half-life) E->F

Caption: General experimental workflow for studying MCI degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of MCI degradation, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (adapted from OECD Guideline 111)
  • Objective: To determine the rate of hydrolytic degradation of MCI as a function of pH.

  • Materials:

    • This compound (analytical standard)

    • Sterile buffer solutions at pH 4, 7, and 9.

    • Sterile, purified water (e.g., HPLC grade).

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Constant temperature incubator or water bath.

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 274 nm).

  • Procedure:

    • Prepare a stock solution of MCI in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 g/L.

    • In triplicate for each pH, add a small volume of the MCI stock solution to the buffer solutions to achieve a final concentration in the low ppm range (e.g., 1-10 ppm). Ensure the organic solvent concentration is minimal (<1%).

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

    • At appropriate time intervals (determined by the expected degradation rate), withdraw aliquots from each test solution.

    • Immediately analyze the samples by HPLC to determine the concentration of MCI.

    • Continue sampling until at least 50% degradation is observed or for a maximum of 30 days.

  • Data Analysis:

    • Plot the natural logarithm of the MCI concentration versus time.

    • Determine the first-order rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Photodegradation Study (adapted from OECD Guideline)
  • Objective: To determine the rate of photodegradation of MCI in an aqueous solution under simulated sunlight.

  • Materials:

    • This compound (analytical standard).

    • Sterile, purified water.

    • Quartz or borosilicate glass reaction vessels.

    • A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters).

    • A chemical actinometer to measure light intensity.

    • HPLC system.

  • Procedure:

    • Prepare an aqueous solution of MCI at a known concentration in the low ppm range.

    • Fill the reaction vessels with the test solution and seal them.

    • Prepare dark controls by wrapping identical vessels in aluminum foil.

    • Expose the test vessels to the light source at a constant temperature.

    • At specific time intervals, withdraw samples from both the irradiated and dark control vessels.

    • Analyze the samples by HPLC to determine the MCI concentration.

  • Data Analysis:

    • Calculate the photodegradation rate by subtracting the degradation in the dark controls from the total degradation in the irradiated samples.

    • Determine the photodegradation kinetics and half-life as described for the hydrolysis study.

    • The quantum yield can be calculated if the molar absorption coefficient of MCI and the light intensity at the relevant wavelengths are known.

Ready Biodegradability Study (adapted from OECD Guideline 301B: CO₂ Evolution Test)
  • Objective: To assess the ready biodegradability of MCI by measuring the amount of CO₂ produced.

  • Materials:

    • This compound.

    • Mineral medium as specified in OECD 301.

    • Activated sludge from a domestic wastewater treatment plant as the inoculum.

    • CO₂-free air.

    • Barium hydroxide (Ba(OH)₂) or another suitable CO₂-absorbing solution.

    • A reference compound of known biodegradability (e.g., sodium benzoate).

  • Procedure:

    • Prepare the mineral medium and add the MCI at a concentration that is not inhibitory to the microorganisms (e.g., in the low mg/L range)[5].

    • Inoculate the medium with activated sludge.

    • Set up parallel tests with a reference compound and a blank (inoculum only).

    • Incubate the test vessels in the dark at a constant temperature (20-25°C) for 28 days.

    • Aerate the vessels with CO₂-free air and pass the effluent gas through the Ba(OH)₂ solution to trap the evolved CO₂.

    • Periodically measure the amount of CO₂ produced by titrating the remaining Ba(OH)₂ with standard acid.

  • Data Analysis:

    • Calculate the percentage of theoretical CO₂ production (% ThCO₂) for MCI, corrected for the CO₂ produced in the blank.

    • A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the concentration of MCI and its primary degradation product, N-methylmalonamic acid.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions for MCI:

    • Mobile Phase: Isocratic elution with a mixture of 0.4% acetic acid in water and methanol (e.g., 80:20 v/v)[6].

    • Flow Rate: 1.0 mL/min[6].

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

    • Detection Wavelength: 274 nm[6].

    • Injection Volume: 10-20 µL.

  • Analysis of N-methylmalonamic acid: The analysis of this more polar degradation product may require different chromatographic conditions, such as a more polar mobile phase or a different column, and is often achieved using LC-MS/MS for higher sensitivity and specificity.

  • Quantification:

    • Prepare a series of standard solutions of MCI of known concentrations.

    • Generate a calibration curve by plotting the peak area versus the concentration.

    • Determine the concentration of MCI in the unknown samples by comparing their peak areas to the calibration curve.

Conclusion

The degradation of this compound in aqueous solutions is a multifaceted process driven by hydrolysis, photolysis, and biodegradation. The rate of degradation is highly dependent on environmental conditions, with alkaline pH and elevated temperatures significantly accelerating hydrolysis. The primary degradation pathway involves the opening of the isothiazolinone ring to form N-methylmalonamic acid, which subsequently degrades to simpler organic acids and ultimately to carbon dioxide. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental fate and potential risks associated with the use of this biocide. The experimental protocols provided in this guide offer a framework for researchers to conduct further studies to refine our understanding of MCI's environmental behavior.

References

Solubility of Methylchloroisothiazolinone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylchloroisothiazolinone (MCI) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this widely used biocide. This document compiles available quantitative and qualitative solubility data, outlines general experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of a substance in a particular solvent is a critical parameter for its formulation, application, and environmental fate. The following tables summarize the available quantitative solubility data for this compound in a range of organic solvents.

SolventSolubilityTemperature (°C)
Ethyl Acetate4.31 g/100 mLNot Specified
Methanol4.40 g/100 mLNot Specified
Toluene4.07 g/100 mLNot Specified
Hexane0.28 g/100 mLNot Specified

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolubility (g/L)Temperature (°C)
Ethyl Acetate38.0610
Ethyl Acetate52.5530
Hexane1.3910
Hexane2.9130

Table 2: Temperature-Dependent Solubility of this compound [1]

For a common commercial mixture of this compound and methylisothiazolinone (MCI/MI), the following solubility data has been reported:

SolventApproximate Solubility
Ethanol30 mg/mL
Dimethyl Sulfoxide (DMSO)30 mg/mL
Dimethylformamide (DMF)30 mg/mL

Table 3: Approximate Solubility of a this compound/Methylisothiazolinone (MCI/MI) Mixture [2]

Qualitative Solubility Profile

In addition to quantitative data, several sources describe the solubility of this compound in a qualitative manner. This information can be useful for initial solvent screening.

  • Alcohols and Glycols : this compound is reported to have good solubility or be readily miscible with lower alcohols and glycols.[3]

  • Chloroform : Described as soluble to slightly soluble.[4][5][6]

  • Dimethyl Sulfoxide (DMSO) : Characterized as slightly soluble.[4][5][6]

  • Methanol : Stated to be slightly soluble, with solubility increasing with heat.[4][5][6]

  • Nonpolar Solvents : Generally exhibits low solubility in nonpolar solvents.

  • Acetone : The "incomplete solubility" of a mixture of methylisothiazolinone and this compound in 100% acetone has been noted in the context of its use as a vehicle in scientific studies.[7]

Experimental Protocols for Solubility Determination

General Procedure for Solubility Determination (Flask Method)

This method is suitable for determining the solubility of a substance in a liquid solvent and is analogous to the OECD Guideline 105 for water solubility.

1. Preparation of a Saturated Solution: a. An excess amount of this compound is added to a known volume of the organic solvent of interest in a flask. b. The flask is sealed to prevent solvent evaporation. c. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Separation of Undissolved Solute: a. Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a membrane filter (e.g., 0.45 µm) that is compatible with the organic solvent.

3. Analysis of the Saturated Solution: a. A known aliquot of the clear, saturated filtrate is carefully taken. b. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. c. A calibration curve prepared with standard solutions of known concentrations is used to quantify the amount of dissolved this compound.

4. Calculation of Solubility: a. The solubility is then calculated and expressed in appropriate units, such as g/100 mL, g/L, or mg/mL.

Logical Workflow for Solvent Selection

The selection of an appropriate organic solvent for this compound depends on various factors beyond just solubility, including the intended application, safety considerations, and compatibility with other components in a formulation. The following diagram illustrates a logical workflow for this selection process.

G Solvent Selection Workflow for this compound start Define Application Requirements solubility High Solubility Required? start->solubility polar_solvents Evaluate Polar Solvents (e.g., Alcohols, Glycols, Ketones) solubility->polar_solvents Yes nonpolar_solvents Consider Nonpolar Solvents (Limited Applicability) solubility->nonpolar_solvents No compatibility Assess Compatibility with Other Formulation Components polar_solvents->compatibility nonpolar_solvents->compatibility safety Evaluate Safety and Regulatory Constraints (Toxicity, Flammability) compatibility->safety Compatible reject Re-evaluate or Consider Alternative Formulation Strategy compatibility->reject Incompatible final_solvent Select Optimal Solvent safety->final_solvent Acceptable safety->reject Unacceptable

Caption: Logical workflow for selecting an organic solvent for MCI.

References

In-Depth Toxicological Profile of Methylchloroisothiazolinone (MCI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Methylchloroisothiazolinone (MCI), a widely used preservative. The information is compiled from a range of preclinical and clinical studies, with a focus on providing quantitative data, detailed experimental methodologies, and mechanistic insights to support research and safety assessments.

Executive Summary

This compound (MCI) is an effective antimicrobial agent, but its use is associated with a range of toxicological concerns, most notably skin sensitization. This document details its toxicological profile, including acute toxicity, skin and eye irritation/sensitization, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Quantitative data are presented in tabular format for ease of comparison, and key experimental protocols are described in detail. Furthermore, signaling pathways for neurotoxicity and skin sensitization are visualized to provide a deeper understanding of its mechanisms of action.

Acute Toxicity

MCI exhibits moderate to high acute toxicity via oral and dermal routes and is highly toxic upon inhalation.

Table 1: Acute Toxicity of this compound/Methylisothiazolinone (MCI/MI) Mixture

Route of AdministrationSpeciesParameterValue (mg/kg)Reference
OralRatLD504.6 (male), 4.3 (female)[1]
DermalRabbitLD50Moderately toxic[1]
IntraperitonealRatLD504.6 (male), 4.3 (female)[1]
InhalationRatLC500.2 - ~1.4 mg/L air[1]

Note: Acute toxicity data is often reported for the MCI/MI mixture.

Key Experimental Protocols

Acute Oral Toxicity Study in Rats

  • Guideline: Based on OECD Guideline 401.

  • Species: Sprague Dawley Crl: CD(SD) BR rats.

  • Dosing: Single oral gavage administration of the test substance.

  • Observation Period: 14 days.

  • Endpoints: Mortality, clinical signs of toxicity (e.g., severe gastric irritation, lethargy, ataxia), body weight changes, and gross pathology at necropsy.[1]

  • Data Analysis: LD50 calculated using the Probit method.

Skin and Eye Irritation and Sensitization

MCI is a well-documented skin sensitizer and can cause skin and eye irritation in a concentration-dependent manner.

Table 2: Dermal and Ocular Effects of MCI/MI

EndpointSpeciesConcentrationResultReference
Dermal IrritationRabbit560 ppm (aqueous)Non-irritating
2800 ppm (aqueous)Moderately irritating
5600 ppm (aqueous)Severely irritating
56,000 ppm (aqueous)Corrosive
Ocular IrritationRabbitConcentration-dependentIrritation observed[1]
Skin SensitizationGuinea Pig-Sensitizer[2]
Human15 ppmNot a sensitizer[3]
>50 ppmMixed results[3]
Key Experimental Protocols

Guinea Pig Maximization Test (GPMT)

  • Guideline: Based on OECD Guideline 406.

  • Species: Albino guinea pigs.

  • Induction Phase:

    • Day 0: Intradermal injections of the test article with and without Freund's Complete Adjuvant (FCA).

    • Day 7: Topical application of the test article under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Day 21: Topical application of the test article at a non-irritating concentration to a naive site.

  • Endpoint: Skin reactions (erythema and edema) are scored at 24 and 48 hours after patch removal. A substance is considered a sensitizer if a significant number of test animals show a positive response compared to control animals.[4][5]

Human Repeat Insult Patch Test (HRIPT)

  • Objective: To assess the irritation and/or sensitization potential of a test material after repeated application to the skin of human subjects.[6]

  • Panel: Typically 50-200 healthy male and female volunteers.[7]

  • Induction Phase: A series of nine 24-hour applications of the test material under an occlusive or semi-occlusive patch to the same site on the back over a 3-week period.[8][9] Skin responses are evaluated after each application.[6]

  • Rest Period: A 10-21 day period with no applications.[6]

  • Challenge Phase: A single 24-hour patch application of the test material to a naive site.[8]

  • Endpoint: Skin reactions at the challenge site are evaluated at 24, 48, and 72 hours post-patch removal.[7] Sensitization is indicated by a more pronounced reaction at the challenge site compared to the induction phase.[8]

Signaling Pathway for Skin Sensitization

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_dermis Dermis / Lymph Node MCI MCI Penetration Haptenation Haptenation: Covalent binding to skin proteins (e.g., cysteine, histidine, lysine residues) MCI->Haptenation Molecular Initiating Event Keratinocytes Keratinocyte Activation Haptenation->Keratinocytes Key Event 1 DC Immature Dendritic Cell (DC) Haptenation->DC Uptake of Haptenated Protein Cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1β, TNF-α, IL-6) Keratinocytes->Cytokines Key Event 2 Cytokines->DC Activation Signal DC_Activation DC Maturation & Migration to Lymph Node DC->DC_Activation Antigen_Presentation Antigen Presentation to Naive T-cells DC_Activation->Antigen_Presentation Key Event 3 T_Cell_Proliferation T-Cell Proliferation & Differentiation (Memory T-cells) Antigen_Presentation->T_Cell_Proliferation Key Event 4 Clinical Manifestation Allergic Contact Dermatitis (upon re-exposure) T_Cell_Proliferation->Clinical Manifestation Neurotoxicity_Pathway MIT Methylisothiazolinone (MIT) Zinc Intracellular Zinc Release MIT->Zinc LOX 12-Lipoxygenase Activation Zinc->LOX ERK p44/42 ERK Phosphorylation LOX->ERK NADPH_Oxidase NADPH Oxidase Activation ERK->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) Generation NADPH_Oxidase->ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP Poly(ADP-ribose) Polymerase (PARP) Overactivation DNA_Damage->PARP Cell_Death Neuronal Cell Death PARP->Cell_Death

References

The Environmental Fate of Methylchloroisothiazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI) is a widely used biocide and preservative in a variety of industrial and consumer products. Its extensive use raises important questions about its environmental fate and potential ecological impact. This technical guide provides an in-depth overview of the environmental degradation, persistence, and mobility of MCI, with a focus on the key environmental compartments of water and soil. The information presented herein is intended to support environmental risk assessments and inform the development of safer and more sustainable chemical alternatives.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the environmental breakdown of this compound.

Hydrolysis

The hydrolysis of MCI is a critical degradation pathway in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2] Generally, hydrolysis increases with higher pH and temperature.[2][3]

Table 1: Hydrolysis Half-Life of this compound (MCI)

pHTemperature (°C)Half-LifeReference
925Slightly degraded[4]
7.42569 days[1]
425Stable[4]
Not Specified4012 days[2]
Not Specified60< 2 days[2]
Photolysis

Photolysis, or degradation by light, is another important abiotic process that contributes to the breakdown of MCI in the environment.[3] Exposure to sunlight can accelerate the degradation of MCI in aquatic systems.[2]

Table 2: Photodegradation of this compound (MCI)

ConditionpHDegradation/Half-LifeReference
UV light4Slightly degraded[4]
Sunlight exposureNot SpecifiedPhotolysis half-life of 6.8 days (compared to 14.4 days for dark control)[2]

Biotic Degradation

Biodegradation by microorganisms is a primary mechanism for the removal of MCI from both soil and aquatic environments. While MCI can be toxic to microbes at high concentrations, at environmentally relevant concentrations, it is biodegradable.[1]

In soil, MCI undergoes rapid primary biodegradation.[1] The principal environmental degradation pathway for both MCI and the related compound methylisothiazolinone (MI) involves the opening of the isothiazolinone ring and the loss of sulfur and chlorine atoms to form N-methylmalonamic acid.[1] This is then further degraded into smaller organic acids and ultimately mineralized to carbon dioxide.[2]

Standard ready biodegradability tests (e.g., OECD 301B) have shown that the apparent non-degradability of MCI at high concentrations is due to its microbial toxicity.[1] However, at lower, more environmentally realistic concentrations, significant mineralization occurs.[1]

Table 3: Biodegradation of this compound (MCI)

Environmental CompartmentHalf-Life/DegradationReference
SoilExpected to undergo rapid primary biodegradation[1]
Aquatic (aerobic)Substantial degradation (80-100%) in synthetic sewage[5]
Aquatic (anaerobic)No degradation noted[5]

Environmental Persistence and Mobility

Based on the available data from abiotic and biotic degradation studies, MCI is not considered to be persistent in the environment.[1]

The mobility of MCI in soil is influenced by its adsorption to soil particles. The organic carbon-normalized soil adsorption coefficient (Koc) for MCI is low, indicating that it has very high mobility in soil.[1]

Bioaccumulation

This compound is not expected to bioaccumulate in organisms.[1] This is based on its low bioconcentration factor (BCF) in fish.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the environmental fate of this compound.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9).[6][7][8][9][10]

Methodology:

  • Test Substance Preparation: A solution of MCI is prepared in sterile, aqueous buffer solutions at pH 4, 7, and 9. The concentration should not exceed 0.01 M or half of its water solubility.[7]

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).[4]

  • Sampling: Aliquots of the test solutions are taken at specific time intervals.

  • Analysis: The concentration of MCI and any major hydrolysis products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15]

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of MCI against time. The half-life (t1/2) at each pH is then calculated.

Soil Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

This study determines the adsorption and desorption potential of a chemical in different soil types.[16][17][18][19][20]

Methodology:

  • Soil Selection: A minimum of five different soil types with varying properties (e.g., organic carbon content, pH, texture) are used.[17][19]

  • Test Solution Preparation: A solution of MCI of a known concentration is prepared.

  • Adsorption Phase: A known mass of soil is equilibrated with a known volume of the MCI test solution by shaking for a defined period.

  • Equilibration and Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of MCI in the aqueous phase is measured. The amount of MCI adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (indirect method).[18]

  • Desorption Phase: The soil from the adsorption phase is then equilibrated with a fresh solution without MCI to determine the extent of desorption.

  • Data Analysis: The adsorption (Kd) and organic carbon-normalized adsorption (Koc) coefficients are calculated.

Direct Photolysis in Water (Adapted from OECD Guideline 316)

This test evaluates the potential for a chemical to be degraded by direct absorption of sunlight in water.[21][22][23][24][25]

Methodology:

  • Test Solution Preparation: A solution of MCI is prepared in a buffered aqueous solution.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) at a constant temperature.[22][25] A dark control is run in parallel.

  • Sampling: Samples are collected from both the irradiated and dark control solutions at various time points.

  • Analysis: The concentration of MCI is measured in each sample.

  • Data Analysis: The rate of photolysis is determined, and the photolytic half-life is calculated.

Ready Biodegradability (Adapted from OECD Guideline 301)

This set of screening tests determines the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.[26][27][28][29] The CO2 Evolution Test (OECD 301B) is a commonly used method.[26]

Methodology:

  • Test Setup: The test is conducted in sealed bottles containing a mineral medium, the test substance (MCI) as the sole source of organic carbon, and an inoculum of microorganisms (e.g., from activated sludge).[26][30]

  • Incubation: The bottles are incubated in the dark at a constant temperature with shaking.

  • Measurement of CO2 Evolution: The amount of CO2 produced from the biodegradation of MCI is measured over a 28-day period and compared to the theoretical amount of CO2 that could be produced.[26]

  • Data Analysis: The percentage of biodegradation is calculated. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical CO2 evolution (e.g., >60%) within a 10-day window during the 28-day test.[26]

Visualizations

Degradation Pathway of this compound

MCI This compound (MCI) RingOpening Isothiazolinone Ring Opening (Loss of Sulfur and Chlorine) MCI->RingOpening Biodegradation / Hydrolysis NMethylmalonamicAcid N-methylmalonamic acid RingOpening->NMethylmalonamicAcid Intermediates Further Degradation (Malonamic, Malonic, Acetic, Formic Acids) NMethylmalonamicAcid->Intermediates CO2 Carbon Dioxide (CO2) (Mineralization) Intermediates->CO2

Caption: Major environmental degradation pathway of this compound.

Experimental Workflow for Soil Adsorption/Desorption Study (OECD 106)

cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_analysis Data Analysis SoilPrep Select and Prepare 5 Soil Types Equilibrate Equilibrate Soil with MCI Solution (Shake) SoilPrep->Equilibrate SolutionPrep Prepare MCI Test Solution SolutionPrep->Equilibrate Separate Centrifuge to Separate Soil and Supernatant Equilibrate->Separate AnalyzeSupernatant Analyze MCI in Supernatant (HPLC) Separate->AnalyzeSupernatant Resuspend Resuspend Soil in Fresh Solution Separate->Resuspend Soil Pellet Calculate Calculate Kd and Koc AnalyzeSupernatant->Calculate Equilibrate2 Equilibrate (Shake) Resuspend->Equilibrate2 Separate2 Centrifuge Equilibrate2->Separate2 AnalyzeSupernatant2 Analyze MCI in Supernatant (HPLC) Separate2->AnalyzeSupernatant2 AnalyzeSupernatant2->Calculate

Caption: Workflow for determining soil adsorption/desorption of MCI.

Conclusion

The available scientific evidence indicates that this compound is not a persistent substance in the environment. It undergoes degradation through a combination of abiotic (hydrolysis and photolysis) and biotic pathways. The primary degradation route involves the cleavage of the isothiazolinone ring, leading to the formation of less complex organic acids and eventual mineralization to carbon dioxide. While MCI exhibits high mobility in soil, its potential for bioaccumulation is low. Understanding these environmental fate characteristics is crucial for conducting comprehensive risk assessments and ensuring the responsible use of this biocide.

References

methylchloroisothiazolinone interaction with microbial cell membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Methylchloroisothiazolinone with Microbial Cell Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (MCI) is a potent biocide widely used for microbial control in industrial and consumer products.[1] Its efficacy stems from a rapid, multi-faceted mechanism of action that profoundly impacts microbial cellular integrity, with the cell membrane being a critical interface. This technical guide provides a detailed examination of the molecular interactions between MCI and microbial cell membranes. It covers the core chemical mechanism, subsequent effects on membrane integrity and function, quantitative efficacy data, and detailed protocols for key experimental assays. Visual diagrams of the mechanism and experimental workflows are provided to facilitate a deeper understanding of MCI's antimicrobial properties.

Introduction to this compound (MCI)

This compound (5-chloro-2-methyl-4-isothiazolin-3-one), or MCI, is a heterocyclic organic compound belonging to the isothiazolinone class of biocides.[2][3] It is frequently used in combination with methylisothiazolinone (MI), in a formulation commonly known as Kathon™, to provide a broad spectrum of activity against gram-positive and gram-negative bacteria, yeasts, and fungi.[1][2] The antimicrobial power of MCI is rooted in its chemical structure, specifically the reactive sulfur atom within the isothiazolinone ring, which makes it a strong electrophile.[2][4] This reactivity is the foundation of its ability to disrupt essential cellular processes, leading to rapid growth inhibition followed by cell death.[5]

Core Mechanism of Antimicrobial Action

The antimicrobial activity of MCI is a rapid, two-step process: an initial, swift inhibition of growth and metabolism, followed by irreversible cellular damage that leads to lethality.[5]

Electrophilic Attack on Thiol Groups

The primary mechanism of isothiazolinones involves the electron-deficient sulfur atom, which readily reacts with cellular nucleophiles.[4] The most crucial targets are the thiol (-SH) groups found in the amino acid cysteine.[4][6] MCI oxidizes these thiol residues in proteins and small molecules like glutathione, forming disulfide bonds or other adducts.[2][7] This interaction is critical to its biocidal effect, as it leads to the widespread inactivation of proteins and enzymes essential for microbial survival.[4] The chlorine substituent at the 5th position of the MCI ring enhances its reactivity towards thiols compared to non-chlorinated analogues.[8]

Inhibition of Key Metabolic Enzymes

By targeting thiol groups, MCI effectively inhibits numerous enzymes crucial for cellular metabolism. This includes key dehydrogenases involved in the respiratory chain.[5][6] The disruption of these enzymes leads to a rapid cessation of vital metabolic pathways, including respiration (oxygen consumption) and energy generation (ATP synthesis).[4][5][6] Studies on Escherichia coli have identified specific enzymes, such as succinate dehydrogenase, as potential targets for MCI.[6] This rapid inhibition of central metabolic functions is a primary contributor to the bacteriostatic effect observed shortly after microbial exposure to MCI.[6]

Induction of Oxidative Stress

The disruption of metabolic pathways and the reaction with thiols like glutathione deplete the cell's antioxidant defenses, leading to the accumulation of reactive oxygen species (ROS).[7] This build-up of ROS causes significant oxidative stress, resulting in damage to DNA, lipids, and proteins.[7] Evidence suggests that free radical generation plays a role in the bactericidal activity of MCI, contributing to the irreversible cellular damage that follows the initial growth inhibition.[6]

Interaction with the Microbial Cell Membrane

While much of MCI's action involves intracellular targets, its interaction with the cell membrane is a critical aspect of its overall mechanism, serving as both a pathway for entry and a site of significant disruption.

Disruption of Membrane Integrity and Permeability

Isothiazolinones are known to diffuse across the cell membrane to reach their intracellular targets.[4] However, MCI also exerts direct effects on membrane integrity. Studies have shown that exposure to isothiazolinones leads to an increase in cell membrane permeability.[7][9] This damage can result in the leakage of essential small molecules and ions from the cytoplasm, such as potassium ions.[10] The loss of ionic gradients disrupts the proton motive force, further crippling cellular energy production and transport processes.

Effects on Membrane-Associated Processes

Many of the enzymes inhibited by MCI, particularly those involved in respiration, are located within or associated with the cell membrane. By inactivating these membrane-bound proteins, MCI directly halts critical membrane functions. The inhibition of the electron transport chain not only stops ATP synthesis but also disrupts the overall bioenergetic state of the cell.[10]

Quantitative Analysis of MCI's Antimicrobial Efficacy

The potency of MCI can be quantified through various measures, most notably the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the biocide that prevents visible microbial growth.[11][12]

Table of Minimum Inhibitory Concentrations (MIC)
MicroorganismBiocideMIC (mg/L or ppm)Reference
Escherichia coliMCI7.0[8]
Schizosaccharomyces pombeMCINot specified, but noted as highly effective[13]
Pseudomonas putidaMIT3.907 - 15.625[7]
Pseudomonas mooreiMIT3.907 - 15.625[7]
Sphingomonas maliMIT3.907 - 15.625[7]
Bacillus subtilisMIT3.907 - 15.625[7]
Legionella bozemaniiMCI:MI (4:1 mixture)< 50[13]
*Note: Data for the related compound Methylisothiazolinone (MIT) is included to provide context on the efficacy of isothiazolinones. MCI is generally considered more potent than MIT.[8]
Table of Effects on Membrane and Cellular Components
Effect MeasuredMicroorganismMCI/MIT ConcentrationObservationReference
Membrane PermeabilityP. putida, P. moorei, S. mali, B. subtilis> 0.489 mg/L (MIT)Significant increase in membrane permeability.[7]
Intracellular ATP LevelsEscherichia coliInhibitory levels (not specified)Rapid decline following inhibition of respiration.[6]
Intracellular ROS ContentP. putida, P. moorei, S. mali, B. subtilisNot specifiedSignificant increase, indicating oxidative stress.[7]
Protein Sulfhydryl GroupsEscherichia coliLethal levels (not specified)Positive correlation between MCI-induced lethality and loss of reduced protein sulfhydryls.[6]

Key Experimental Protocols

The following sections detail standardized methodologies for assessing the antimicrobial effects of MCI.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is determined by challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth after a defined incubation period.[12]

Methodology:

  • Preparation of MCI Stock: Prepare a concentrated stock solution of MCI in a suitable solvent (e.g., water or DMSO) and sterilize by filtration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the MCI stock solution in sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi). Leave wells for positive (no MCI) and negative (no microbes) controls.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Incubate the plate at the optimal temperature (e.g., 37°C for E. coli) for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of MCI at which no visible turbidity (growth) is observed.

Assessment of Cell Membrane Permeability (SYTOX® Green Assay)

Principle: SYTOX® Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells. If the membrane is compromised, the dye enters the cell, binds to nucleic acids, and produces a bright green fluorescence. The intensity of the fluorescence is proportional to the degree of membrane damage.[7]

Methodology:

  • Cell Preparation: Grow microbial cells to the mid-logarithmic phase, then harvest by centrifugation. Wash the cells twice with a sterile buffer (e.g., PBS) and resuspend to a standardized optical density.

  • Assay Setup: In a black, clear-bottom 96-well plate, add the cell suspension. Add SYTOX® Green dye to a final concentration of ~1-5 µM.

  • MCI Exposure: Add varying concentrations of MCI to the wells. Include a positive control (e.g., cells treated with 70% isopropanol to maximize damage) and a negative control (untreated cells).

  • Measurement: Immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm). Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 1-2 hours).

  • Interpretation: An increase in fluorescence intensity in MCI-treated wells compared to the negative control indicates a loss of membrane integrity.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The probe CM-H2DCFDA is a cell-permeable compound that is non-fluorescent until intracellular esterases cleave the acetate groups. Subsequent oxidation by ROS within the cell yields a highly fluorescent product (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[7]

Methodology:

  • Cell Preparation and Loading: Prepare a washed cell suspension as described in 5.2. Incubate the cells with CM-H2DCFDA probe (final concentration ~5-10 µM) in the dark for 30-60 minutes to allow for dye uptake and de-esterification.

  • Washing: Centrifuge the cells to remove excess extracellular probe and resuspend them in fresh buffer.

  • MCI Exposure: Aliquot the probe-loaded cell suspension into a 96-well plate. Add varying concentrations of MCI. Use a known ROS inducer (e.g., H2O2) as a positive control.

  • Measurement: Measure fluorescence (excitation ~495 nm, emission ~525 nm) over time.

  • Interpretation: A time-dependent increase in fluorescence in MCI-treated cells relative to untreated controls signifies the intracellular production of ROS.

Quantification of Intracellular ATP Levels

Principle: Cellular ATP can be measured using the firefly luciferin-luciferase system. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the concentration of ATP. A decrease in ATP levels indicates a disruption in energy metabolism.[6]

Methodology:

  • Cell Culture and Exposure: Grow microbial cells and expose them to different concentrations of MCI for a defined period.

  • ATP Extraction: Harvest the cells and use a commercial ATP extraction reagent (e.g., a trichloroacetic acid-based or detergent-based solution) to lyse the cells and release the intracellular ATP.

  • Luminometry: In a white, opaque 96-well plate, mix the cell extract with an ATP assay reagent containing luciferin and luciferase.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to calculate the ATP concentration in the cell extracts.

  • Interpretation: A reduction in luminescence in MCI-treated samples compared to controls indicates a depletion of the intracellular ATP pool.

Visualized Mechanisms and Workflows

Graphviz Diagrams

MCI_Mechanism cluster_cell Microbial Cell cluster_targets Intracellular Targets cluster_effects Cellular Effects MCI_out MCI (Extracellular) Membrane Cell Membrane MCI_out->Membrane Diffusion MCI_in MCI (Intracellular) Membrane->MCI_in Thiol Protein Thiols (-SH) (e.g., Cysteine, Glutathione) MCI_in->Thiol Electrophilic Attack Enzymes Metabolic Enzymes (e.g., Dehydrogenases) MCI_in->Enzymes Inactivation Enzyme Inactivation Thiol->Inactivation Enzymes->Inactivation Respiration Inhibition of Respiration & ATP Synthesis Inactivation->Respiration ROS ROS Production (Oxidative Stress) Respiration->ROS Death Cell Death Respiration->Death Damage Macromolecular Damage (Proteins, Lipids, DNA) ROS->Damage Damage->Death Experimental_Workflow cluster_workflow Workflow for Assessing MCI's Effect on Cell Membranes cluster_mechanism Mechanism of Action Studies start Start: Select Test Microorganism mic 1. Determine MIC (Broth Microdilution) start->mic perm 2a. Membrane Permeability (SYTOX® Green Assay) mic->perm Use Sub-MIC & Supra-MIC levels atp 2b. Metabolic Activity (ATP Assay) mic->atp ros 2c. Oxidative Stress (ROS Assay) mic->ros analysis 3. Data Analysis & Interpretation perm->analysis atp->analysis ros->analysis conclusion Conclusion: Characterize MCI-Membrane Interaction analysis->conclusion

References

Methodological & Application

Application Note: Quantification of Methylchloroisothiazolinone (MCI) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI) is a widely used preservative in a variety of products, including cosmetics, personal care items, and industrial formulations, due to its potent antimicrobial activity.[1][2][3] However, its potential to cause allergic contact dermatitis has led to strict regulations on its concentration in consumer products.[1][2][3] Accurate and reliable quantification of MCI is therefore crucial for quality control, regulatory compliance, and safety assessment. This application note provides a detailed protocol for the determination of MCI using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and effective analytical technique for this purpose.[1][4]

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as acetic acid or formic acid solution) and an organic solvent (like methanol or acetonitrile).[1][5] Quantification is performed by detecting the UV absorbance of MCI at its maximum wavelength, which is approximately 274-280 nm.[1][5] The concentration of MCI in a sample is determined by comparing its peak area to that of a known standard.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of MCI.

Materials and Reagents
  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Acids: HPLC grade acetic acid or formic acid.[1]

  • Standards: Certified reference standard of this compound (MCI).

  • Filters: 0.45 µm syringe filters (Nylon or other compatible material).[1]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Ultrasonicator

  • Vortex mixer

  • Analytical balance

  • pH meter

Chromatographic Conditions

Two example sets of chromatographic conditions are provided below, one with a gradient elution and another with an isocratic elution.

Method 1: Gradient Elution [1]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min, 5% B; 5-10 min, 5-7% B; 10-20 min, 7% B; 20-23 min, 7-90% B; 23-25 min, 90-5% B; 25-30 min, 5% B
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 25 µL
Detection 274 nm

Method 2: Isocratic Elution [5]

ParameterCondition
Column C18 (base-deactivated silica)
Mobile Phase 80:20 (v/v) mixture of 0.4% Acetic Acid and Methanol
Flow Rate 1.0 mL/min
Column Temp. Ambient
Injection Vol. 10 µL
Detection 274 nm
Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of MCI reference standard and dissolve it in methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable solvent (e.g., methanol/water mixture) to achieve concentrations ranging from approximately 0.25 to 20 µg/mL.[1]

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are examples for different product types.

  • Aqueous Samples (e.g., Shampoos, Shower Gels):

    • Accurately weigh about 1 g of the sample into a centrifuge tube.[1]

    • Add a suitable extraction solvent (e.g., 5 mL of methanol:0.02 M phosphate buffer pH 3.0 (3:7, v/v)).[1]

    • Vortex for 1 minute and then sonicate for 30 minutes.[1]

    • Centrifuge the sample at 4000 rpm for 10 minutes.[1]

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[1]

  • Creams and Lotions:

    • Accurately weigh about 1 g of the sample into a centrifuge tube.[1]

    • Add 1 mL of chloroform and vortex for 1 minute.[1]

    • Add 4 mL of methanol and sonicate for 30 minutes.[1]

    • Centrifuge the sample at 4000 rpm for 10 minutes.[1]

    • Filter the supernatant through a 0.45 µm syringe filter prior to analysis.[1]

Data Presentation

The performance of the HPLC method should be validated to ensure its suitability for the intended purpose. Key validation parameters from published methods are summarized in the table below.

ParameterMethod 1 (Gradient)[1]Method 2 (Isocratic)[5]Method 3
Linearity Range (µg/mL) 0.38 - 19.240.44 - 17.430.25 - 10
Correlation Coefficient (R²) > 0.9990.9996Not Specified
Recovery (%) 83.2 - 103.290 - 106Not Specified
Precision (%RSD) 0.2 - 5.14< 2Not Specified
LOD (mg/kg in sample) 0.083 - 0.304Not SpecifiedNot Specified
LOQ (mg/kg in sample) 0.276 - 1.015Not Specified0.00025% (2.5 mg/kg)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of MCI using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Extraction Solvent Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Injection into HPLC Filtration->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (274-280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of MCI Calibration->Quantification

Caption: General workflow for MCI quantification by HPLC.

Conclusion

The HPLC method with UV detection is a robust, reliable, and widely used technique for the quantification of this compound in various sample matrices. The provided protocols and performance data offer a solid foundation for researchers and analysts to develop and validate their own methods for routine analysis and quality control. Proper sample preparation is critical to achieving accurate and precise results, and the specific procedure should be optimized based on the sample matrix.

References

Application Notes and Protocols for LC-MS/MS Analysis of Methylchloroisothiazolinone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylchloroisothiazolinone (MCI) is a widely used preservative in a variety of consumer and industrial products, including cosmetics, personal care products, and water-based household products. Due to its potential as a skin sensitizer and allergen, regulatory bodies worldwide have established strict limits on its concentration in such products. Consequently, sensitive and selective analytical methods are crucial for monitoring MCI levels in complex matrices to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of MCI using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique renowned for its high sensitivity and specificity.

I. Quantitative Data Summary

The following tables summarize the quantitative performance data for the LC-MS/MS analysis of Methylisothiazolinone (MIT) and this compound (MCI) in various cosmetic matrices. This data has been compiled from multiple validated methods to provide a comprehensive overview for researchers.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/mL)LOQ (µg/mL)Reference
MITCosmetics0.0540.163[1]
CMITCosmetics0.0400.119[1]
MITLeave-on Cosmetics-0.96[2]
MCILeave-on Cosmetics-1.95[2]
MITRinse-off Cosmetics-0.56[2]
MCIRinse-off Cosmetics-1.49[2]
MIT & MCICosmetic Products-0.1 µg/g[3][4][5]
MIRat Plasma0.25 ng/mL0.50 ng/mL[6]
M-12 (Metabolite)Human Urine-0.2 ng/mL[7][8]

Table 2: Linearity and Recovery

AnalyteMatrixLinearity RangeCorrelation Coefficient (r²)Recovery (%)Reference
MIT & CMITCosmetics-> 0.99987.9 - 118.9[1]
MITSingle375-1125 ng/mL--[9]
MIT/CMITMixture107.68-323.04 ng/mL (MIT)--[9]
295.36-886.08 ng/mL (CMIT)
MIT & MCIHair Care Shampoo--97.87 - 103.15[2]
MIT & MCILeave-on Baby Wet Wipes0.15 - 5.8 ppm (MIT)0.999690 - 106[10][11][12]
0.44 - 17.43 ppm (CMIT)

Table 3: Precision

AnalyteMatrixIntra-day RSD (%)Inter-day RSD (%)Reference
MIT & CMITCosmetics0.3 - 13.60.3 - 13.6[1]
MIRat Plasma (50 ng/mL)5.64.2[6]
MIRat Plasma (10 ng/mL)9.66.3[6]
MIRat Plasma (1 ng/mL)9.97.5[6]
M-12 (Metabolite)Human Urine (0.2-5 ng/mL)2.1 - 23.92.1 - 23.9[7][8]

II. Experimental Protocols

Detailed methodologies for sample preparation and LC-MS/MS analysis are provided below. These protocols are adaptable to various complex matrices with minor modifications.

A. Sample Preparation Protocols

The choice of sample preparation procedure is critical and depends on the specific matrix.

1. Protocol for Water-Miscible Cosmetics (Shampoos, Shower Gels, Cleansers)

  • Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 10 mL volumetric flask.[13]

  • Extraction: Add 5 mL of a methanol and 0.02 M sodium dihydrogen phosphate buffer (pH 3.0) mixture (30:70, v/v).[2]

  • Vortexing and Sonication: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes.[13]

  • Dilution and Centrifugation: Make up the volume to 10 mL with the extraction solvent, then centrifuge at 4000 rpm for 10 minutes.[13]

  • Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter before injection into the LC-MS/MS system.[13]

2. Protocol for Water-Immiscible and Solid Cosmetics (Creams, Lotions, Lipsticks)

  • Sample Weighing: Accurately weigh approximately 0.2 g of the sample into a centrifuge tube.[1]

  • Initial Extraction (for waxy matrices): For solid lipsticks, add 1 mL of chloroform and vortex for 1 minute to dissolve the wax base. Then add 3 mL of methanol.[1]

  • Extraction: For other creams and lotions, add 4 mL of methanol and vortex for 1 minute.[1]

  • Internal Standard Addition: Add 1 mL of the internal standard solution (e.g., CMIT-d3 in methanol).[1]

  • Sonication and Dilution: Sonicate the mixture for 30 minutes to ensure complete extraction. Adjust the final volume to 10 mL with methanol.[1]

  • Centrifugation and Filtration: Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant through a 0.2 µm PVDF filter prior to analysis.[1]

3. Protocol for Nail Polish

  • Sample Weighing: Weigh approximately 0.4 g of the nail polish sample.

  • Extraction: Add 4 mL of methanol and vortex for 1 minute.

  • Internal Standard: Add 2 mL of the internal standard solution.

  • Sonication and Dilution: Sonicate for 30 minutes and then dilute to a final volume of 10 mL with methanol.

  • Matrix Removal: To 5 mL of the supernatant, add 5 mL of 50% acetonitrile in 1% formic acid to precipitate nitrocellulose.

  • Centrifugation and Filtration: Centrifuge the mixture at 30,000 rpm for 10 minutes and filter the resulting supernatant through a 0.2 µm PVDF filter.[1]

B. LC-MS/MS Analysis Protocol

1. Liquid Chromatography (LC) Conditions

  • LC System: A UPLC™ system or equivalent.[1]

  • Column: Waters Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.[1]

  • Column Temperature: 30 °C.[1]

  • Mobile Phase A: 0.1% formic acid in deionized water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 1 µL.[1]

  • Gradient Elution:

    • 0-2 min: 0% B

    • 2-7 min: 0% to 100% B

    • 7-9 min: 100% B

    • 9-9.1 min: 100% to 0% B

    • 9.1-11 min: 0% B[1]

2. Mass Spectrometry (MS/MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 2.7 kV.[1]

  • Desolvation Gas: Nitrogen.

  • Desolvation Gas Flow: 600 L/h.[1]

  • Desolvation Temperature: 500 °C.[1]

  • Collision Gas: Argon.

  • Collision Gas Flow: 50 L/h.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MIT: m/z 116.0 → 99.0, 101.0, 85.0[9]

    • CMIT: m/z 149.9 → 135.0, 87.0, 115.0[9]

    • CMIT-d3 (Internal Standard): m/z 153.0 → 138.0

III. Visualizations

Experimental Workflow Diagram

G Figure 1: General Experimental Workflow for LC-MS/MS Analysis of MCI cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh Sample Extraction Add Extraction Solvent (e.g., Methanol, Chloroform) Sample->Extraction IS Add Internal Standard (e.g., CMIT-d3) Extraction->IS Vortex Vortex Mix IS->Vortex Sonicate Ultrasonicate Vortex->Sonicate Dilute Dilute to Final Volume Sonicate->Dilute Centrifuge Centrifuge Dilute->Centrifuge Filter Filter Extract Centrifuge->Filter LC_Separation Liquid Chromatography (UPLC HSS T3 Column) Filter->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Selection CID->MS2 Quantification Quantification (MRM Peak Area Ratio) MS2->Quantification Report Generate Report Quantification->Report

Caption: General Experimental Workflow for LC-MS/MS Analysis of MCI.

Logical Relationship of Analytical Steps

G Figure 2: Logical Flow of the Analytical Method Matrix Complex Matrix (e.g., Cosmetic) Extraction Analyte Extraction Matrix->Extraction Analyte MCI/MIT Analyte->Extraction Cleanup Matrix Cleanup Extraction->Cleanup Separation Chromatographic Separation Cleanup->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Quantification Detection->Quantification Result Final Concentration Quantification->Result

Caption: Logical Flow of the Analytical Method.

References

Application Notes and Protocols for Testing Methylchloroisothiazolinone (MCI) Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), is a widely used preservative with broad-spectrum antimicrobial activity.[1][2] Its efficacy against Gram-positive and Gram-negative bacteria, as well as yeast and fungi, makes it a common choice in cosmetics, personal care products, and various industrial applications.[1][3] The antimicrobial action of MCI is attributed to its active sulfur moiety, which can oxidize thiol-containing residues in microbial cells, disrupting essential metabolic pathways and leading to cell death.[1][4] This document provides detailed protocols for evaluating the antimicrobial efficacy of MCI, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Data Presentation: Antimicrobial Efficacy of MCI/MI

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a common 3:1 mixture of this compound (MCI) and Methylisothiazolinone (MI) against a selection of microorganisms. These values represent the lowest concentration of the preservative mixture that inhibits the visible growth of the microorganism.

MicroorganismTypeMIC of MCI/MI (3:1 Mixture) (ppm)
Staphylococcus aureusGram-positive Bacteria2.0
Pseudomonas aeruginosaGram-negative Bacteria2.0
Escherichia coliGram-negative BacteriaNot specified
Candida albicansYeast0.5
Aspergillus nigerFungus0.5

Note: The MIC values can vary depending on the specific strain of the microorganism and the testing conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of MCI that inhibits the visible growth of a test microorganism.[5][6]

a. Materials:

  • This compound (MCI) stock solution

  • Sterile 96-well microtiter plates[7]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8][9]

  • Test microorganism cultures

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

b. Procedure:

  • Preparation of MCI Dilutions: Prepare a series of twofold dilutions of the MCI stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Grow the test microorganism in a suitable broth overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the MCI dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing only the broth medium and the microbial inoculum.

    • Sterility Control: A well containing only the sterile broth medium.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).[10]

  • Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of MCI in which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[11] This test is performed as a follow-up to the MIC assay.

a. Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

  • Incubator

b. Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each well.

  • Plating: Spot-inoculate the 10 µL aliquots onto separate, appropriately labeled agar plates.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of MCI that results in no more than 0.1% of the original inoculum surviving (a ≥99.9% kill).[12]

Time-Kill Kinetics Assay Protocol

This assay evaluates the rate at which MCI kills a microbial population over time.[13]

a. Materials:

  • MCI stock solution

  • Sterile culture tubes or flasks

  • Appropriate sterile broth medium

  • Test microorganism culture

  • Sterile saline or PBS

  • Sterile agar plates

  • Incubator

  • Shaker (optional)

b. Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, typically to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: Add MCI to the inoculated broth at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without MCI.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[14]

  • Neutralization and Plating: Perform serial dilutions of the aliquots in a suitable neutralizer to inactivate the MCI. Plate the dilutions onto agar plates to determine the number of viable microorganisms (CFU/mL).

  • Incubation and Counting: Incubate the plates and count the colonies to determine the CFU/mL at each time point for each MCI concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each MCI concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

Mandatory Visualizations

experimental_workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_time_kill Time-Kill Assay prep_mci Prepare MCI Dilutions inoculate_plate Inoculate 96-well Plate prep_mci->inoculate_plate prep_inoculum Prepare Inoculum prep_inoculum->inoculate_plate incubate_mic Incubate inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from MIC Plate read_mic->subculture plate_mbc Plate on Agar subculture->plate_mbc incubate_mbc Incubate plate_mbc->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc prep_culture Prepare Culture with MCI sample Sample at Time Points prep_culture->sample plate_count Plate and Count CFU sample->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data

Caption: Experimental workflow for determining MCI antimicrobial efficacy.

mechanism_of_action MCI This compound (MCI) CellMembrane Microbial Cell Membrane/Wall MCI->CellMembrane Diffusion ThiolGroup Thiol Group (-SH) (e.g., in Glutathione, Cysteine) MCI->ThiolGroup Oxidation Reaction CellMembrane->ThiolGroup Enzyme Essential Enzymes ThiolGroup->Enzyme DisulfideBond Disulfide Bond Formation ThiolGroup->DisulfideBond MetabolicDisruption Metabolic Pathway Disruption DisulfideBond->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath

References

Application Notes and Protocols for the Use of Methylchloroisothiazolinone (MCI) as a Preservative in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), is a broad-spectrum biocide effective against a wide range of bacteria, yeasts, and fungi.[1][2] Its mechanism of action involves the oxidation of thiol-containing residues, leading to the inhibition of essential cellular enzymes and subsequent cell death.[1] While extensively used in cosmetics and industrial applications, its use as a preservative in cell culture media is not standard practice and requires careful consideration and validation due to its inherent cytotoxicity to mammalian cells.[2][3]

These application notes provide a comprehensive overview of the critical parameters for using MCI as a preservative in cell culture media, including its antimicrobial efficacy, cytotoxic profile, and potential effects on cellular signaling pathways. The provided protocols are intended as a starting point for researchers to validate the use of MCI in their specific cell culture systems.

Data Presentation

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of an MCI/MI mixture against common laboratory contaminants. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[3]

MicroorganismTypeMinimum Inhibitory Concentration (MIC) of MCI/MI Mixture (% w/w)
Staphylococcus aureusGram-positive Bacteria0.0002%
Pseudomonas aeruginosaGram-negative Bacteria0.0002%
Aspergillus nigerFungus (Mold)0.00005%
Candida albicansFungus (Yeast)0.00005%

Note: Data is for an MCI/MI mixture.[4] The exact ratio of MCI to MI can influence efficacy.

Cytotoxicity Data

The cytotoxic effects of MCI and its derivatives are cell-type dependent. The following table provides examples of cytotoxic concentrations from in vitro studies. It is crucial to determine the optimal, non-toxic concentration for each specific cell line and application.

Cell LineDescriptionPreservativeObserved Cytotoxic EffectsReference
Human Liver Epithelium Cells-Methylisothiazolinone (MIT)Dose-dependent decrease in cell viability, mitochondrial damage, and apoptosis at 24h.[5]
Human Keratinocytes (HaCaT)-Methylisothiazolinone (MIT)No cytotoxicity observed at 200 µM after 24h. Cell viability decreased to 82.8% at 300 µM and 11.7% at 600 µM.[6]
Human Bronchial Epithelial Cells (BEAS-2B)-Methylisothiazolinone (MIT)Dose-dependent cytotoxicity at 2, 4, and 8 µg/mL after 24h, leading to apoptotic cell death.[7]
Cultured Neurons-Methylisothiazolinone (MIT)Highly toxic to neurons but not glial cells.[8]

Cellular Signaling Pathways Affected by Isothiazolinones

Exposure to isothiazolinones can have significant effects on cellular signaling pathways, potentially impacting experimental outcomes.

Neurotoxicity Signaling Pathway

In cultured neurons, methylisothiazolinone (MIT) has been shown to induce cell death through a zinc-dependent activation of the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway.[8][9] This leads to a cascade of downstream events including the activation of NADPH oxidase, generation of reactive oxygen species (ROS), DNA damage, and overactivation of poly(ADP-ribose) polymerase (PARP).[8]

G MIT-Induced Neurotoxicity Pathway cluster_0 MIT Methylisothiazolinone (MIT) Zinc Intracellular Zinc Release MIT->Zinc ERK p44/42 ERK (MAPK) Activation Zinc->ERK NADPH_Oxidase NADPH Oxidase Activation ERK->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) Generation NADPH_Oxidase->ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Overactivation DNA_Damage->PARP Cell_Death Neuronal Cell Death PARP->Cell_Death G MIT-Induced Apoptosis and Inflammation cluster_1 MIT Methylisothiazolinone (MIT) MMPs Matrix Metalloproteinase (MMP) Activation MIT->MMPs Cytokine_Secretion Pro-inflammatory Cytokine Secretion MIT->Cytokine_Secretion Organelle_Dysfunction Organelle Dysfunction & Oxidative Stress MMPs->Organelle_Dysfunction Apoptosis Apoptotic Cell Death Organelle_Dysfunction->Apoptosis Inflammation Inflammatory Response Cytokine_Secretion->Inflammation G Workflow for Cytotoxicity Testing cluster_2 A Seed cells in 96-well plate B Prepare MCI dilutions in media A->B C Treat cells with MCI dilutions B->C D Incubate for 24, 48, 72 hours C->D E Perform cell viability assay D->E F Analyze data and determine non-toxic concentration E->F G Workflow for Preservative Efficacy Testing cluster_3 A Prepare microbial inoculum B Inoculate MCI-containing and control media A->B C Incubate at appropriate temperature B->C D Sample and plate at time intervals C->D E Count colonies and calculate CFU/mL D->E F Determine log reduction and assess efficacy E->F

References

Application of Methylchloroisothiazolinone in Biofilm Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), is a potent biocide widely utilized for its broad-spectrum antimicrobial activity. In the realm of biofilm research, MCI presents a significant area of investigation for its potential to control and eradicate biofilms, which are notoriously resistant to conventional antimicrobial agents. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of MCI in studying and combating bacterial biofilms, with a focus on two clinically important pathogens: Pseudomonas aeruginosa and Staphylococcus aureus.

Application Notes

This compound belongs to the isothiazolinone class of biocides. Its mechanism of action involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death. The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic cellular components, particularly thiol-containing proteins and enzymes. This interaction disrupts critical physiological functions, including respiration and energy (ATP) synthesis, ultimately leading to microbial cell death. This multi-targeted mechanism makes the development of resistance to MCI challenging for microorganisms.

In the context of biofilms, MCI's utility extends beyond its planktonic antimicrobial activity. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against environmental stresses and antimicrobial treatments. The ability of MCI to penetrate this protective matrix and exert its antimicrobial effect on the embedded cells is a key area of research. Understanding the Minimum Biofilm Eradication Concentration (MBEC) of MCI is crucial for developing effective anti-biofilm strategies in various industrial and clinical settings.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds against planktonic and biofilm forms of Pseudomonas aeruginosa and Staphylococcus aureus.

MicroorganismCompoundMIC (% w/w)MIC (ppm)Source
Pseudomonas aeruginosaMCI/MI Mixture0.0002%2[1]
Staphylococcus aureusMCI/MI Mixture0.0002%2[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of MCI/MI Mixture. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MicroorganismCompoundMBEC (µM)Source
Staphylococcus aureus (MSSA)Isothiazolone-nitroxide hybrid 2235[2][3]
Staphylococcus aureus (VRSA)Isothiazolone-nitroxide hybrid 2270[2][3]
Staphylococcus aureus (MSSA & VRSA)Methylisothiazolinone (MIT)≥280[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of MCI's effects on biofilms.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of MCI that inhibits the visible growth of planktonic bacteria.

Materials:

  • This compound (MCI) stock solution

  • Bacterial culture (P. aeruginosa or S. aureus)

  • Sterile 96-well microtiter plates

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a fresh overnight culture of the test bacterium in TSB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension 1:100 in fresh TSB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of the MCI stock solution in TSB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the MCI dilutions.

  • Include a positive control (wells with bacteria and TSB, no MCI) and a negative control (wells with TSB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration of MCI at which no visible growth is observed.

Minimum Biofilm Eradication Concentration (MBEC) Assay

Objective: To determine the minimum concentration of MCI required to eradicate a pre-formed biofilm.

Materials:

  • MBEC assay device (e.g., Calgary Biofilm Device)

  • This compound (MCI) stock solution

  • Bacterial culture (P. aeruginosa or S. aureus)

  • Sterile 96-well microtiter plates

  • Appropriate growth medium (e.g., TSB)

  • Recovery medium (e.g., TSB)

  • Sterile saline

  • Sonicator (optional)

  • Plate reader

Protocol:

  • Biofilm Formation:

    • Prepare an overnight culture of the test bacterium and adjust the inoculum as described in the MIC protocol.

    • Inoculate the wells of the MBEC device plate with 200 µL of the bacterial suspension.

    • Place the peg lid onto the plate and incubate at 37°C for 24-48 hours on a rocker or shaker to allow for biofilm formation on the pegs.

  • MCI Challenge:

    • After incubation, gently rinse the peg lid with sterile saline to remove planktonic cells.

    • Prepare a 96-well plate with serial two-fold dilutions of MCI in TSB (200 µL per well).

    • Transfer the peg lid with the established biofilms into the MCI-containing plate.

    • Incubate at 37°C for a specified exposure time (e.g., 24 hours).

  • Biofilm Eradication Assessment:

    • Following the MCI challenge, rinse the peg lid again with sterile saline.

    • Place the peg lid into a new 96-well plate containing 200 µL of sterile recovery medium in each well.

    • Dislodge the biofilm from the pegs by sonication for 5-10 minutes or by vigorous shaking.

    • Remove the peg lid and incubate the recovery plate at 37°C for 18-24 hours.

    • Determine the MBEC by observing the lowest concentration of MCI that resulted in no turbidity in the recovery wells.

Crystal Violet (CV) Assay for Biofilm Quantification

Objective: To quantify the total biofilm biomass after treatment with MCI.

Materials:

  • Biofilms grown in 96-well plates (as in the initial phase of the MBEC assay)

  • MCI stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Plate reader

Protocol:

  • Grow biofilms in a 96-well plate as described in the MBEC protocol (Step 1).

  • Gently remove the planktonic culture from each well.

  • Wash the wells three times with sterile saline to remove non-adherent cells.

  • Add 200 µL of different concentrations of MCI to the wells and incubate for the desired exposure time.

  • After treatment, remove the MCI solution and wash the wells again with saline.

  • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound in biofilm research.

MCI_Mechanism_of_Action MCI This compound (MCI) CellMembrane Bacterial Cell Membrane/Wall MCI->CellMembrane Diffusion Intracellular Intracellular Space CellMembrane->Intracellular ThiolProteins Thiol-Containing Proteins (e.g., enzymes in respiration) Intracellular->ThiolProteins Reacts with Respiration Inhibition of Respiration & ATP Synthesis ThiolProteins->Respiration Leads to CellDeath Cell Death Respiration->CellDeath Results in

Mechanism of Action of MCI

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BacterialCulture Overnight Bacterial Culture Inoculum Adjust Inoculum (0.5 McFarland) BacterialCulture->Inoculum Inoculation Inoculate wells with bacteria Inoculum->Inoculation MCI_Dilutions Serial Dilutions of MCI in 96-well plate MCI_Dilutions->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate ReadResults Visual Inspection or OD600 Measurement Incubate->ReadResults MIC_Determination Determine MIC ReadResults->MIC_Determination

MIC Assay Workflow

MBEC_Assay_Workflow cluster_biofilm_formation Biofilm Formation cluster_challenge MCI Challenge cluster_eradication_assessment Eradication Assessment InoculateDevice Inoculate MBEC device IncubateBiofilm Incubate (24-48h) to form biofilm on pegs InoculateDevice->IncubateBiofilm Rinse1 Rinse pegs (remove planktonic) IncubateBiofilm->Rinse1 ExposeBiofilm Expose biofilm pegs to MCI (e.g., 24h) Rinse1->ExposeBiofilm ChallengePlate Prepare MCI dilution plate ChallengePlate->ExposeBiofilm Rinse2 Rinse pegs ExposeBiofilm->Rinse2 Recovery Place pegs in recovery medium Rinse2->Recovery Dislodge Dislodge biofilm (sonication) Recovery->Dislodge IncubateRecovery Incubate recovery plate (18-24h) Dislodge->IncubateRecovery ReadMBEC Determine MBEC IncubateRecovery->ReadMBEC

MBEC Assay Workflow

References

Application Notes and Protocols: Methylchloroisothiazolinone (MCMIT) as a Biocide in Industrial Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methylchloroisothiazolinone (MCMIT), a widely utilized biocide in industrial water treatment. This document details its mechanism of action, summarizes its efficacy against common industrial microorganisms, and provides detailed protocols for evaluating its performance. MCMIT is a broad-spectrum biocide, effective against bacteria, fungi, and algae, and is commonly formulated as a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1][2]

Mechanism of Action

The biocidal activity of this compound is a two-step process. Initially, it rapidly inhibits microbial growth and metabolism. This is followed by irreversible cell damage, leading to a loss of viability over a period of hours.[3] The primary targets are life-sustaining enzymes, particularly those containing thiol groups at their active sites.[3] MCMIT disrupts metabolic pathways by inhibiting key dehydrogenase enzymes involved in the Krebs cycle and electron transport, thereby preventing cellular respiration and ATP generation. This ultimately leads to cell death.[3]

Data Presentation: Efficacy of MCMIT

The following tables summarize the quantitative efficacy of MCMIT (typically a CMIT/MIT 3:1 mixture) against various microorganisms commonly found in industrial water systems.

Table 1: Bactericidal Efficacy of MCMIT

Target MicroorganismConcentration (ppm active ingredient)Contact TimeLog ReductionSystem/Conditions
Legionella pneumophila1 - 10Not SpecifiedSignificant reductionPlanktonic and biofilm studies[1][2][4]
Legionella pneumophila1.076 hours99% killCooling tower water, pH 8.0[3]
Legionella pneumophila3.133 hours99% killCooling tower water, pH 8.0[3]
Legionella pneumophila2.236 hours99% killCooling tower water, pH 6.7[3]
Legionella pneumophila9.433 hours99% killCooling tower water, pH 6.7[3]
Pseudomonas aeruginosa10 - 1003.5 - 24 hoursViable cell count eliminationWater-based paint tank biofilm isolate[5]
Sulfate-Reducing Bacteria (SRB)50 - 100Not Specified99% killSessile and planktonic[5]

Table 2: General Efficacy of MCMIT against Fungi and Algae

Target MicroorganismConcentration (ppm active ingredient)EfficacySystem/Conditions
Fungi80 - 100Effective inhibition and biocidal effectsIndustrial circulating cool water system[6][7]
Algae80 - 100Effective inhibition and biocidal effectsIndustrial circulating cool water system[6][7]

Experimental Protocols

The following protocols are based on established methodologies for evaluating the efficacy of biocides in industrial water systems, such as the ASTM E645 standard.[8][9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Planktonic Microorganisms

This protocol determines the lowest concentration of MCMIT that inhibits the growth (MIC) and kills (MBC) of planktonic microorganisms.

1. Materials:

  • Test Microorganism (e.g., Pseudomonas aeruginosa, Legionella pneumophila)

  • Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • MCMIT stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Sterile pipettes and tips

  • Incubator

  • Microplate reader (optional, for optical density measurements)

  • Sterile Tryptic Soy Agar (TSA) or other suitable agar plates

  • Neutralizer solution (e.g., Letheen Broth, D/E Neutralizing Broth) to inactivate the biocide.[10][11]

2. Procedure:

  • Inoculum Preparation:

    • Culture the test microorganism in the appropriate broth medium to achieve a logarithmic growth phase.

    • Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of MCMIT:

    • Prepare a series of twofold dilutions of the MCMIT stock solution in the sterile growth medium in the 96-well microtiter plate. The concentration range should bracket the expected MIC.

    • Include a positive control (medium with inoculum, no biocide) and a negative control (medium only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared microbial suspension.

    • Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of MCMIT that shows no visible growth.[12]

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage of growth compared to the positive control.

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) into a tube containing a neutralizer solution.

    • After a short neutralization period, plate the neutralized sample onto an appropriate agar medium.

    • Incubate the plates at the optimal temperature for 24-48 hours.

    • The MBC is the lowest concentration of MCMIT that results in a ≥99.9% reduction in the initial inoculum count.[12]

Protocol 2: Evaluation of Biocidal Efficacy against Biofilms

This protocol assesses the effectiveness of MCMIT in controlling established biofilms.

1. Materials:

  • Biofilm reactor system (e.g., CDC Biofilm Reactor, Robbins Device)

  • Test coupons (e.g., stainless steel, PVC)

  • Test Microorganism

  • Sterile growth medium

  • MCMIT stock solution

  • Sterile phosphate-buffered saline (PBS)

  • Neutralizer solution

  • Sonicator or vortex mixer

  • Apparatus for viable cell counting (e.g., agar plates, ATP meter)

2. Procedure:

  • Biofilm Formation:

    • Sterilize the biofilm reactor and coupons.

    • Inoculate the reactor with the test microorganism and circulate the growth medium to allow for biofilm formation on the coupons for a specified period (e.g., 24-72 hours).

  • Biocide Treatment:

    • Remove the coupons with established biofilms from the reactor and gently rinse with sterile PBS to remove planktonic cells.

    • Immerse the coupons in a solution of MCMIT at the desired test concentration for a specific contact time (e.g., 1, 4, 24 hours).

    • Include control coupons immersed in sterile water or PBS without the biocide.

  • Biofilm Disruption and Enumeration:

    • After the contact time, transfer the coupons to a tube containing a neutralizer solution to inactivate the residual biocide.

    • Dislodge the biofilm from the coupon surface using sonication or vigorous vortexing.

    • Perform serial dilutions of the resulting cell suspension and plate onto an appropriate agar medium to determine the number of viable cells (CFU/cm²).

  • Data Analysis:

    • Calculate the log reduction in viable cell count for the MCMIT-treated coupons compared to the control coupons.

Visualizations

Experimental_Workflow_for_Biocide_Efficacy_Testing cluster_preparation Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis prep_media Prepare Sterile Growth Medium serial_dilution Perform Serial Dilution of Biocide prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate with Test Microorganism prep_inoculum->inoculation prep_biocide Prepare Biocide Stock Solution prep_biocide->serial_dilution serial_dilution->inoculation incubation Incubate under Controlled Conditions inoculation->incubation mic_determination Determine MIC (Visual/OD Reading) incubation->mic_determination biofilm_analysis Biofilm Disruption & Enumeration incubation->biofilm_analysis For Biofilm Studies mbc_plating Plate for MBC (with Neutralization) mic_determination->mbc_plating log_reduction Calculate Log Reduction mbc_plating->log_reduction biofilm_analysis->log_reduction

Caption: Workflow for determining the efficacy of MCMIT biocide.

Signaling_Pathway_Inhibition MCMIT This compound (MCMIT) Cellular_Entry Cellular Entry MCMIT->Cellular_Entry Enzyme_Interaction Interaction with Thiol-Containing Enzymes Cellular_Entry->Enzyme_Interaction Dehydrogenase_Inhibition Dehydrogenase Enzyme Inhibition Enzyme_Interaction->Dehydrogenase_Inhibition Primary Target Metabolic_Disruption Disruption of Krebs Cycle & Electron Transport Dehydrogenase_Inhibition->Metabolic_Disruption ATP_Depletion ATP Synthesis Inhibition Metabolic_Disruption->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of MCMIT-induced microbial cell death.

References

Application Notes and Protocols for Developing Methylchloroisothiazolinone-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI) is a widely used biocide in industrial and cosmetic products, valued for its broad-spectrum antimicrobial activity. The emergence of bacterial resistance to MCI poses a significant challenge to its efficacy and raises concerns about cross-resistance to antibiotics. These application notes provide detailed protocols for the development and characterization of MCI-resistant bacterial strains in a laboratory setting. The methodologies outlined are essential for understanding the mechanisms of resistance and for the development of novel antimicrobial strategies.

The primary mechanisms of bacterial resistance to biocides like MCI include the upregulation of efflux pumps, enzymatic degradation of the biocide, and modifications to the cell envelope to reduce permeability. Resistance can be induced in the laboratory through a process of stepwise adaptation, where bacteria are cultured in gradually increasing concentrations of the biocide.

Data Presentation: Susceptibility of Bacterial Strains to Isothiazolinones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of methylisothiazolinone (MIT) and a 3:1 mixture of this compound/methylisothiazolinone (MCI/MIT) against various Gram-positive and Gram-negative bacteria. These values serve as a baseline for susceptibility before the development of resistance.

Bacterial Species                       Gram StainBiocide                       MIC (µg/mL)Reference
Escherichia coliNegativeMIT41[1]
Escherichia coliNegativeMCI/MIT (3:1)0.5[1]
Pseudomonas putidaNegativeMIT~0.977[2]
Pseudomonas mooreiNegativeMIT~0.977[2]
Sphingomonas maliNegativeMIT>1.954[2]
Bacillus subtilisPositiveMIT>1.954[2]
Schizosaccharomyces pombe (Yeast)N/AMIT245[1]
Schizosaccharomyces pombe (Yeast)N/AMCI/MIT (3:1)2.6[1]

Experimental Protocols

Protocol 1: Stepwise Adaptation for Developing MCI Resistance

This protocol describes the gradual exposure of a bacterial culture to increasing concentrations of MCI to select for resistant mutants.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound (MCI) stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Sterile culture tubes or flasks

  • Incubator

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the wild-type bacterial strain to MCI using the protocol for Broth Microdilution (see Protocol 2).

  • Initial Culture: Inoculate 10 mL of TSB with a single colony of the wild-type bacteria and incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking.

  • Sub-inhibitory Exposure:

    • Prepare a series of culture tubes with TSB containing MCI at concentrations of 0 (control), 0.25 x MIC, 0.5 x MIC, and 0.75 x MIC.

    • Inoculate each tube with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05.

    • Incubate for 24 hours at the optimal temperature with shaking.

  • Passaging to Higher Concentrations:

    • Measure the OD600 of each culture.

    • From the tube with the highest MCI concentration that shows significant growth, transfer an aliquot (e.g., 100 µL) to a new series of tubes with fresh TSB containing MCI at incrementally higher concentrations (e.g., 0.75 x MIC, 1 x MIC, 1.5 x MIC, 2 x MIC).

    • Incubate for 24 hours.

  • Repeat Passaging: Repeat step 4, each time using the culture from the highest MCI concentration that permitted growth as the inoculum for the next series of higher concentrations. Continue this process for a predetermined number of passages (e.g., 15-30) or until a significant increase in the MIC is observed.

  • Isolation of Resistant Strains:

    • After the final passage, streak an aliquot from the culture grown in the highest MCI concentration onto a TSB agar plate to obtain isolated colonies.

    • Pick individual colonies and re-test their MIC to MCI to confirm resistance.

  • Stability of Resistance: To determine if the acquired resistance is stable, culture the resistant isolate in MCI-free TSB for several consecutive days and then re-determine the MIC. A stable resistance will be maintained even in the absence of the selective pressure.

G cluster_setup Initial Setup cluster_adaptation Stepwise Adaptation cluster_isolation Isolation and Confirmation start Start with wild-type bacterial strain mic1 Determine initial MIC of MCI start->mic1 culture1 Grow overnight culture mic1->culture1 expose Expose to sub-inhibitory MCI concentrations (0.25x, 0.5x, 0.75x MIC) culture1->expose passage Transfer culture from highest growth concentration to incrementally higher MCI concentrations expose->passage repeat_passage Repeat passaging for 15-30 cycles passage->repeat_passage isolate Isolate single colonies from the highest MCI concentration culture repeat_passage->isolate mic2 Confirm resistance by re-determining MIC isolate->mic2 stability Test stability of resistance in MCI-free medium mic2->stability end MCI-Resistant Strain Developed stability->end

Fig 1. Experimental workflow for developing an MCI-resistant bacterial strain.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method to quantify the susceptibility of a bacterial strain to MCI.

Materials:

  • Bacterial strain (wild-type or potentially resistant)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MCI stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for OD600 measurement)

  • CAMHB agar plates

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Prepare MCI Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the MCI stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no MCI), and column 12 will be the sterility control (no bacteria).

  • Inoculate the Plate: Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be approximately 110 µL, and the final bacterial concentration will be around 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of MCI at which there is no visible growth of bacteria. This can be assessed visually or by reading the OD600 with a plate reader.

  • Determine MBC:

    • From the wells showing no growth in the MIC assay, plate 10-100 µL onto CAMHB agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of MCI that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Protocols for Investigating Resistance Mechanisms

Protocol 3: Assessing Efflux Pump Activity using an Ethidium Bromide-Agar Method

This is a simple, instrument-free method to screen for over-expressed efflux pumps, which can expel substrates like ethidium bromide (EtBr).

Materials:

  • Wild-type and MCI-resistant bacterial strains

  • Tryptic Soy Agar (TSA)

  • Ethidium bromide (EtBr) stock solution (1 mg/mL)

  • Petri dishes

Procedure:

  • Prepare EtBr-Agar Plates: Prepare TSA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).

  • Inoculate Plates:

    • Prepare a bacterial suspension of each strain (wild-type and resistant) to a 0.5 McFarland standard.

    • Using a sterile cotton swab, streak each strain onto the series of EtBr-agar plates. A "cartwheel" pattern can be used to test multiple strains on a single plate.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Observation:

    • Examine the plates under UV light.

    • The minimal concentration of EtBr that produces fluorescence in the bacterial growth is recorded.

    • Strains with over-expressed efflux pumps will require higher concentrations of EtBr to show fluorescence, as the EtBr is actively pumped out of the cells.

    • To confirm that the efflux is energy-dependent, replicate plates can be incubated at 4°C, which should inhibit efflux and lead to fluorescence at lower EtBr concentrations.

Protocol 4: Quantifying Efflux Pump Gene Expression using RT-qPCR

This protocol measures the expression levels of known efflux pump genes (e.g., mex genes in P. aeruginosa) in the MCI-resistant strain compared to the wild-type.

Materials:

  • Wild-type and MCI-resistant bacterial strains

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target efflux pump genes and a housekeeping gene (e.g., 16S rRNA)

  • Real-time PCR instrument

Procedure:

  • Bacterial Culture and RNA Extraction:

    • Grow wild-type and MCI-resistant strains in TSB to mid-log phase. For the resistant strain, the medium can be supplemented with a sub-inhibitory concentration of MCI.

    • Extract total RNA from a standardized number of cells using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target efflux pump gene and the housekeeping gene.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression of the target efflux pump gene in the resistant strain compared to the wild-type using the ΔΔCt method, normalizing to the expression of the housekeeping gene. An increased fold-change indicates upregulation of the efflux pump gene in the resistant strain.

Protocol 5: Investigating Enzymatic Degradation of MCI

This protocol uses High-Performance Liquid Chromatography (HPLC) to detect the potential degradation of MCI by the resistant bacterial strain.

Materials:

  • Wild-type and MCI-resistant bacterial strains

  • Minimal salts medium

  • MCI solution of known concentration

  • HPLC system with a UV or diode-array detector

  • Syringe filters (0.22 µm)

  • Centrifuge

Procedure:

  • Incubation with MCI:

    • Grow overnight cultures of the wild-type and MCI-resistant strains.

    • Wash the cells and resuspend them in a minimal salts medium to a high density (e.g., OD600 of 1.0).

    • Add MCI to a final concentration that is sub-inhibitory for the resistant strain. Include a control with no bacteria.

    • Incubate the suspensions at 37°C with shaking for a defined period (e.g., 24-48 hours).

  • Sample Preparation:

    • At various time points, take aliquots from each suspension.

    • Centrifuge the aliquots to pellet the bacteria.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells.

  • HPLC Analysis:

    • Analyze the filtered supernatant by HPLC to quantify the concentration of MCI. A C18 column is typically used, with a mobile phase such as a methanol/water or acetonitrile/water gradient. MCI can be detected by UV absorbance at around 274 nm.[3][4][5][6]

  • Data Analysis:

    • Compare the concentration of MCI in the samples incubated with the resistant strain to the concentrations in the samples with the wild-type strain and the no-bacteria control.

    • A significant decrease in the MCI concentration in the presence of the resistant strain suggests enzymatic degradation. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Signaling Pathways in MCI Resistance

This compound is an electrophile that can react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to enzyme inhibition and the generation of reactive oxygen species (ROS), inducing an oxidative stress response in bacteria. Key regulators of the oxidative stress response, such as OxyR and SoxRS, can be activated, leading to the upregulation of detoxification enzymes and efflux pumps, which contributes to resistance. Mutations in global regulators like marR and acrR can also lead to the constitutive overexpression of efflux pumps.[2][7][8][9][10]

G cluster_stress_response Oxidative Stress Response cluster_regulators Global Regulators MCI This compound (MCI) (Electrophile) ROS Reactive Oxygen Species (ROS) Generation MCI->ROS Thiol Thiol Group Modification (e.g., in proteins) MCI->Thiol OxyR OxyR Activation ROS->OxyR SoxRS SoxRS Activation ROS->SoxRS marA marA/marB Expression OxyR->marA Detox Expression of Detoxification Enzymes (e.g., catalase, superoxide dismutase) OxyR->Detox SoxRS->marA SoxRS->Detox marR marR mutation marR->marA de-repression acrR acrR mutation Efflux Upregulation of Efflux Pumps (e.g., AcrAB-TolC) acrR->Efflux de-repression marA->Efflux Resistance Increased MCI Resistance Efflux->Resistance Detox->Resistance

Fig 2. Signaling pathway for MCI-induced stress response and resistance.

References

Application Notes and Protocols for the Formulation of Methylchloroisothiazolinone in Experimental Biocidal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), is a widely utilized preservative in a variety of water-based products, including cosmetics and industrial applications.[1][2] Its broad-spectrum antimicrobial activity makes it effective against a wide range of bacteria, fungi, and yeasts.[3] The primary mechanism of action for MCI involves the oxidation of thiol-containing residues within microbial cells, leading to the disruption of essential metabolic pathways and ultimately cell death.[3]

These application notes provide detailed protocols for the formulation, efficacy testing, and stability analysis of experimental biocidal products containing this compound. The information is intended to guide researchers in developing stable and effective antimicrobial formulations for various applications.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of a 3:1 mixture of this compound (MCI) and Methylisothiazolinone (MI) against common microbial contaminants. This data is crucial for determining the appropriate concentration of the preservative in a given formulation.

Table 1: Minimum Inhibitory Concentration (MIC) of MCI/MI (3:1) Against Key Bacteria

MicroorganismStrainMIC (% w/w)
Staphylococcus aureusATCC 259230.0002%[3]
Pseudomonas aeruginosaATCC 278530.0002%[3]

Table 2: Minimum Inhibitory Concentration (MIC) of MCI/MI (3:1) Against Key Fungi and Yeast

MicroorganismStrainMIC (% w/w)
Candida albicansATCC 102310.00005%[3]
Aspergillus nigerATCC 164040.00005%[3]

Experimental Protocols

Protocol 1: Formulation of an Oil-in-Water (O/W) Emulsion with MCI/MI

This protocol outlines the steps for incorporating a 3:1 MCI/MI preservative blend into a basic oil-in-water emulsion.

Materials:

  • Deionized water

  • Oil phase components (e.g., mineral oil, cetyl alcohol)

  • Emulsifier (e.g., polysorbate 80)

  • MCI/MI (3:1) preservative solution (commercially available, typically at 1.5% active concentration)

  • Beakers

  • Homogenizer

  • Water bath

  • pH meter

Procedure:

  • Preparation of Phases:

    • In one beaker, prepare the aqueous phase by adding deionized water.

    • In a separate beaker, combine the oil phase components and the emulsifier.

  • Heating:

    • Heat both the aqueous and oil phases separately in a water bath to 70-75°C.

  • Emulsification:

    • Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.

    • Continue homogenization for 10-15 minutes to form a stable emulsion.

  • Cooling:

    • Allow the emulsion to cool down to below 40°C with gentle stirring.

  • Preservative Addition:

    • Once the emulsion has cooled, add the MCI/MI preservative solution to the formulation. Preservatives are typically added during the cooling phase to avoid degradation at high temperatures.[4]

    • The final concentration of the active ingredients should be in the range of 0.00075% to 0.0015% (7.5 to 15 ppm) for rinse-off products.[5]

  • pH Adjustment:

    • Check the pH of the final formulation. The optimal pH range for MCI/MI efficacy and stability is typically between 3 and 9. Adjust if necessary using a suitable acid or base (e.g., citric acid or sodium hydroxide).

  • Final Mixing:

    • Gently mix the formulation until the preservative is uniformly distributed.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of an MCI/MI formulation against a specific microorganism.

Materials:

  • MCI/MI stock solution of known concentration

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Microbial culture in the logarithmic growth phase

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Serial Dilution:

    • Prepare a series of twofold dilutions of the MCI/MI stock solution in the appropriate sterile broth in the wells of a 96-well plate.

  • Inoculation:

    • Adjust the concentration of the microbial culture to a standardized inoculum (e.g., 1 x 10^5 CFU/mL).

    • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of the preservative that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol 3: Accelerated Stability Testing

This protocol outlines an accelerated stability test to predict the shelf-life of a biocidal product containing MCI.

Materials:

  • Final formulated product in its intended packaging

  • Stability chambers set at various temperature and humidity conditions

  • Analytical instrumentation for MCI quantification (e.g., HPLC-UV)

  • Viscometer

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare multiple samples of the final product in its commercial packaging.

  • Storage Conditions:

    • Place the samples in stability chambers under accelerated conditions. Common conditions include:

      • 40°C ± 2°C / 75% RH ± 5% RH

      • 50°C ± 2°C

    • Also, store samples at room temperature (25°C ± 2°C / 60% RH ± 5% RH) as a control.[6][7]

  • Testing Intervals:

    • Test the samples at specified time points (e.g., 0, 1, 2, and 3 months for accelerated studies).

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, and viscosity.

    • Chemical Properties: pH and concentration of active MCI/MI (quantified by HPLC).

    • Microbiological Purity: Perform a microbial count to ensure the preservative remains effective.

  • Data Analysis:

    • Analyze the data to determine if any significant changes have occurred over time. A stable formulation will show minimal changes in its physical, chemical, and microbiological properties.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_testing Testing prep_phases Prepare Aqueous & Oil Phases heat Heat to 70-75°C prep_phases->heat emulsify Homogenize heat->emulsify cool Cool to <40°C emulsify->cool add_preservative Add MCI/MI cool->add_preservative adjust_ph Adjust pH add_preservative->adjust_ph final_mix Final Mixing adjust_ph->final_mix mic_test MIC Determination final_mix->mic_test stability_test Accelerated Stability final_mix->stability_test signaling_pathway MCI This compound (MCI) CellMembrane Microbial Cell Membrane MCI->CellMembrane Diffusion Thiol Thiol Groups (-SH) in Proteins & Glutathione CellMembrane->Thiol Oxidation Oxidation of Thiols to Disulfides (S-S) Thiol->Oxidation Reaction with MCI Enzyme Enzyme Inactivation Oxidation->Enzyme Metabolism Disruption of Metabolic Pathways (e.g., Glycolysis, Krebs Cycle) Oxidation->Metabolism CellDeath Cell Death Enzyme->CellDeath ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS ROS->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methylchloroisothiazolinone (MCI) Instability in High pH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Methylchloroisothiazolinone (MCI) in high pH formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my formulation containing this compound (MCI) losing its preservative efficacy over time, especially at a pH above 8?

A1: this compound is known to be unstable in alkaline conditions (pH > 8). The primary degradation pathway is alkaline hydrolysis, where the isothiazolinone ring is opened, leading to the formation of less active or inactive degradation products. This degradation is accelerated by increased temperature.

Q2: What are the main degradation products of MCI in a high pH environment?

A2: Under alkaline conditions, the MCI molecule undergoes hydrolysis. The five-membered heterocyclic ring opens, ultimately leading to the formation of N-methylmalonamic acid (NMMA) as a major metabolite.[1][2][3][4][5] This degradation process results in a loss of antimicrobial activity.

Q3: Can I use MCI in formulations with a pH of 9 or higher?

A3: While challenging, it is possible with the use of appropriate stabilization strategies. Without stabilizers, MCI will degrade rapidly at such high pH levels. The half-life of MCI can be as short as a few days at a pH of 9.6 or 10.

Q4: What are the recommended methods to stabilize MCI in high pH solutions?

A4: The most common methods for stabilizing MCI in alkaline formulations include:

  • Use of Metal Salt Stabilizers: Salts of metals like copper, magnesium, and calcium have been shown to improve the stability of isothiazolinones. Copper salts, in particular, are effective at low concentrations.

  • Buffering Systems: Incorporating a suitable buffer system can help maintain the local pH in a range that is more favorable for MCI stability, even if the bulk pH of the formulation is high.

Q5: How do metal salts like copper sulfate stabilize MCI?

A5: Metal ions, such as copper (Cu²⁺), are thought to stabilize MCI by forming a coordination complex with the isothiazolinone molecule. This interaction is believed to protect the susceptible bonds in the isothiazolinone ring from nucleophilic attack by hydroxide ions, thereby slowing down the rate of hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of MCI concentration in a new high pH formulation. High pH-induced hydrolysis.1. Evaluate the necessity of the high pH. If possible, adjust the formulation to a lower pH.2. Incorporate a metal salt stabilizer, such as a low concentration of copper sulfate.[6]3. Introduce a buffer system to maintain a more neutral microenvironment for the MCI.
Inconsistent preservative efficacy test results. Interaction with other formulation ingredients.1. Certain nucleophilic ingredients (e.g., some amines, thiols) can accelerate MCI degradation. Review the formulation for potential incompatibilities.2. Ensure homogenous distribution of MCI and any stabilizers within the formulation.
Discoloration of the formulation over time. Degradation of MCI or interaction with other components.1. Investigate the degradation products and their potential to cause color changes.2. Evaluate the compatibility of MCI with all other ingredients in the formulation under accelerated stability conditions.
Microbial growth despite the presence of MCI. Insufficient concentration of active MCI due to degradation.1. Confirm the initial concentration of MCI is appropriate for the formulation.2. Conduct a stability study to determine the rate of MCI degradation under the storage conditions of the product.3. If degradation is confirmed, implement a stabilization strategy as outlined above.

Quantitative Data

Table 1: Effect of pH on the Half-Life of this compound (MCI)

pHHalf-Life (Days)
8.547
9.023
9.63.3
10.02

Data compiled from published literature.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of MCI in a High pH Formulation

Objective: To evaluate the stability of MCI in a high pH cosmetic or pharmaceutical formulation under accelerated conditions.

Materials:

  • Test formulation with MCI at a known concentration.

  • Control formulation without MCI.

  • Stability chambers set at 40°C ± 2°C / 75% RH ± 5% RH.

  • HPLC system with a suitable column for MCI quantification.

  • MCI analytical standard.

  • pH meter.

  • Viscometer.

  • Microbiological testing supplies.

Methodology:

  • Prepare a sufficient quantity of the test formulation.

  • Package the formulation in the intended final packaging.

  • Place the samples in the stability chamber.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.

  • For each time point, perform the following analyses:

    • Visual Inspection: Observe for any changes in color, odor, or phase separation.

    • pH Measurement: Record the pH of the formulation.

    • Viscosity Measurement: Measure the viscosity to check for changes in physical properties.

    • MCI Quantification: Use a validated HPLC method to determine the concentration of MCI remaining in the formulation.

    • Microbiological Challenge Test: Perform a preservative efficacy test (e.g., USP <51> or ISO 11930) to assess the antimicrobial effectiveness.

  • Plot the concentration of MCI versus time to determine the degradation kinetics and calculate the half-life under the accelerated conditions.

Visualizations

cluster_degradation MCI Degradation Pathway at High pH MCI This compound (MCI) Intermediate Ring-Opened Intermediate MCI->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate NMMA N-methylmalonamic acid (NMMA) Intermediate->NMMA Hydrolysis & Rearrangement cluster_stabilization MCI Stabilization with Metal Ions MCI This compound (MCI) Complex MCI-Metal Complex MCI->Complex Metal Metal Ion (e.g., Cu²⁺) Metal->Complex Degradation Degradation Products Complex->Degradation Hydrolysis Inhibited OH Hydroxide Ion (OH⁻) OH->Degradation

References

Technical Support Center: Methylchloroisothiazolinone (MCI) Interference

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of methylchloroisothiazolinone (MCI) in enzymatic assays. MCI, often found in combination with methylisothiazolinone (MI), is a common preservative in many laboratory reagents and buffers. While effective at preventing microbial growth, its reactive nature can lead to significant assay artifacts, particularly in high-throughput screening (HTS) campaigns.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCI) and why is it in my laboratory reagents?

This compound (MCI) is a biocide and preservative from the isothiazolinone class.[1] It is widely used in cosmetics, industrial products, and laboratory reagents to prevent bacterial and fungal contamination.[2][3][4] If your assay buffer or reagent is not freshly prepared from solid components, it may contain a preservative like MCI to ensure its shelf-life and stability.

Q2: How does MCI interfere with enzymatic assays?

MCI is a potent electrophile. Its primary mechanism of interference involves the irreversible modification of nucleophilic amino acid residues on enzymes.[5] Specifically, it reacts with the sulfur atom in the thiol groups (sulfhydryl groups) of cysteine residues, forming a disulfide bond and inactivating the enzyme.[6][7] This is particularly problematic for enzymes that rely on a cysteine residue in their active site for catalytic activity.[8]

Q3: Which types of enzymes are most susceptible to MCI interference?

Enzymes that are rich in cysteine or have a critical cysteine residue in their active site are highly susceptible to inhibition by MCI. This class of enzymes is often referred to as thiol-dependent enzymes.[7] Examples include:

  • Dehydrogenases[5]

  • Cysteine Proteases (e.g., Papain, Caspases)[7]

  • Kinases

  • Phosphatases

  • Other enzymes where a thiol group is essential for catalysis or structural integrity.

Q4: What are the typical signs of MCI interference in an experiment?

MCI interference can often be mistaken for genuine enzymatic inhibition, as it is typically reproducible and concentration-dependent.[9] Key signs include:

  • False Positives in HTS: A compound or reagent may appear as a potent "hit" in an inhibition assay.[9]

  • Irreversible Inhibition: The enzymatic activity cannot be restored by simple dilution.

  • Time-Dependent Inhibition: The degree of inhibition may increase with longer pre-incubation times as the chemical reaction between MCI and the enzyme proceeds.

  • Sensitivity to Reducing Agents: The inhibitory effect may be lessened or eliminated in the presence of reducing agents like Dithiothreitol (DTT).[10]

Troubleshooting Guide

If you suspect that MCI or another reactive compound is interfering with your assay, follow these steps to diagnose and mitigate the issue.

DOT Script for Troubleshooting Workflow

G cluster_start cluster_investigation Investigation Phase cluster_resolution Resolution Phase start Suspected Assay Interference (e.g., unexpected inhibition) check_sds Step 1: Check Reagent SDS/CoA for Isothiazolinones (MCI/MI) start->check_sds decision_mci Is MCI/MI Present? check_sds->decision_mci dtt_screen Step 2: Perform DTT Counter-Screen decision_mci->dtt_screen Yes / Suspected no_interference Result: Interference Unlikely (Investigate other causes) decision_mci->no_interference No decision_dtt Does DTT Rescue Enzyme Activity? dtt_screen->decision_dtt confirm_interference Result: Interference Confirmed (Thiol-Reactive Compound) decision_dtt->confirm_interference Yes decision_dtt->no_interference No mitigate Step 3: Mitigate Interference - Add DTT to assay buffer - Prepare fresh, preservative-free reagents - Source alternative reagents confirm_interference->mitigate G cluster_product Product Enzyme_SH Enzyme-SH (Active Thiol Enzyme) MCI      S-Cl|N-CH₃O     plus1 + Enzyme_S_S Enzyme-S-S-Adduct (Inactive Enzyme) MCI->Enzyme_S_S Irreversible Inhibition

References

Technical Support Center: Enhancing Methylchloroisothiazolinone (MCI) Detection in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the detection limit of methylchloroisothiazolinone (MCI) in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for this widely used preservative. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance the sensitivity of your MCI analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical UV maximum wavelength for detecting this compound (MCI)?

A1: this compound (MCI) and methylisothiazolinone (MI) both absorb UV light with a maximum wavelength of around 274 nm.[1][2] This wavelength is commonly used for their detection in HPLC with a UV or Diode-Array Detector (DAD).

Q2: What are the common challenges encountered when analyzing MCI in complex matrices like cosmetics?

A2: The analysis of MCI in complex matrices such as cosmetics presents several challenges. The permissible concentration of MCI is low, and cosmetic formulations are complex mixtures of various compounds that can interfere with the analysis.[1][3] This necessitates robust sample preparation techniques to remove matrix components and avoid interference.[1][3] Matrix effects can also impact the accuracy of quantification, often requiring the use of matrix-matched calibration curves for reliable results.[1]

Q3: Is derivatization necessary for the analysis of MCI by HPLC?

A3: Derivatization is not strictly necessary for MCI analysis, especially when using highly sensitive detectors like tandem mass spectrometry (HPLC-MS/MS), which can provide excellent identification and quantification capabilities without it.[1][4] However, for less sensitive but more common detectors like UV-Vis, derivatization can significantly improve the detection limit by introducing a chromophore or fluorophore to the MCI molecule, thereby enhancing its response.[5]

Q4: What are some common pre-concentration techniques to improve the detection limit of MCI?

A4: Solid-Phase Extraction (SPE) is a widely used pre-concentration technique for MCI and other isothiazolinones in various sample matrices, including water and cosmetics.[4][6] SPE can effectively clean up the sample by removing interfering substances and concentrating the analyte, leading to a lower limit of detection.[4] The choice of SPE sorbent and elution solvents is critical for achieving good recovery and is dependent on the properties of the analyte and the sample matrix.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound, with a focus on improving the detection limit.

Problem 1: Low Sensitivity / Poor Signal Intensity

Possible Causes:

  • Low Analyte Concentration: The concentration of MCI in the sample is below the current detection limit of the method.

  • Inadequate Detector Settings: The detector wavelength, gain, or attenuation may not be optimized.

  • Poor Chromatographic Conditions: Suboptimal mobile phase composition or gradient program can lead to broad peaks and reduced peak height.

  • Detector Lamp Issues: An old or defective detector lamp will result in reduced sensitivity.

  • Contaminated Flow Cell: A dirty flow cell in the detector can increase noise and decrease the signal.

Solutions:

  • Implement Pre-concentration: Use Solid-Phase Extraction (SPE) to concentrate the MCI in your sample before injection. A detailed protocol for SPE is provided in the "Experimental Protocols" section.

  • Consider Derivatization: If using a UV or fluorescence detector, derivatizing MCI with a suitable reagent can significantly enhance its signal.

  • Optimize Detector Parameters: Ensure the UV detector is set to the maximum absorbance wavelength for MCI, which is approximately 274 nm.[1][2] Adjust the gain and attenuation settings to maximize the signal-to-noise ratio.

  • Optimize Chromatographic Method: Adjust the mobile phase composition and gradient to achieve sharper peaks.

  • System Maintenance: Regularly check and replace the detector lamp as needed. Clean the detector flow cell according to the manufacturer's instructions.

Problem 2: Peak Tailing or Asymmetrical Peak Shape

Possible Causes:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., residual silanols on a C18 column), leading to tailing.[9][10]

  • Column Overload: Injecting too much sample can lead to peak distortion.[9][10]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[10]

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can cause poor peak shape.[9][11]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape.[1]

Solutions:

  • Adjust Mobile Phase pH: For basic compounds that may exhibit tailing on C18 columns, lowering the pH of the mobile phase can help to suppress silanol interactions and improve peak symmetry.[10]

  • Modify Mobile Phase: The addition of a small amount of a competing base or an ion-pairing agent to the mobile phase can help to mask residual silanol groups.

  • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid column overload.[10]

  • Use a Guard Column: A guard column can help to protect the analytical column from strongly retained matrix components and particulates.[3]

  • Column Maintenance: If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column.[11]

  • Improve Sample Preparation: Enhance the clean-up step in your sample preparation to remove more of the interfering matrix components.

Data Presentation

The following tables summarize quantitative data on the detection limits of MCI using different analytical methods and sample preparation techniques.

Table 1: Comparison of Detection Limits for MCI with Different HPLC Methods

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-DADShampoo0.083 - 0.304 mg/kg0.276 - 1.015 mg/kg[1][4]
HPLC-DADWet Tissue0.083 - 0.304 mg/kg0.276 - 1.015 mg/kg[1][4]
HPLC-DADCream0.083 - 0.304 mg/kg0.276 - 1.015 mg/kg[1][4]
UHPLC-MS/MSCosmetic Products-0.1 µg/g[12]
GC-MSRinse-off Cosmetics-1.49 µg/ml[13]
GC-MSLeave-on Cosmetics-1.95 µg/ml[13]

Table 2: Comparison of Different SPE Sorbents for Isothiazolinone Analysis

SPE Sorbent TypeTarget AnalytesSample MatrixKey FindingsReference
HyperSep™ Verify CX (C8/BSAIE)MI, MCI, ParabensCosmeticsGood recovery for all analytes.[6]
Sep-Pak C18 ClassicMI, MCI, ParabensCosmeticsLower recovery compared to HyperSep™ Verify CX.[6]
Oasis HLB16 PesticidesGroundwaterHigh average recoveries (>70%).
Strata X16 PesticidesGroundwaterHigh average recoveries (>70%).
Florisil (in MSPD)MI, CMI, BzI, OICosmeticsGood recoveries for most analytes.[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Pre-concentration of MCI from Water Samples

This protocol provides a general guideline for the pre-concentration of MCI from water samples using a reversed-phase SPE cartridge. Optimization may be required based on the specific water matrix and analytical goals.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the water sample (e.g., 100 mL, pH adjusted if necessary) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes or with a gentle stream of nitrogen to remove excess water.

  • Elution:

    • Elute the retained MCI from the cartridge with a small volume of an appropriate organic solvent (e.g., 2 x 2 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

Protocol 2: Pre-column Derivatization of Primary Amines with Fluorescamine

Materials:

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)[16]

  • Borate buffer (e.g., 0.1 M, pH 9.0)[17]

  • Sample extract containing the analyte

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To a suitable volume of the sample extract in a vial, add an equal volume of borate buffer.

  • Derivatization Reaction:

    • While vortexing, rapidly add a specific volume of the fluorescamine solution to the sample-buffer mixture. The reaction is almost instantaneous.[15]

  • Analysis:

    • Inject an aliquot of the reaction mixture directly into the HPLC system.

    • Use a fluorescence detector with an excitation wavelength of approximately 390 nm and an emission wavelength of around 475 nm.[5][17]

Note: This protocol is for primary amines. The reactivity of fluorescamine with the secondary amine in MCI under these conditions would need to be experimentally verified and the reaction conditions optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_preconcentration Pre-concentration (Optional) cluster_derivatization Derivatization (Optional) cluster_hplc_analysis HPLC Analysis sample Sample (e.g., Cosmetic, Water) extraction Extraction/Dilution sample->extraction filtration Filtration extraction->filtration spe_loading Sample Loading filtration->spe_loading If pre-concentration is needed add_reagent Add Derivatization Reagent filtration->add_reagent If derivatization is performed directly injection Injection filtration->injection Direct Injection spe_conditioning SPE Conditioning spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution spe_reconstitution Evaporation & Reconstitution spe_elution->spe_reconstitution spe_reconstitution->add_reagent If derivatization follows pre-concentration spe_reconstitution->injection After Pre-concentration reaction Incubation/Reaction reaction->injection After Derivatization separation Chromatographic Separation injection->separation detection Detection (UV/Fluorescence/MS) separation->detection data_analysis Data Analysis detection->data_analysis

Figure 1. General experimental workflow for the analysis of this compound (MCI) by HPLC.

troubleshooting_workflow start Low Sensitivity / Poor Signal for MCI check_concentration Is analyte concentration expected to be low? start->check_concentration check_detector Are detector settings optimal? (λ = 274 nm) check_concentration->check_detector No preconcentration Implement Pre-concentration (e.g., SPE) check_concentration->preconcentration Yes check_chromatography Is peak shape optimal (sharp and symmetrical)? check_detector->check_chromatography Yes optimize_detector Optimize detector gain and attenuation check_detector->optimize_detector No check_maintenance Is the instrument well-maintained? check_chromatography->check_maintenance Yes optimize_hplc Optimize mobile phase and gradient check_chromatography->optimize_hplc No perform_maintenance Check/replace lamp, clean flow cell check_maintenance->perform_maintenance No end Re-evaluate Sample Preparation check_maintenance->end Yes, problem may be elsewhere derivatization Consider Derivatization preconcentration->derivatization For further enhancement derivatization->end optimize_detector->end optimize_hplc->end perform_maintenance->end

Figure 2. Troubleshooting workflow for addressing low sensitivity in MCI analysis.

References

Technical Support Center: Troubleshooting Methylchloroisothiazolinone (MCI) Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to methylchloroisothiazolinone (MCI) degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause MCI degradation in experimental settings?

This compound (MCI) is susceptible to degradation under several conditions. The primary factors include alkaline pH, elevated temperatures, and exposure to light (photodegradation).[1][2][3] The stability of MCI is also influenced by the presence of nucleophiles like metals, amines, thiols, and sulfides in the experimental medium, which can lead to the opening of its heterocyclic ring and subsequent degradation.[1]

Q2: My MCI solution is losing potency faster than expected. What could be the cause?

Rapid loss of MCI potency is often linked to the pH and temperature of your solution. MCI is most stable in acidic media (pH 4-6) and its degradation accelerates significantly in alkaline conditions (pH > 8).[1][2] Additionally, higher temperatures can dramatically increase the degradation rate. For instance, at a pH of 8.5, the half-life of MCI can decrease from 46 days at room temperature to less than two days at 60°C.[1]

Q3: Can MCI degrade even when stored in the dark?

Yes, MCI can degrade in the absence of light through hydrolysis, especially in alkaline solutions.[1][4] While light exposure can cause photodegradation, hydrolysis is a key degradation pathway that is dependent on pH and temperature.[1][5]

Q4: Are there any substances that can interfere with MCI stability in my formulation?

Yes, nucleophilic substances can react with the electrophilic sulfur atom in the isothiazolinone ring, leading to its cleavage and inactivation.[1][5] Common interfering substances in experimental setups can include thiol-containing compounds (e.g., cysteine, glutathione), some amines, and certain metal ions.[1][6]

Q5: How can I accurately measure the concentration of MCI in my samples?

High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a common and reliable method for quantifying MCI.[7][8] The maximum UV absorbance for MCI is typically observed around 274-277 nm.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization.[7][9]

Troubleshooting Guides

Problem 1: Inconsistent results in MCI stability studies.

Possible Cause Troubleshooting Step
Fluctuations in pH Regularly monitor and buffer the pH of your experimental solutions. MCI is more stable in acidic to neutral pH.[1][2]
Temperature Variations Ensure precise temperature control using a calibrated incubator or water bath. Even small temperature increases can accelerate degradation.[1][3]
Contamination of Reagents Use high-purity water and reagents. Test for the presence of nucleophiles or microbial contamination that could degrade MCI.[1][10]
Inaccurate MCI Quantification Validate your analytical method (e.g., HPLC). Check for column performance, detector calibration, and potential matrix effects in your samples.[7][8]

Problem 2: Suspected photodegradation of MCI during experiments.

Possible Cause Troubleshooting Step
Exposure to Ambient Light Conduct experiments in amber glassware or under light-protected conditions. Minimize exposure to direct sunlight or strong artificial light.[5]
Light-Sensitive Components in the Matrix Evaluate if other components in your formulation could be acting as photosensitizers, accelerating MCI degradation.
Inadequate Control Experiments Run parallel experiments with a dark control (samples protected from light) to quantify the extent of photodegradation versus other degradation pathways.[1]

Quantitative Data on MCI Degradation

The stability of this compound (MCI) is significantly influenced by pH and temperature. The following tables summarize the half-life of MCI under various conditions as reported in the literature.

Table 1: Effect of pH on the Half-Life of MCI at Room Temperature

pHHalf-Life (Days)Reference
5.5Stable (no significant degradation over 50 days)[11]
8.546 - 47[1][2]
9.023[2][11]
9.63.3[2][11]
10.02[2][11]

Table 2: Effect of Temperature on the Half-Life of MCI

Temperature (°C)pHHalf-Life (Days)Reference
Room Temperature8.546[1]
40Not specified12[1]
609.6< 2 hours[1]
60Not specified< 2[1]

Experimental Protocols

Protocol 1: Evaluation of MCI Stability under Different pH Conditions

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

  • Sample Preparation: Prepare stock solutions of MCI in a suitable solvent (e.g., methanol or water). Spike the buffer solutions with the MCI stock solution to a final concentration relevant to your experiment (e.g., 15 ppm).

  • Incubation: Aliquot the MCI-spiked buffer solutions into amber vials and store them at a constant temperature (e.g., 25°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial for analysis.

  • Quantification: Analyze the concentration of MCI in each sample using a validated HPLC-UV method.[8]

  • Data Analysis: Plot the concentration of MCI versus time for each pH condition and calculate the degradation rate constant and half-life.

Protocol 2: Quantification of MCI using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV or Diode-Array Detector (DAD) is required.[7][8]

  • Column: A C18 reversed-phase column is commonly used for separation.[8]

  • Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or 0.4% acetic acid in water) and an organic solvent like acetonitrile or methanol.[7][8] An isocratic elution is often sufficient.[8]

  • Flow Rate: A flow rate of around 1.0 mL/min is generally used.[7][8]

  • Detection Wavelength: Set the detector to monitor the absorbance at approximately 274 nm.[7][8]

  • Sample Preparation: Dilute the experimental samples in the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm filter before injection.

  • Calibration: Prepare a series of standard solutions of MCI of known concentrations and generate a calibration curve to quantify the MCI in the samples.

Visualizations

MCI_Degradation_Pathway cluster_factors Degradation Factors MCI This compound (MCI) RingOpening Isothiazolinone Ring Opening MCI->RingOpening DegradationProducts Degradation Products (e.g., N-methylmalonamic acid, malonic acid, acetic acid) RingOpening->DegradationProducts CO2 Mineralization to CO2 DegradationProducts->CO2 Hydrolysis Hydrolysis (Alkaline pH) Hydrolysis->RingOpening Photolysis Photolysis (UV Light) Photolysis->RingOpening Biodegradation Biodegradation (Microbial Action) Biodegradation->RingOpening Nucleophiles Nucleophilic Attack (e.g., Thiols) Nucleophiles->RingOpening

Caption: Degradation pathway of this compound (MCI).

Caption: Troubleshooting workflow for unexpected MCI degradation.

MCI_Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors MCI_Stability MCI Stability Alkaline_pH Alkaline pH (>8) Alkaline_pH->MCI_Stability High_Temp High Temperature High_Temp->MCI_Stability UV_Light UV Light Exposure UV_Light->MCI_Stability Nucleophiles Presence of Nucleophiles Nucleophiles->MCI_Stability Acidic_pH Acidic pH (4-6) Acidic_pH->MCI_Stability Low_Temp Low Temperature Low_Temp->MCI_Stability Darkness Absence of Light Darkness->MCI_Stability Absence_Nucleophiles Absence of Nucleophiles Absence_Nucleophiles->MCI_Stability

Caption: Factors influencing the stability of MCI.

References

Technical Support Center: Optimizing Methylchloroisothiazolinone (MCI) Concentration for Microbial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Methylchloroisothiazolinone (MCI) and its combination with Methylisothiazolinone (MCI/MI) for effective microbial inhibition in your research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered when using MCI/MI to inhibit microbial growth in experimental settings.

Problem Possible Cause Recommended Solution
No or low microbial inhibition observed at expected effective concentrations. Inactivation of MCI/MI: The antimicrobial activity of isothiazolinones can be neutralized by the presence of nucleophiles such as amines, mercaptans, sulfides, and sulfites in your media or solution.[1]Review the composition of your experimental medium. If it contains potent nucleophiles, consider using a different medium or increasing the MCI/MI concentration. It's also advisable to prepare fresh solutions of MCI/MI for each experiment.
Incorrect pH of the medium: MCI is most stable in acidic conditions and degrades in alkaline solutions. The rate of degradation increases significantly with a rise in pH.[2]Measure and adjust the pH of your medium to be within the optimal range for MCI stability, preferably acidic to neutral. For instance, at a pH of 5.5, MCI is considerably more stable than at a pH of 8.5 or 9.6.[3]
High temperature: Elevated temperatures can accelerate the degradation of MCI. Half-life values decrease significantly as the temperature rises.[2][3]Maintain the recommended storage and experimental temperatures for your MCI/MI solutions. Avoid repeated freeze-thaw cycles and prolonged exposure to high temperatures.
Resistant microbial strain: The target microorganism may have a naturally high resistance to isothiazolinones.Determine the Minimum Inhibitory Concentration (MIC) for your specific microbial strain to establish the actual effective concentration.
Inconsistent or variable results between experiments. Inaccurate MCI/MI concentration: Errors in the preparation of stock or working solutions can lead to variability.Ensure accurate weighing and dilution of the MCI/MI. Prepare fresh stock solutions regularly and store them under appropriate conditions.
Inconsistent inoculum size: The initial concentration of microorganisms can affect the apparent efficacy of the preservative.Standardize your inoculum preparation to ensure a consistent starting concentration of microorganisms in each experiment. A typical inoculum size for MIC assays is 10^4 to 10^5 CFU/ml.[4]
Precipitation of MCI/MI in the medium: The solubility of MCI/MI might be affected by the specific components of your medium, leading to precipitation and a decrease in the effective concentration.Visually inspect your solutions for any signs of precipitation. If observed, you may need to adjust the solvent or consider using a different formulation of the preservative.
Contamination of stock or working solutions. Improper handling and storage: Non-sterile handling can introduce microbial contamination into your preservative solutions.Use aseptic techniques when preparing and handling all solutions. Filter-sterilize your stock solutions if possible and store them in sterile containers at the recommended temperature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (MCI)?

A1: MCI is an isothiazolinone biocide. Its primary mechanism of action involves the active sulfur moiety oxidizing thiol-containing residues in microbial cells.[5] This disrupts essential metabolic pathways, such as cellular dehydrogenases, leading to the inhibition of growth, respiration, and energy production, ultimately resulting in cell death.[1]

Q2: What is the typical effective concentration range for MCI/MI?

A2: The effective concentration of MCI/MI is dependent on the target microorganism. It is known for its high efficacy at low concentrations.[6] For instance, in cosmetic formulations, the mixture is often used at concentrations up to 15 parts per million (ppm) in rinse-off products and 7.5 ppm in leave-on products.[1][7] However, for laboratory applications, determining the specific Minimum Inhibitory Concentration (MIC) for your target organism is crucial.

Q3: Against which types of microorganisms is MCI/MI effective?

A3: MCI/MI exhibits a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria, as well as yeast and fungi.[5][8]

Q4: What factors can influence the stability of MCI in my experiments?

A4: The stability of MCI is primarily affected by pH and temperature. It is more stable in acidic environments and degrades in alkaline conditions.[2][3] Higher temperatures also accelerate its degradation.[2][3] The presence of nucleophilic substances in the medium can also lead to its inactivation.[1]

Q5: Can I combine MCI/MI with other antimicrobial agents?

A5: Yes, combining MCI/MI with other preservatives, such as phenoxyethanol, can have an additive or synergistic effect, potentially allowing for lower concentrations of each agent to achieve the desired antimicrobial efficacy.[9][10] Synergistic effects have also been observed with imidazolidinylurea against certain microorganisms.[1]

Q6: How should I prepare and store MCI/MI solutions?

A6: It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., water) and then dilute it to the desired working concentrations in your experimental medium. Stock solutions should be stored in a cool, dark place to minimize degradation. Always use sterile techniques to prevent contamination.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) of MCI/MI against various microorganisms as reported in the literature. Note that these values can vary depending on the specific strain and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of MCI/MI Mixture

MicroorganismStrainMIC (% w/w)MIC (ppm)
Staphylococcus aureus-0.0002%2
Pseudomonas aeruginosa-0.0002%2
Aspergillus niger-0.00005%0.5
Candida albicans-0.00005%0.5

Data sourced from Cayman Chemical product information sheet.[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the steps to determine the lowest concentration of MCI/MI that inhibits the visible growth of a microorganism.

Materials:

  • MCI/MI stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Microbial culture in the logarithmic growth phase

  • Sterile saline solution (0.85% w/v)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the sterile broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Preparation of MCI/MI Dilutions:

    • Prepare a 2x concentrated stock solution of the highest desired MCI/MI concentration in the appropriate broth medium.

    • Add 100 µL of the sterile broth medium to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the 2x MCI/MI stock solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no MCI/MI), and column 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11.

    • The final volume in each well will be 200 µL, and the MCI/MI concentrations will be half of the initial serial dilutions.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 16-24 hours.[12]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of MCI/MI at which there is no visible growth (i.e., the well is clear).[13]

    • A plate reader can also be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.[4]

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of MCI/MI in 96-well Plate start->prep_dilutions inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate at Optimal Temperature inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end Troubleshooting_Logic start Experiment Start: No Microbial Inhibition Observed check_inactivation Is the medium rich in nucleophiles? start->check_inactivation check_ph Is the pH of the medium alkaline? check_inactivation->check_ph No solution_inactivation Action: Use different medium or increase MCI/MI concentration check_inactivation->solution_inactivation Yes check_temp Was the experiment run at high temperature? check_ph->check_temp No solution_ph Action: Adjust pH to acidic/neutral range check_ph->solution_ph Yes check_mic Is the microbial strain known to be resistant? check_temp->check_mic No solution_temp Action: Control experimental temperature check_temp->solution_temp Yes solution_mic Action: Perform MIC assay to determine effective concentration check_mic->solution_mic Yes

References

issues with methylchloroisothiazolinone solubility in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of methylchloroisothiazolinone (MCI) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCI) and what are its basic solubility properties?

A1: this compound (MCI) is a heterocyclic organic compound widely used as a preservative and biocide in cosmetics, personal care products, and various industrial applications.[1][2][3] It is effective against a broad spectrum of bacteria, yeast, and fungi.[1][4] Physically, it is a white solid that melts near room temperature and is often supplied as a clear, colorless to light yellow aqueous solution.[1][4]

MCI is highly soluble (miscible) in water, lower alcohols (like ethanol), and glycols.[1][2][4][5][6] This makes it well-suited for aqueous-based formulations.[4] Its solubility in certain organic solvents is also noted, though sometimes to a lesser extent.

Q2: Why am I observing precipitation when adding my MCI stock solution to my cell culture media or assay buffer?

A2: Precipitation of MCI in aqueous buffers or media can occur for several reasons:

  • "Salting Out" Effect: High concentrations of salts, proteins (like those in fetal bovine serum), or other macromolecules in your media can decrease the solubility of MCI, causing it to precipitate.

  • Solvent Shock: If your MCI stock is prepared in a high concentration of an organic solvent (like DMSO or ethanol), rapid dilution into an aqueous buffer can cause the compound to crash out of solution before it can properly disperse.

  • pH and Temperature: MCI's stability can be pH-dependent. The compound is more stable under acidic conditions, and its rate of degradation increases with rising pH and temperature.[7] While this is more a stability issue, significant pH shifts could potentially influence its apparent solubility or lead to degradation products that are less soluble.

  • Interaction with Media Components: Although generally compatible with many surfactants and proteins, MCI's reactive sulfur moiety can potentially interact with certain components in complex biological media, leading to the formation of insoluble adducts.[2][4]

Q3: What is the best solvent for preparing a concentrated stock solution of MCI?

A3: The choice of solvent depends on your final application.

  • Water: Since MCI is miscible in water, sterile deionized water is an excellent choice for many applications and avoids the potential toxicity of organic solvents in cell-based assays.[1][2][4]

  • Ethanol or DMSO: If a higher concentration is needed than easily achievable in water, or if you are using a commercial mixture supplied in an organic solvent, ethanol and Dimethyl Sulfoxide (DMSO) are viable options. The solubility in these solvents is reported to be approximately 30 mg/mL.[8] However, care must be taken to ensure the final concentration of the organic solvent in your assay is non-toxic to the cells.

Troubleshooting Guide: MCI Solubility Issues

This section provides a step-by-step guide to resolving common solubility problems encountered with MCI in a laboratory setting.

Problem: Precipitate forms immediately upon adding MCI stock to my assay medium.

This is a common issue related to how the stock solution is prepared and diluted.

Initial Checks & Solutions
  • Verify Stock and Final Concentrations: Ensure your calculations are correct. MCI is typically used at very low concentrations (in the ppm range) for preservative effects.[5][9][10] High final concentrations are more likely to precipitate.

  • Evaluate the Solvent:

    • If using an organic solvent stock (e.g., DMSO), ensure the final solvent concentration in your media is low (typically ≤0.5%) to avoid both solvent toxicity and precipitation.[11]

    • Consider switching to an aqueous stock solution if your experimental design permits.

Workflow for Improving Solubility

The following workflow diagram illustrates a systematic approach to troubleshooting precipitation.

G start Precipitation Observed in Assay Medium check_conc Is final MCI concentration too high? start->check_conc check_solvent Is stock solvent organic (e.g., DMSO)? check_conc->check_solvent No lower_conc Reduce final concentration. (MCI is potent at low ppm) check_conc->lower_conc Yes serial_dilution Perform serial dilutions in assay buffer check_solvent->serial_dilution Yes prewarm Pre-warm the assay medium before adding MCI stock check_solvent->prewarm No success Solution is Clear: Proceed with Assay lower_conc->success use_aqueous Prepare stock in sterile water or PBS if possible vortex Vortex/mix gently but thoroughly during dilution serial_dilution->vortex prewarm->vortex vortex->success

Caption: Troubleshooting workflow for MCI precipitation.

Data Presentation: Solubility & Recommended Concentrations

The following tables summarize key quantitative data for MCI.

Table 1: Solubility of this compound (MCI)

SolventSolubilityReference
WaterMiscible[1][4][5]
Lower Alcohols (e.g., Ethanol)Miscible / ~30 mg/mL[5][8]
GlycolsMiscible[2][5]
DMSO~30 mg/mL[8]
PBS (pH 7.2)~10 mg/mL[8]

Table 2: Recommended Concentration Limits in Regulated Products

Product TypeMax Concentration (3:1 MCI/MI mixture)Reference
Rinse-off Products (e.g., Shampoo)15 ppm (0.0015%)[5][9][10]
Leave-on Products (e.g., Lotions)7.5 ppm (0.00075%)[5][10]

Note: These concentrations are for preservative use and may differ from those required for specific in vitro toxicological or mechanistic studies.

Experimental Protocols
Protocol 1: Preparation of an Aqueous MCI Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh 10 mg of MCI powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile, deionized water or phosphate-buffered saline (PBS).

  • Mixing: Vortex the solution for 30-60 seconds until the MCI is completely dissolved. The solution should be clear.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected container.

  • Storage: Store the aqueous solution at 4°C for short-term use. It is recommended not to store aqueous solutions for more than one day to ensure stability.[8] For longer-term storage, consult manufacturer guidelines, though aliquoting and freezing at -20°C is a common practice for many reagents.

Protocol 2: Diluting MCI into Cell Culture Medium

This protocol is designed to minimize "solvent shock" and precipitation when using an organic stock solution (e.g., 30 mg/mL in DMSO).

  • Pre-warm Medium: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your 30 mg/mL DMSO stock 1:100 into pre-warmed serum-free medium or PBS. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed complete medium to achieve the desired final concentration. For example, adding 10 µL of a 300 µg/mL intermediate solution to 1 mL of medium yields a final concentration of ~3 µg/mL.

  • Mixing: Immediately after adding the MCI, gently swirl or pipette the medium to ensure rapid and uniform dispersion.

  • Visual Inspection: Visually inspect the medium under a light microscope to ensure no precipitate has formed before adding it to your cells.

Mechanism of Action: Thiol Reactivity

MCI exerts its biocidal effect primarily through its ability to oxidize thiol-containing residues (like cysteine) in critical bacterial enzymes and proteins.[1][4] This covalent modification disrupts protein function, leading to the inhibition of microbial growth and eventual cell death.

G cluster_0 Cellular Environment MCI MCI (this compound) InactiveProtein Inactive Protein (Covalent Adduct) MCI->InactiveProtein Covalent Modification (Oxidizes Thiol Group) Protein Bacterial Protein (with Cysteine residue) Protein->InactiveProtein Disruption Disruption of Metabolic Pathways & Inhibition of Growth InactiveProtein->Disruption

Caption: MCI's mechanism of action via thiol oxidation.

References

Technical Support Center: Preventing Methylchloroisothiazolinone-Induced Cell Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating methods to prevent methylchloroisothiazolinone (MCI)-induced cell cytotoxicity in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (MCI)-induced cell cytotoxicity?

A1: MCI induces cytotoxicity primarily through the depletion of intracellular thiols, leading to a cascade of detrimental events. This includes the generation of reactive oxygen species (ROS), which causes oxidative stress and subsequent damage to cellular components.[1] This oxidative stress can lead to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death.[1][2][3]

Q2: How can I prevent or reduce MCI-induced cytotoxicity in my cell cultures?

A2: The most effective and commonly cited method for preventing MCI-induced cytotoxicity in vitro is the co-treatment or pre-treatment of cells with the antioxidant N-acetylcysteine (NAC).[1] NAC acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, thereby replenishing depleted thiol pools and directly scavenging ROS.[4][5][6]

Q3: What concentration of N-acetylcysteine (NAC) is effective in preventing MCI-induced cytotoxicity?

A3: The effective concentration of NAC can vary depending on the cell type and the concentration of MCI used. However, studies have shown that pre-treatment of cells for 2 hours with NAC can confer complete protection against MCI-induced cytotoxic effects.[1] It is recommended to perform a dose-response experiment to determine the optimal NAC concentration for your specific experimental conditions. High concentrations of NAC (≥30 mM) can also induce mortality in some cell lines.[7][8]

Q4: What are the key signaling pathways involved in MCI-induced apoptosis?

A4: MCI-induced apoptosis involves a complex interplay of signaling pathways. Key events include the generation of ROS, which can lead to the hyperpolarization of the mitochondrial membrane, increased expression of Fas, and the activation of caspase-8, followed by the activation of caspase-3 and -9.[1] Additionally, studies have shown the activation of matrix metalloproteinases (MMPs) in response to MCI, which can contribute to apoptotic cell death and inflammatory responses.[3][9][10]

Troubleshooting Guides

Problem: High levels of cell death observed even with N-acetylcysteine (NAC) co-treatment.
  • Possible Cause 1: Suboptimal NAC Concentration. The concentration of NAC may not be sufficient to counteract the level of MCI-induced oxidative stress in your specific cell line.

    • Solution: Perform a dose-response experiment with a range of NAC concentrations to determine the optimal protective concentration for your experimental setup.

  • Possible Cause 2: Timing of NAC Treatment. The timing of NAC addition relative to MCI exposure is crucial.

    • Solution: Pre-incubating the cells with NAC for a period (e.g., 2 hours) before adding MCI may be more effective than simultaneous co-treatment.[1] Experiment with different pre-incubation times.

  • Possible Cause 3: Severe MCI-Induced Damage. At very high concentrations, MCI can cause rapid and irreversible cell damage that even NAC cannot fully prevent.

    • Solution: Consider reducing the concentration of MCI in your experiments to a level where protective effects can be more clearly observed.

Problem: Inconsistent results in cell viability assays (e.g., MTT assay).
  • Possible Cause 1: Interference with the Assay Reagent. MCI or NAC may interfere with the chemistry of the cell viability assay.

    • Solution: Run appropriate controls, including wells with media, MCI, and NAC alone (without cells) to check for any direct reaction with the assay reagent.

  • Possible Cause 2: Variation in Cell Seeding Density. Inconsistent cell numbers across wells can lead to variability in results.

    • Solution: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accurate and consistent cell distribution.

  • Possible Cause 3: Improper Incubation Times. Incubation times for both the treatment and the assay itself can significantly impact the results.

    • Solution: Strictly adhere to the optimized incubation times for your specific cell line and assay protocol. Refer to the detailed experimental protocols below.

Quantitative Data Summary

Table 1: Protective Effect of N-acetylcysteine (NAC) on MCI-Induced Cytotoxicity

Cell LineMCI ConcentrationNAC Concentration% Cell Viability (MCI alone)% Cell Viability (MCI + NAC)Reference
Normal Human Keratinocytes (NHK)0.001-0.05%Not specified, pre-treatment for 2hDose-dependent decreaseComplete protection[1]
Human Bronchial Epithelial Cells (BEAS-2B)2, 4, 8 µg/mLNot specifiedDose-dependent decreaseNot specified[3]
Human Liver Epithelium CellsNot specifiedNot specifiedDose-dependent decreaseNot specified[2]

Note: The available literature provides qualitative descriptions of NAC's protective effects. Researchers are encouraged to perform their own quantitative analyses to determine the precise dose-response relationship in their experimental system.

Experimental Protocols

Key Experiment: Assessing the Protective Effect of N-acetylcysteine (NAC) against MCI-Induced Cytotoxicity using the MTT Assay

1. Cell Culture and Seeding:

  • Culture your chosen cell line (e.g., HaCaT, BEAS-2B) in the appropriate complete medium.
  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Treatment:

  • Pre-treatment Group: Pre-incubate the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 2 hours.
  • Co-treatment Group: Add MCI (at various concentrations) and NAC simultaneously to the cell culture wells.
  • MCI Only Group: Add only MCI to the wells.
  • Control Group: Add vehicle (e.g., sterile water or PBS) to the wells.
  • Incubate the plate for the desired exposure time (e.g., 24 hours).

3. MTT Assay for Cell Viability:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • After the treatment period, remove the culture medium from the wells.
  • Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.
  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well.
  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.[11][12][13][14]

4. Data Analysis:

  • Subtract the absorbance of the blank (media and MTT only) from all readings.
  • Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).

Signaling Pathways and Experimental Workflows

MCI_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events MCI This compound (MCI) Thiol_Depletion Thiol Depletion MCI->Thiol_Depletion ROS Reactive Oxygen Species (ROS) Generation Thiol_Depletion->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Activation MMP Activation ROS->MMP_Activation Apoptosis Apoptosis Mito_Damage->Apoptosis MMP_Activation->Apoptosis NAC N-acetylcysteine (NAC) NAC->Thiol_Depletion NAC->ROS

Caption: MCI-induced cytotoxicity signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture & Seeding (96-well plate) start->cell_culture treatment Treatment (MCI +/- NAC) cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (% Cell Viability) mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing MCI cytotoxicity.

References

Technical Support Center: Quantifying Methylchloroisothiazolinone (MCI) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methylchloroisothiazolinone (MCI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of MCI in complex environmental matrices.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

Q1: What are the main challenges in quantifying MCI in environmental samples?

A1: The primary challenges in quantifying MCI stem from its chemical properties and its presence at low concentrations in complex matrices. Key difficulties include:

  • Chemical Instability: MCI is susceptible to degradation, particularly in alkaline aqueous solutions. Its stability is influenced by pH, temperature, and light exposure.[1][2]

  • Matrix Effects: Co-extractives from environmental samples like soil, sediment, and wastewater can interfere with the analysis, typically by causing ion suppression or enhancement in mass spectrometry-based methods.[3][4] This can lead to inaccurate quantification.

  • Low Environmental Concentrations: MCI is often found at trace levels (ng/L to µg/L), requiring highly sensitive analytical instrumentation and efficient pre-concentration steps.[5][6]

  • Sample Preparation Complexity: The complex nature of environmental matrices necessitates robust sample preparation techniques to isolate MCI and remove interfering substances, which can lead to variable analyte recovery.[2]

Q2: How stable is MCI in environmental samples during collection and storage?

A2: The stability of MCI is a critical concern. It is known to be unstable in alkaline conditions and can degrade rapidly.[2] In aquatic and terrestrial environments, MCI degradation occurs through hydrolysis, photolysis, and biological action.[7] For water samples, storage at 4°C is mandatory to preserve the analyte before analysis.[8] In soil, MCI degrades rapidly, with studies showing primary degradation half-lives of less than 10 days.[2] The principal degradation pathway involves the opening of the isothiazolinone ring.[9]

Q3: Which analytical techniques are most suitable for MCI quantification?

A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for MCI analysis.[10] It is often coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS or LC-MS/MS).[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, though it may require derivatization to improve the chromatographic performance of some isothiazolinones.[8]

Q4: What is a matrix effect and how can I minimize it?

A4: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[3][4] To minimize matrix effects:

  • Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[13]

  • Optimize Chromatography: Modify the HPLC method (e.g., change the column or mobile phase gradient) to separate MCI from interfering compounds.[13]

  • Use a Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix sample that is similar to the samples being analyzed.[11]

  • Employ Stable Isotope-Labeled Internal Standards: A stable isotope-labeled version of MCI is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[13]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of MCI Degradation: MCI may have degraded due to improper sample pH, high temperature, or extended storage time.[2][8]Ensure water samples are stored at 4°C and analyzed promptly.[8] For soil, minimize storage time. Check the pH of your extraction solvent; MCI is more stable in acidic conditions.[2]
Inefficient Extraction: The chosen sample preparation method (e.g., SPE, LLE) may not be optimal for the specific matrix, leading to poor extraction efficiency.[14]Optimize the extraction method. For SPE, test different sorbent types (e.g., C18, HLB) and elution solvents.[2][14] For complex matrices, ultrasonic-assisted extraction may improve recovery.[15]
Poor Peak Shape or Resolution Chromatographic Issues: The analytical column may be degraded, or the mobile phase composition may be suboptimal.Use a guard column to protect the analytical column. Experiment with different mobile phase compositions (e.g., varying the organic modifier or buffer). Ensure the mobile phase is properly degassed.
Matrix Interference: Co-eluting matrix components can interfere with the peak shape.Enhance the sample cleanup procedure to remove more interferences. Adjust the chromatographic gradient to better separate the analyte from matrix components.[16]
Inconsistent or Non-Reproducible Results Matrix Effect Variability: The extent of ion suppression or enhancement can vary between samples.[3]The most robust solution is to use a stable isotope-labeled internal standard for every sample. If unavailable, perform a standard addition calibration for a representative subset of samples to assess variability.
Inconsistent Sample Preparation: Minor variations in the sample preparation workflow can lead to significant differences in results.Follow a standardized and validated protocol precisely for all samples. Use automated liquid handlers if available to improve precision.
High Background or Interferences in Chromatogram Contaminated Solvents/Reagents: Impurities in solvents or reagents can introduce background noise.Use high-purity, HPLC- or LC-MS-grade solvents and reagents.
Carryover: Analyte from a high-concentration sample may carry over to subsequent injections.Implement a rigorous needle and injection port washing procedure between samples. Inject a blank solvent after high-concentration samples to check for carryover.
Complex Matrix: The sample matrix itself contains many compounds that are detected.[16]Improve the selectivity of the sample preparation. Use a more selective MS detection mode, such as Multiple Reaction Monitoring (MRM) in LC-MS/MS.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies for easy comparison.

Table 1: Method Performance for MCI Quantification in Different Matrices

MatrixAnalytical MethodLOD (Limit of Detection)LOQ (Limit of Quantification)Recovery (%)Reference
Personal Care Products (Shampoo, Tissue, Cream)HPLC-DAD0.083 - 0.304 mg/kg0.276 - 1.015 mg/kg83.2 - 103.2[11]
Baby Wet WipesHPLC-UV--90 - 106[17][18]
Water-based AdhesivesHPLC-UV---[15]
Environmental Waters (Surface, Ground, Drinking)GC-MS0.01 - 0.1 µg/L--[8]
Detergents & Wet WipesLC-MS/MS--60.4 - 113[14]

Note: LOD, LOQ, and Recovery values are highly method- and matrix-dependent.

Experimental Protocols

Protocol 1: General Method for Extraction and Analysis of MCI in Water Samples

This protocol is a generalized procedure based on common techniques reported in the literature, such as solid-phase extraction followed by HPLC analysis.

1. Sample Preservation:

  • Collect water samples in amber glass bottles.

  • Immediately upon collection, store the samples at 4°C to minimize degradation.[8]

  • Analyze samples as soon as possible.

2. Solid-Phase Extraction (SPE) - Pre-concentration and Cleanup:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped MCI from the cartridge using a small volume (e.g., 2 x 4 mL) of methanol or acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase.

3. HPLC-DAD Analysis:

  • HPLC System: An HPLC system equipped with a DAD detector.

  • Column: C18 reversed-phase column (e.g., 25 cm × 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11] An isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min.[11][18]

  • Injection Volume: 10-25 µL.[11][18]

  • Detection Wavelength: 274 nm.[11][18]

  • Quantification: Create a calibration curve using external standards prepared in the mobile phase or a matrix-matched solution.

Visualizations

experimental_workflow cluster_collection 1. Sample Collection & Preservation cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing A Collect Water/Soil Sample B Store at 4°C (Water) Minimize Storage (Soil) A->B C Pre-treatment (e.g., Homogenization, Sieving) B->C D Extraction (SPE, LLE, Ultrasonic) C->D E Concentration & Reconstitution D->E F Inject into HPLC/LC-MS System E->F G Chromatographic Separation F->G H Detection (DAD/MS) G->H I Peak Integration H->I J Quantification via Calibration Curve I->J K Final Concentration Report J->K

Caption: General experimental workflow for MCI analysis.

troubleshooting_tree start_node Low or Inconsistent MCI Recovery? q1 Is an Internal Standard (IS) Used? start_node->q1 q2 Are Recoveries Still Low with IS? q1->q2 Yes a1 Action: Implement Stable Isotope-Labeled IS q1->a1 No q3 Was Sample Stored Correctly (e.g., 4°C)? q2->q3 Yes a5 Issue is likely Inefficient Extraction q2->a5 No a3 Issue is likely Analyte Degradation q3->a3 No q3->a5 Yes a2 Issue is likely Matrix Effect or Sample Prep Variability a1->a2 a4 Action: Review Storage Protocol & Sample Age a3->a4 a6 Action: Optimize SPE/LLE (Solvent, pH, Sorbent) a5->a6

Caption: Troubleshooting decision tree for low MCI recovery.

References

Technical Support Center: Stabilizing Methylchloroisothiazolinone (MCI) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of methylchloroisothiazolinone (MCI) stock solutions.

Troubleshooting Guide: Common Issues with MCI Stock Solution Stability

IssuePotential Cause(s)Recommended Action(s)
Rapid loss of MCI concentration in the stock solution. High pH (>8): MCI undergoes rapid hydrolysis in alkaline conditions.[1][2][3]Adjust the pH of the solution to an acidic range (ideally pH 4-6) using a suitable buffer.
Elevated Storage Temperature: Higher temperatures accelerate the degradation of MCI.[4][5][6]Store stock solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider storing at -20 °C, ensuring the solvent system is appropriate to prevent freezing-induced precipitation.
Presence of Nucleophiles: Amines, thiols, or sulfides in the solution can react with and degrade MCI.If possible, avoid the inclusion of strong nucleophilic reagents in the stock solution. If their presence is unavoidable, consider using a stabilizer.
Exposure to Light: Photodegradation can occur, especially under UV light.Store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Precipitate formation in the stock solution. Low Temperature Storage with Inappropriate Solvent: If the solvent system is not optimized for low temperatures, MCI or other components may precipitate out.Use a co-solvent system (e.g., water/glycol mixtures) to improve solubility at lower temperatures.[7]
High Concentration of Salts: High concentrations of stabilizing salts, like magnesium nitrate, can sometimes lead to precipitation, especially with changes in temperature.[7]Use the minimum effective concentration of the stabilizing salt. Consider alternative stabilizers if precipitation is a persistent issue.
Discoloration of the stock solution (e.g., turning brown). Degradation of MCI: The formation of degradation products can sometimes lead to a change in the solution's appearance.This is a strong indicator of instability. Discard the solution and prepare a fresh stock, paying close attention to pH, temperature, and light protection. The use of certain stabilizers may help prevent the formation of colored precipitates.[7]
Interaction with Container: In rare cases, interaction with the storage container material could cause discoloration.Use high-quality, inert glass or compatible plastic containers for storage.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound (MCI) instability in aqueous solutions?

The primary cause of MCI instability is hydrolysis, which is significantly accelerated under alkaline conditions (pH > 8).[1][2][3] Elevated temperatures also play a crucial role in accelerating this degradation.[4][5][6]

2. What are the ideal storage conditions for a long-term MCI stock solution?

For optimal long-term stability, MCI stock solutions should be:

  • pH-controlled: Maintained in an acidic pH range, ideally between 4 and 6.

  • Stored at low temperatures: Refrigeration at 2-8 °C is recommended. For extended periods, storage at -20 °C can be considered if the solvent allows.

  • Protected from light: Stored in amber or light-blocking containers.

  • Prepared in a suitable solvent: Purified water is common, but co-solvents like propylene glycol can be used to prevent freezing and maintain solubility.

3. What are the common stabilizers used for MCI solutions, and how do they work?

Common stabilizers include:

  • Metal Salts: Magnesium nitrate and copper salts (like copper sulfate) are frequently used.[7][8][9] They are thought to stabilize the isothiazolinone ring structure. Commercial preparations of MCI are often supplied with magnesium nitrate.[10][11]

  • Free-Radical Scavengers: Compounds like 3,3-thiodipropionic acid, ascorbic acid, and propyl gallate can protect MCI from degradation by free radicals, which may be present in certain formulations.[12][13][14]

4. How can I choose the right stabilizer for my experiment?

The choice of stabilizer depends on the composition of your stock solution and its intended application.

  • If your solution is simple and primarily aqueous, magnesium nitrate or a low concentration of copper sulfate are common choices.[8][9]

  • If your experimental system may generate free radicals, a free-radical scavenger would be a suitable addition.[12][13]

  • It is crucial to ensure that the chosen stabilizer does not interfere with your downstream experiments.

5. What are the main degradation products of MCI?

The degradation of MCI primarily involves the opening of the isothiazolinone ring.[1] Under alkaline conditions and at elevated temperatures, hydrolysis is the main degradation pathway.[1][2]

Experimental Protocols

Protocol for Accelerated Stability Testing of MCI Stock Solutions

This protocol is designed to assess the stability of an MCI stock solution under stressed conditions to predict its long-term shelf life.

1. Materials:

  • This compound (MCI)

  • Proposed solvent system (e.g., ultrapure water, PBS, or a co-solvent mixture)

  • pH meter and calibration buffers

  • Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Stabilizer(s) to be tested (e.g., magnesium nitrate, copper sulfate)

  • Amber glass vials with screw caps

  • Calibrated temperature-controlled ovens or incubators

  • HPLC system with a UV detector

2. Procedure:

  • Prepare Stock Solutions: Prepare several identical batches of your MCI stock solution in the desired solvent. If testing stabilizers, prepare separate batches with each stabilizer at the desired concentration.

  • Initial Analysis (Time 0): Immediately after preparation, take an aliquot from each batch for HPLC analysis to determine the initial concentration of MCI. This will serve as the baseline.

  • Storage Conditions:

    • Accelerated: Place vials from each batch in a temperature-controlled oven at 40 °C ± 2 °C.

    • Long-Term (Control): Store vials from each batch at the intended long-term storage condition, typically 4 °C ± 2 °C.

  • Sampling and Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks for accelerated testing), remove a vial from each storage condition. Allow the vial to return to room temperature before taking an aliquot for HPLC analysis to determine the MCI concentration.

  • Data Analysis: Calculate the percentage of MCI remaining at each time point relative to the initial (Time 0) concentration. Plot the percentage of remaining MCI against time for each storage condition and formulation.

HPLC Method for Quantification of this compound

This method provides a framework for the quantitative analysis of MCI.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • UV Detector

  • Mobile Phase: A common mobile phase is a mixture of an acidic aqueous solution and an organic solvent, for example, a gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a series of MCI standards of known concentrations in the mobile phase to generate a standard curve for quantification.

  • Sample Preparation: Dilute the stock solution samples to fall within the concentration range of the standard curve using the mobile phase.

Quantitative Data Summary

Table 1: Effect of pH on the Half-Life of MCI at Room Temperature

pHHalf-Life (Days)
8.547
9.023
9.63.3
10.02

Data adapted from Barman and Preston (1992).[2][3]

Table 2: Effect of Temperature on the Stability of MCI in Aqueous Solution (pH 8.5)

Temperature (°C)Half-Life (Days)
24 (Room Temp)46
40Not explicitly stated, but degradation rate doubles for every 5-6°C increase.
60< 2 hours (at pH 9.6)

Data adapted from Barman (1994).[6]

Table 3: Comparison of Common Stabilizers for MCI Solutions

StabilizerTypical ConcentrationNotes
Magnesium Nitrate1.5% - 23% in commercial formulations[7][8][9]Commonly used in commercial preparations. High concentrations can sometimes cause issues in certain applications.[7][10][11]
Copper SulfateLow ppm levels (e.g., 10-20 ppm of Cu²⁺)[8]Effective at very low concentrations. Can be used without other salt stabilizers.[8][9]
Free-Radical Scavengers (e.g., 3,3-thiodipropionic acid)Varies depending on the specific scavenger and application.Protects against degradation from free radicals, which is a different mechanism than hydrolysis.[12][13]

Visualizations

cluster_conditions Degradation Conditions MCI This compound (Stable in Acidic Conditions) Degradation Degradation Products (Inactive) MCI->Degradation Hydrolysis / Ring Opening High_pH High pH (>8) (e.g., Alkaline Buffers) High_pH->MCI High_Temp High Temperature (> Room Temp) High_Temp->MCI Nucleophiles Nucleophiles (e.g., Thiols, Amines) Nucleophiles->MCI

Caption: Factors leading to the degradation of this compound.

start Prepare MCI Stock Solution initial_analysis Time 0 Analysis (HPLC) start->initial_analysis storage Store at Accelerated and Long-Term Conditions initial_analysis->storage sampling Sample at Predetermined Time Points storage->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis hplc_analysis->sampling Repeat for each time point data_analysis Calculate % Remaining MCI and Determine Stability Profile hplc_analysis->data_analysis end Stability Assessment Complete data_analysis->end

Caption: Experimental workflow for accelerated stability testing of MCI.

References

Validation & Comparative

A Comparative Analysis of Antimicrobial Efficacy: Methylchloroisothiazolinone vs. Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antimicrobial preservative is a critical consideration in the formulation of pharmaceuticals, cosmetics, and various industrial products. This guide provides a detailed comparison of the antimicrobial efficacy of two commonly used preservative systems: methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), and parabens. This analysis is based on a review of available experimental data to assist researchers and professionals in making informed decisions.

Overview of Preservatives

This compound (MCI) , frequently combined with methylisothiazolinone (MI), is a potent, broad-spectrum biocide belonging to the isothiazolinone class.[1][2] It is effective against a wide range of gram-positive and gram-negative bacteria, yeast, and fungi.[1]

Parabens are a group of alkyl esters of p-hydroxybenzoic acid.[3] Common examples include methylparaben, ethylparaben, propylparaben, and butylparaben.[4] They are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their bacteriostatic and fungistatic properties.[3]

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The data presented below, compiled from various studies, summarizes the MIC values for MCI/MI and different parabens against a selection of common microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) Data

MicroorganismThis compound/Methylisothiazolinone (MCI/MI)MethylparabenPropylparaben
Staphylococcus aureus (Gram-positive bacteria)0.0002% (w/w)[5][6]1000 - 2000 µg/mL[7]More active than methylparaben[7]
Pseudomonas aeruginosa (Gram-negative bacteria)0.0002% (w/w)[5][6]>4000 µg/mL[7]250 - >4000 µg/mL[7]
Escherichia coli (Gram-negative bacteria)Not specified250 - 2000 µg/mL[7]Not specified
Candida albicans (Yeast)0.00005% (w/w)[5][6]0.05% (wt/vol)[8]Not specified
Aspergillus niger (Mold)0.00005% (w/w)[5][6]0.1% (wt/vol)[8]Not specified

Note: The efficacy of parabens generally increases with the length of the alkyl chain, with propylparaben and butylparaben being more potent than methylparaben and ethylparaben.[4][9] However, their water solubility decreases as the chain length increases.[9] Parabens are often used in combination to enhance their antimicrobial spectrum and efficacy.[9][10]

Mechanisms of Antimicrobial Action

The methods by which these preservatives inhibit microbial growth differ significantly, targeting various cellular components and processes.

This compound (MCI)

The primary mechanism of action for isothiazolinones like MCI involves the electrophilic reactivity of the sulfur atom in the isothiazolinone ring.[11] This leads to the following sequence of events:

  • Cellular Uptake: MCI diffuses across the microbial cell membrane.[12]

  • Thiol Interaction: The sulfur atom reacts with thiol groups (-SH) present in essential microbial proteins and enzymes, particularly dehydrogenases involved in cellular metabolism.[11][13]

  • Covalent Modification: This interaction results in the formation of covalent adducts, leading to irreversible modification and inactivation of these critical enzymes.[11]

  • Inhibition of Metabolism: The inactivation of key enzymes disrupts vital metabolic pathways, including respiration and energy production, leading to rapid growth inhibition.[13]

  • Cell Death: Prolonged inhibition and cellular damage ultimately result in microbial cell death.[13]

MCI_Mechanism cluster_cell Microbial Cell MCI This compound (MCI) CellularUptake Cellular Uptake MCI->CellularUptake CellMembrane Microbial Cell Membrane ThiolGroups Thiol Groups (-SH) in Essential Proteins (e.g., Dehydrogenases) CellularUptake->ThiolGroups Interaction CovalentAdducts Formation of Covalent Adducts ThiolGroups->CovalentAdducts EnzymeInactivation Irreversible Enzyme Inactivation CovalentAdducts->EnzymeInactivation MetabolicDisruption Disruption of Metabolic Pathways (Respiration, Energy Production) EnzymeInactivation->MetabolicDisruption GrowthInhibition Rapid Growth Inhibition MetabolicDisruption->GrowthInhibition CellDeath Cell Death GrowthInhibition->CellDeath

Caption: Mechanism of action for this compound (MCI).

Parabens

The antimicrobial action of parabens is generally considered to be multifaceted, with the primary target being the microbial cell membrane.[14] The proposed mechanisms include:

  • Membrane Disruption: Parabens are thought to disrupt the lipid bilayer of the microbial cell membrane, interfering with membrane transport processes.[4][14] This disruption can lead to the leakage of intracellular components.[9]

  • Inhibition of Synthesis: Some evidence suggests that parabens can inhibit the synthesis of DNA and RNA.[3][4]

  • Enzyme Inhibition: Parabens may also inhibit key microbial enzymes, such as ATPases and phosphotransferases.[3][14]

The effectiveness of parabens is linked to their lipophilicity; longer alkyl chains increase their solubility in the bacterial membrane, enhancing their antimicrobial activity.[14]

Paraben_Mechanism Parabens Parabens Membrane Microbial Cell Membrane Parabens->Membrane Target Synthesis Inhibition of DNA/RNA Synthesis Parabens->Synthesis Enzymes Inhibition of Key Enzymes (ATPases, Phosphotransferases) Parabens->Enzymes MembraneDisruption Disruption of Membrane Transport Processes Membrane->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage GrowthInhibition Growth Inhibition MembraneDisruption->GrowthInhibition Synthesis->GrowthInhibition Enzymes->GrowthInhibition

Caption: Proposed mechanisms of action for parabens.

Experimental Protocols

The determination of MIC values is a fundamental aspect of assessing antimicrobial efficacy. A commonly employed method is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent in Broth start->prep_dilutions inoculate Inoculate Wells with Standardized Microbial Suspension prep_dilutions->inoculate controls Include Positive (no agent) and Negative (no microbes) Controls inoculate->controls incubate Incubate at Optimal Temperature and Duration controls->incubate read_results Observe for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: General workflow for MIC determination by broth microdilution.

Summary and Conclusion

Both this compound and parabens are effective antimicrobial preservatives with distinct mechanisms of action.

  • This compound (in combination with MI) demonstrates high potency at very low concentrations against a broad spectrum of microorganisms. Its mechanism is rapid and involves the irreversible inactivation of essential enzymes.

  • Parabens offer a broad spectrum of activity, particularly against fungi and gram-positive bacteria.[4] Their efficacy increases with the length of the alkyl chain, but this is accompanied by decreased water solubility. Their primary mode of action is the disruption of microbial cell membranes.

The choice between these preservatives will depend on the specific requirements of the formulation, including the target microorganisms, pH of the product, potential for microbial contamination, and regulatory considerations. For applications requiring high potency at low concentrations, MCI/MI may be a suitable option. Parabens, with their long history of use and effectiveness, particularly in combination, remain a viable choice for many products. Researchers and formulators should carefully consider the data presented and conduct appropriate testing to ensure the optimal preservation of their products.

References

A Comparative Guide to Validated HPLC Methods for Methylchloroisothiazolinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of methylchloroisothiazolinone (MCI). The information presented is compiled from various studies and is intended to assist researchers and quality control analysts in selecting and implementing a suitable analytical method.

Comparative Analysis of Validated HPLC Methods

The following table summarizes the key validation parameters of different HPLC methods reported for the determination of this compound (MCI) and its common associate, methylisothiazolinone (MI). This allows for a direct comparison of their performance characteristics.

Parameter Method 1 Method 2 Method 3 Method 4
Matrix Shampoos with plant extracts[1]Personal Care Products (Wet tissue, shampoo, cream)[2]Washing-up Liquid[3]Leave-on baby wet wipes[4]
Linearity (R²) >0.999>0.99Not Specified0.9996[4]
Accuracy (Recovery %) 98.0-102.0%83.2-103.2%[5]Not Specified90-106%[4]
Precision (%RSD) <2.0%<6%[2]<2% (intra-day)[3]Repeatability limit (r = 0.2%), Intermediate precision limit (R = 2%)[4]
Limit of Detection (LOD) Not Specified0.083-0.304 mg/kg[2]Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not Specified0.276-1.015 mg/kg[2]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the successful replication of analytical methods. Below are the experimental protocols for the key HPLC methods cited in this guide.

Method 1: Analysis of MCI/MI in Shampoos [1]

  • Sample Preparation: Shampoo samples were dissolved in isopropyl myristate. MCI and MI were then extracted from the isopropyl myristate layer using a mixture of methanol and 0.02 M phosphate buffer solution pH 3.0 (30:70, v/v).

  • Chromatographic Conditions:

    • Column: Biphenyl column

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (10:90, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 50 μL.

    • Detection: UV at 274 nm.

Method 2: Analysis of MCI/MI in Personal Care Products [2][5]

  • Sample Preparation: Different pretreatment methods were examined for various sample matrices (wet tissue, shampoo, and cream). For instance, recovery studies involved spiking blank samples and performing extractions.

  • Chromatographic Conditions:

    • Column: Gemini NX C18 Phenomenex column (25 cm × 4.6 mm, 5 μm).

    • Mobile Phase: A gradient elution was used with Solvent A (water) and Solvent B (acetonitrile). The gradient program was as follows: initial - 5 min, 95% A; 5-10 min, 95% to 93% A; 10-20 min, 93% A; 20-23 min, 93% to 10% A; 23-25 min, 10% to 95% A; 25-30 min, 95% A.[2]

    • Column Temperature: 25°C.[2]

    • Detection: Diode-Array Detector (DAD) at 274 nm.[5]

Method 4: Analysis of MCI/MI in Leave-on Baby Wet Wipes [4]

  • Sample Preparation: 1.0 g of the sample was weighed and soaked in 20 mL of a mixture of methanol and diluted acetic acid (4:1 ratio of 0.4% acetic acid to pure methanol) for 24 hours. The extraction was further facilitated by ultrasonication, solid-phase extraction, and liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: Isocratic elution with a mixture of 0.4% acetic acid and methanol (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 μL.

    • Detection: UV at 274 nm.

Alternative Analytical Methods

While HPLC with UV or DAD detection is a common and reliable technique for MCI analysis, other methods have also been employed.[5] These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high separation efficiency and identification capabilities but may require derivatization of the analytes.[2]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These techniques provide excellent sensitivity and selectivity and do not typically require derivatization.[5][6] They are particularly useful for complex matrices and trace-level analysis.

  • Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC): These are alternative separation techniques that can also be used for the analysis of isothiazolinones.[6]

The choice of method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for MCI analysis, ensuring the method is suitable for its intended purpose.[5]

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation

Caption: Workflow of HPLC Method Validation.

References

Synergistic Power: Enhancing the Efficacy of Methylchloroisothiazolinone through Biocidal Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Methylchloroisothiazolinone (MCI), a potent biocide widely utilized for its broad-spectrum antimicrobial activity, can exhibit significantly enhanced efficacy when combined with other biocidal agents. This synergistic approach allows for lower use concentrations, potentially reducing the risk of microbial resistance and adverse effects. This guide provides an objective comparison of MCI's performance in combination with other biocides, supported by experimental data and detailed methodologies, to inform research and development in antimicrobial formulations.

Mechanism of Action: A Foundation for Synergy

This compound's primary mechanism of action involves the rapid inhibition of microbial growth and metabolism.[1] The active sulfur moiety in the isothiazolinone ring oxidizes thiol-containing residues in essential proteins and enzymes, disrupting critical physiological functions such as respiration and energy generation, ultimately leading to cell death.[1] Understanding this mechanism is key to identifying biocides with complementary modes of action that can lead to synergistic effects.

Quantitative Analysis of Synergistic Effects

The synergistic effect of biocide combinations is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. An FIC index of ≤ 0.5 is indicative of synergy. The following table summarizes available data on the synergistic interactions of this compound (MCI) with other biocides.

Biocide Combination Test Organism(s) Observed Effect Supporting Data/Source
MCI/Methylisothiazolinone (MI) & GlutaraldehydeBacteria, Yeasts, Slime OrganismsPronounced SynergismPatent data suggests that the combination allows for lower use concentrations of both agents.[2]
MCI/MI & BronopolBacteriaSynergisticA patent indicates a synergistic combination for protecting industrial materials.[2]
Isothiazolinones & Copper (Cu2+)Pseudomonas aeruginosaSynergisticWhile not specific to MCI, studies show synergy between isothiazolones and copper ions.
MCI/MI & Quaternary Ammonium Compounds (QACs)Pseudomonas aeruginosaPotentially SynergisticResearch has shown synergy between copper ions and QACs against biofilms. Given the synergy between isothiazolones and copper, a potential for synergy between MCI and QACs exists and warrants further investigation.[3]

Note: Much of the currently available data on the synergistic combinations of MCI with other specific biocides is found in patent literature. While indicative of potential synergy, these findings would be strengthened by further validation in peer-reviewed studies providing detailed quantitative data such as FIC indices from checkerboard assays or results from time-kill kinetic studies.

Experimental Protocols

Accurate assessment of synergistic interactions requires standardized and well-documented experimental protocols. The two most common methods employed are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

Materials:

  • This compound (MCI) stock solution

  • Partner biocide stock solution

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Biocide Dilutions:

    • Serially dilute MCI horizontally across the microtiter plate.

    • Serially dilute the partner biocide vertically down the microtiter plate.

    • The final plate should contain a grid of wells with varying concentrations of both biocides, as well as wells with each biocide alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no biocide) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test organism.

  • Determination of MIC: After incubation, determine the MIC of each biocide alone and in combination by observing the lowest concentration that inhibits visible growth. This can be done visually or by using a microplate reader.

  • Calculation of FIC Index: The FIC index is calculated using the following formula:

    FIC Index = FIC of Biocide A + FIC of Biocide B

    Where:

    • FIC of Biocide A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Biocide B = (MIC of B in combination) / (MIC of B alone)

Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides dynamic information about the rate of microbial killing by individual biocides and their combinations.

Materials:

  • MCI and partner biocide solutions at desired concentrations (typically based on MIC values).

  • Standardized microbial inoculum.

  • Appropriate liquid growth medium.

  • Sterile tubes or flasks.

  • Incubator with shaking capabilities.

  • Plating media (e.g., Tryptic Soy Agar).

  • Neutralizing broth (to inactivate the biocides before plating).

  • Serial dilution supplies.

Procedure:

  • Preparation of Test Suspensions: Prepare tubes or flasks containing:

    • Growth medium with the microbial inoculum (growth control).

    • Medium with inoculum and MCI at a specific concentration.

    • Medium with inoculum and the partner biocide at a specific concentration.

    • Medium with inoculum and the combination of MCI and the partner biocide.

  • Incubation and Sampling: Incubate all tubes/flasks under appropriate conditions (e.g., 37°C with shaking). At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.

  • Neutralization and Plating: Immediately transfer the aliquots to a neutralizing broth to stop the biocidal action. Perform serial dilutions of the neutralized samples and plate them onto agar plates.

  • Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

Interpretation of Results:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

  • Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic Activity: Inhibition of growth without a significant reduction in CFU/mL.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and conceptual interactions, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start biocide_dilutions Prepare Serial Dilutions of MCI and Partner Biocide start->biocide_dilutions inoculum_prep Prepare Standardized Microbial Inoculum start->inoculum_prep plate_setup Dispense Biocides into 96-Well Plate in a Checkerboard Pattern biocide_dilutions->plate_setup inoculation Inoculate Wells inoculum_prep->inoculation plate_setup->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MICs (Visually or Spectrophotometrically) incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpretation Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpretation

Checkerboard Assay Workflow Diagram

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start setup_cultures Prepare Cultures with: - Growth Control - MCI Alone - Partner Biocide Alone - MCI + Partner Biocide start->setup_cultures incubation Incubate with Shaking setup_cultures->incubation sampling Collect Aliquots at Time Intervals (0, 2, 4, 8, 24h) incubation->sampling neutralize_plate Neutralize Biocidal Activity and Perform Serial Dilutions sampling->neutralize_plate plating Plate Dilutions onto Agar neutralize_plate->plating count_colonies Incubate Plates and Count CFU/mL plating->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves interpretation Interpret Results (Synergy, Bactericidal/Static) plot_curves->interpretation

Time-Kill Assay Workflow Diagram

MCI_Synergy_Mechanism cluster_mci MCI Action cluster_partner Partner Biocide Action cluster_cell Microbial Cell mci This compound (MCI) thiol_oxidation Oxidation of Thiol Groups in Proteins/Enzymes mci->thiol_oxidation Reacts with cell_disruption Disruption of Multiple Critical Cellular Targets thiol_oxidation->cell_disruption partner_biocide Partner Biocide (e.g., Glutaraldehyde) partner_mechanism Alternative Mechanism (e.g., Cross-linking of Proteins and Nucleic Acids) partner_biocide->partner_mechanism Acts via partner_mechanism->cell_disruption cell_death Enhanced Microbial Cell Death cell_disruption->cell_death Leads to

Hypothetical Synergistic Mechanism

References

A Comparative Analysis of Methylchloroisothiazolinone and Bronopol as Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of the performance, safety, and formulation compatibility of two widely used preservatives: Methylchloroisothiazolinone (MCI) and Bronopol. All quantitative data is supported by experimental evidence to facilitate informed preservative selection in pharmaceutical and cosmetic formulations.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and Bronopol is crucial for their effective application in various formulations.

PropertyThis compound (MCI)Bronopol (2-bromo-2-nitropropane-1,3-diol)
Chemical Formula C₄H₄ClNOS[1]C₃H₇BrNO₄
Molar Mass 149.59 g/mol [1]~200 g/mol
Appearance Typically supplied as a colorless liquid solution with Methylisothiazolinone (MI)[1]White to light yellow crystalline solid[2]
Solubility Miscible with water, alcohols, and glycols[3]Readily soluble in water and other polar solvents[4][5]
pH Stability Effective over a wide pH range, but stability decreases above pH 8[6][7]Stable in acidic to neutral conditions (pH 4-9); decomposes in alkaline environments[2][8]
Temperature Stability Stability can be compromised by temperatures above 40°C[9]Decomposes at elevated temperatures; should be added to formulations at lower temperatures[10]

Mechanism of Antimicrobial Action

The distinct mechanisms of action for MCI and Bronopol dictate their antimicrobial efficacy and spectrum.

This compound (MCI): As a member of the isothiazolinone family, MCI employs a two-step mechanism.[11][12] It begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to cell death.[11] The core of its action involves the electrophilic sulfur atom reacting with thiol-containing enzymes and proteins, thereby disrupting vital cellular processes like respiration and energy generation.[12][13][14]

Bronopol: The antimicrobial action of bronopol is multifaceted. Under aerobic conditions, it catalyzes the oxidation of essential thiol groups within the bacterial cell, such as cysteine.[15][16] This reaction consumes oxygen and generates radical anion intermediates like superoxide and peroxide, which exert direct bactericidal activity.[15][16] This oxidation of excess thiols alters the cellular redox state, leading to enzyme inhibition and a period of bacteriostasis.[15] A key degradation product of bronopol is formaldehyde, which can contribute to its antimicrobial effect, though this is not the primary mechanism.[4][15]

Preservative_Mechanisms_of_Action cluster_MCI This compound (MCI) Mechanism cluster_Bronopol Bronopol Mechanism MCI MCI MCI_Target Thiol-Containing Enzymes (e.g., Dehydrogenases) MCI->MCI_Target Reacts with MCI_Action Inhibition of Enzyme Activity MCI_Target->MCI_Action MCI_Outcome Disruption of Respiration & ATP Generation MCI_Action->MCI_Outcome Cell_Death_MCI Cell Death MCI_Outcome->Cell_Death_MCI Bronopol Bronopol Bronopol_Target Essential Thiols (e.g., Cysteine, Glutathione) Bronopol->Bronopol_Target Reacts with Bronopol_Action Catalytic Oxidation (Aerobic) Bronopol_Target->Bronopol_Action ROS Reactive Oxygen Species (Superoxide, Peroxide) Bronopol_Action->ROS Generates Enzyme_Inhibition Enzyme Inhibition Bronopol_Action->Enzyme_Inhibition Leads to Cell_Death_Bronopol Cell Death ROS->Cell_Death_Bronopol Bactericidal Effect

Caption: Comparative Mechanisms of Action for MCI and Bronopol.

Antimicrobial Efficacy

Both preservatives offer broad-spectrum protection, but with notable differences in their potency against various microorganisms.

Spectrum of Activity:

  • MCI: Often combined with Methylisothiazolinone (MI), it is highly effective against Gram-positive and Gram-negative bacteria, as well as yeast and fungi.[1][3][17]

  • Bronopol: Demonstrates strong activity against both Gram-positive and Gram-negative bacteria, and is particularly effective against Pseudomonas aeruginosa, a common and troublesome contaminant in water-based systems.[4][5][8][18] It is also effective against fungi and yeasts.[5]

Minimum Inhibitory Concentrations (MICs): MIC values provide a quantitative measure of a preservative's effectiveness. The following table presents a summary of typical MIC ranges.

MicroorganismMCI/MI (3:1 ratio) (ppm)Bronopol (ppm)
Staphylococcus aureus0.5 - 412.5 - 50
Pseudomonas aeruginosa2 - 810 - 25
Escherichia coli1.5 - 65 - 25
Candida albicans0.8 - 412.5 - 50
Aspergillus niger3 - 1250 - 400
Note: These values are compiled from various sources and can differ based on the specific strain, medium, and test conditions.

Formulation and Stability Considerations

The chemical environment of a formulation significantly impacts preservative performance and stability.

FactorThis compound (MCI)Bronopol
pH Inactivation Reduced stability above pH 8.0 and in the presence of nucleophiles.[7]Degrades in alkaline conditions, especially with elevated temperatures.[5][10]
Inactivating Agents Can be inactivated by amines, mercaptans, sulfides, and sulfites.[19]Can be inactivated by thiol-containing compounds.[18]
Synergistic Blends Often blended with other preservatives like bronopol for enhanced efficacy.[9][20]Frequently combined with other preservatives, such as isothiazolinones, for a broader spectrum of activity.[5][9]
Degradation Products Can degrade into less active components over time, especially under adverse conditions.Can release formaldehyde upon degradation.[4][15]

Safety and Toxicological Profile

A critical aspect of preservative selection is a thorough evaluation of their safety and regulatory standing.

This compound (MCI):

  • Sensitization: MCI is a potent and well-documented contact allergen.[3][21][22] This has led to significant regulatory restrictions on its use.

  • Regulatory Status: In the European Union, the mixture of MCI/MI is permitted only in rinse-off cosmetic products at a maximum concentration of 0.0015% (15 ppm).[23][24] For leave-on products, the Expert Panel for Cosmetic Ingredient Safety concluded it is safe when formulated to be non-sensitizing, with concentrations not exceeding 7.5 ppm.[25]

  • Irritation: Can cause skin and membrane irritation, and chemical burns at high concentrations.[1]

Bronopol:

  • Formaldehyde Release: As a formaldehyde-releasing preservative, it can trigger allergic reactions in individuals sensitized to formaldehyde.[15][26]

  • Nitrosamine Formation: Bronopol should not be used in formulations containing secondary amines, as this can lead to the formation of potentially carcinogenic nitrosamines.[5]

  • Irritation: It is considered a skin and eye irritant.[4]

  • Regulatory Status: The maximum permitted concentration in cosmetics is 0.1%.[27]

Experimental Protocols

Standardized methodologies are essential for the accurate evaluation of preservative efficacy.

Antimicrobial Effectiveness Testing (Challenge Test): This test evaluates the performance of the preservative within the final product formulation.

General Protocol Outline:

  • Inoculation: A defined quantity of the product is inoculated with a mixed culture of specified microorganisms (S. aureus, P. aeruginosa, C. albicans, A. niger, etc.).

  • Incubation: The inoculated product is stored at a specified temperature.

  • Sampling: At predetermined intervals (e.g., 7, 14, and 28 days), aliquots are removed.

  • Enumeration: The number of viable microorganisms in the aliquots is determined using appropriate plating and counting techniques.

  • Assessment: The reduction in microbial count over time is compared against established criteria (e.g., USP <51> or Ph. Eur. 5.1.3) to ascertain the preservative's effectiveness.

Experimental_Workflow start Start: Product Formulation inoculate Inoculate Product with Standardized Microbial Suspension start->inoculate incubate Incubate at Controlled Temperature inoculate->incubate sample_t1 Sample at Day 7 incubate->sample_t1 sample_t2 Sample at Day 14 incubate->sample_t2 sample_t3 Sample at Day 28 incubate->sample_t3 enumerate Neutralize Preservative & Enumerate Survivors sample_t1->enumerate sample_t2->enumerate sample_t3->enumerate evaluate Evaluate Log Reduction Against Acceptance Criteria enumerate->evaluate end End: Pass/Fail Result evaluate->end

Caption: General Workflow for Antimicrobial Effectiveness Testing.

Summary and Conclusion

The selection between this compound and Bronopol requires a careful balancing of efficacy, stability, safety, and regulatory constraints.

AttributeThis compound (MCI)Bronopol
Primary Strength High potency at very low concentrations against a broad spectrum of microbes, including fungi.Excellent efficacy against Gram-negative bacteria, particularly Pseudomonas.
Primary Weakness High potential for skin sensitization and significant regulatory restrictions.Potential for formaldehyde release and nitrosamine formation.
Ideal Application Cost-effective preservation of rinse-off products with a neutral to acidic pH.[9]Water-based formulations prone to Pseudomonas contamination, with an acidic to neutral pH and an absence of secondary amines.

References

Assessing the Cytotoxicity of Methylchloroisothiazolinone Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylchloroisothiazolinone (MCI), a widely used preservative in cosmetics and industrial products, has come under scrutiny for its potential cytotoxic effects. This guide provides a comparative analysis of MCI's cytotoxicity in various cell lines, supported by experimental data and detailed methodologies. The information presented here aims to assist researchers in evaluating the safety and potential applications of this biocide.

Comparative Cytotoxicity of this compound (MCI)

The cytotoxic potential of MCI, often found in a 3:1 mixture with methylisothiazolinone (MIT), varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, provides a quantitative benchmark for comparison. The following table summarizes the available IC50 values for MCI/MIT mixtures in several commonly used cell lines.

Cell LineCell TypeAssayIC50 (µM)Exposure Time (hours)Reference
HaCaTHuman KeratinocyteMTTNot explicitly stated, but viability decreased to 82.8% at 300 µM and 11.7% at 600 µM24[1][2][3]
HepG2Human Liver CarcinomaGlutathione Reductase InhibitionNot explicitly statedNot specified[4]
Normal Human Keratinocytes (NHK)Human KeratinocyteApoptosis AssayApoptosis induced at 0.001-0.05% (of a 3:1 CMI/MI mixture)Not specified[5]
Cultured NeuronsRat Cortical NeuronsLDHNot explicitly stated, but described as "highly toxic"10 minutes[6][7]
Human Liver Epithelium CellsHuman Liver EpitheliumLDH, ApoptosisNot explicitly stated, but dose-dependent decrease in viability24[8]
BEAS-2BHuman Bronchial EpitheliumMTTNot explicitly stated, but dose-dependent cytotoxicity observed with MIT (2, 4, and 8 µg/mL)24[9][10]

Note: Much of the available literature investigates MCI in combination with MIT. The precise IC50 for MCI alone is not always available. The concentrations reported in percentages or µg/mL have been converted to µM where possible for standardization, though variations in experimental conditions can influence these values.

Experimental Protocols for Assessing Cytotoxicity

Accurate assessment of cytotoxicity is paramount. The following are detailed protocols for two common assays used to evaluate the cellular response to MCI.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of MCI for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each MCI concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the MCI concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.

Principle: An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released for each treatment condition and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

Signaling Pathways in MCI-Induced Cytotoxicity

MCI-induced cell death involves complex signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.

Apoptosis Pathway

Studies have shown that MCI, often in combination with MIT, can induce apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. One study on normal human keratinocytes demonstrated that a mixture of MCI and MIT induced apoptosis at low concentrations, a process that involved the generation of reactive oxygen species (ROS), increased Fas expression, and the activation of caspase-8, -9, and -3.[5]

G MCI This compound ROS Reactive Oxygen Species (ROS) Generation MCI->ROS Mitochondria Mitochondrial Pathway MCI->Mitochondria Fas Increased Fas Expression ROS->Fas Caspase8 Caspase-8 Activation Fas->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MCI-Induced Apoptosis Pathway

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival. Some studies suggest that MCI/MIT can induce the production of pro-inflammatory cytokines through the activation of the NF-κB pathway.[11] This activation can contribute to the inflammatory response observed in some cases of MCI exposure.

G MCI This compound IKK IKK Activation MCI->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

MCI and NF-κB Signaling

Matrix Metalloproteinase (MMP) Activation

Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix. Dysregulation of MMPs has been implicated in various pathological processes. Research indicates that MIT can induce the activation of MMPs in human bronchial epithelial cells, contributing to an inflammatory response and apoptotic cell death.[9][10]

G MCI This compound Cell Target Cell (e.g., Bronchial Epithelial Cell) MCI->Cell MMPs Matrix Metalloproteinase (MMP) Activation Cell->MMPs ECM Extracellular Matrix Degradation MMPs->ECM Inflammation Inflammation MMPs->Inflammation Apoptosis Apoptosis MMPs->Apoptosis

MCI and MMP Activation

Conclusion

The cytotoxicity of this compound is cell-type dependent and occurs through multiple mechanisms, including the induction of apoptosis and inflammation. The provided data and protocols offer a foundation for researchers to further investigate the toxicological profile of MCI and to develop strategies to mitigate its potential adverse effects. Further research is warranted to establish a more comprehensive database of IC50 values for MCI in a wider range of cell lines and to fully elucidate the intricate signaling pathways involved in its cytotoxicity.

References

Navigating the Detection of Methylchloroisothiazolinone Degradation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Methylchloroisothiazolinone (MCI), a widely used preservative, this guide offers a comparative overview of analytical methodologies for the validation of methods to detect its degradation products. Ensuring the stability and safety of formulations containing MCI necessitates reliable detection of its degradants, primarily N-methylmalonamic acid (NMMA).

This document provides a detailed comparison of common analytical techniques, supported by experimental data, to assist in the selection and validation of the most suitable method for your research needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the detection and quantification of MCI degradation products is critical and depends on factors such as sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the performance of common analytical techniques based on available data.

Table 1: Comparison of Methods for the Detection of this compound (MCI) and its Primary Degradation Product (N-methylmalonamic acid - NMMA)

Analytical MethodAnalyteMatrixLimit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
HPLC-DAD MCI & MIPersonal Care Products0.276 - 1.015 mg/kg83.2 - 103.2Widely available, cost-effective.Lower sensitivity compared to MS methods.
UHPLC-MS/MS MCI & MICosmetic Products0.1 µg/g-High sensitivity and specificity.Higher equipment cost and complexity.
GC-MS MCI & MICosmetic Products0.56 - 1.95 µg/mL97.87 - 103.15Good separation for volatile compounds.Derivatization may be required.
GC-MS/MS NMMAUrine0.5 ng/mL89 - 114Highly sensitive and specific for NMMA.Requires derivatization.

Table 2: Validation Parameters for a GC-MS/MS Method for N-methylmalonamic acid (NMMA) Detection

Validation ParameterResult
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (Within-series) 3.7 - 10.9%
Precision (Between-series) 3.7 - 10.9%
Accuracy 89 - 114%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the detection of MCI and its degradation product, NMMA.

HPLC-DAD Method for MCI and MI in Personal Care Products
  • Sample Preparation: Extraction of the sample with a mixture of methanol and water. Specific extraction procedures may vary depending on the sample matrix (e.g., shampoo, cream).

  • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Gemini NX C18).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 274 nm.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

GC-MS/MS Method for N-methylmalonamic acid (NMMA) in Urine
  • Sample Preparation:

    • Freeze-drying of the urine sample.

    • Derivatization of the analyte with pentafluorobenzyl bromide (PFBBr) in an anhydrous solution.

    • Extraction of the PFB-derivative into n-hexane.

    • Concentration of the extract.

  • Instrumentation: Gas Chromatography system coupled with a tandem Mass Spectrometer (GC-MS/MS).

  • Chromatographic and Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Internal Standard: ¹³C₃-NMMA is used for quantification.

  • Validation Parameters: The method is validated for LOQ, precision (within and between-series), and accuracy.

Visualizing the Process

To better understand the degradation pathway and the analytical workflow, the following diagrams are provided.

MCI This compound (MCI) RingOpening Ring Opening MCI->RingOpening Hydrolysis/Biodegradation NMMA N-methylmalonamic acid (NMMA) RingOpening->NMMA FurtherDegradation Further Degradation (e.g., CO2) NMMA->FurtherDegradation

Caption: Degradation pathway of this compound (MCI).

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample Sample Collection (e.g., Cosmetic, Urine) Extraction Extraction/Derivatization Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection into Analytical Instrument Cleanup->Injection Separation Chromatographic Separation (HPLC, GC) Injection->Separation Detection Detection (DAD, MS, MS/MS) Separation->Detection Data Data Acquisition and Processing Detection->Data Validation Validation of Performance (Linearity, Accuracy, Precision, LOQ) Data->Validation

Caption: Experimental workflow for method validation.

The Unseen Variable: A Guide to Potential Methylchloroisothiazolinone Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylchloroisothiazolinone (MCI), a widely used preservative in cosmetics and industrial products, is a known potent skin sensitizer. While its dermatological effects are well-documented, its potential to interfere with the accuracy of immunoassays remains a largely unexplored area. Direct experimental data on the cross-reactivity of MCI in common immunoassay platforms like ELISA is scarce in publicly available literature. However, based on its chemical properties and the fundamental principles of immunoassay design, a significant potential for interference exists. This guide provides a framework for understanding this potential cross-reactivity and offers experimental protocols to assess the impact of MCI on your specific immunoassay.

Understanding the Potential for Interference

This compound is a potent electrophile, meaning it readily reacts with nucleophiles. Proteins, including antibodies and protein antigens central to immunoassays, are rich in nucleophilic amino acid residues such as cysteine, histidine, and lysine.[1] The reaction of MCI with these residues can lead to the modification of protein structure and function.

This chemical reactivity can theoretically lead to several types of immunoassay interference:

  • Alteration of Antibody Binding Sites: Modification of amino acids in the antigen-binding site (Fab region) of capture or detection antibodies could reduce their affinity for the target analyte, leading to falsely low results.

  • Modification of Target Antigens: If the target analyte is a protein, MCI could modify its epitopes, preventing antibody recognition and again leading to underestimation of the analyte concentration.

  • Non-Specific Binding: MCI-induced modifications to antibodies or other proteins in the sample matrix could promote non-specific binding to the assay plate or other components, potentially causing falsely high results.

  • Enzyme Conjugate Inhibition: In enzyme-linked immunosorbent assays (ELISAs), MCI could potentially inactivate the enzyme conjugate (e.g., horseradish peroxidase or alkaline phosphatase) by reacting with its critical amino acid residues, leading to a decreased signal and falsely low results.

Given that immunoassays are susceptible to interference from various substances that can alter antibody-antigen binding, the chemical reactivity of MCI warrants careful consideration, especially when working with samples that may contain this preservative.[2][3][4][5]

Hypothetical Experimental Data on MCI Interference

While direct published data is lacking, the following table illustrates how one might present the results of an experiment designed to test for MCI interference in a sandwich ELISA for a hypothetical protein analyte. In this scenario, a constant concentration of the analyte is spiked into a buffer containing increasing concentrations of MCI.

MCI Concentration (ppm)Analyte Concentration (ng/mL)% Recovery% Interference
0 (Control)10.0100%0%
19.898%2%
59.292%8%
108.181%19%
256.565%35%
504.343%57%
1002.121%79%

Note: This data is hypothetical and intended for illustrative purposes only.

Experimental Protocol for Assessing MCI Interference

To evaluate the potential interference of this compound in a specific immunoassay, the following experimental protocol can be adapted. This example is for a sandwich ELISA format.

Objective: To determine the concentration at which MCI interferes with the accurate quantification of a specific analyte in a sandwich ELISA.

Materials:

  • ELISA kit for the analyte of interest (including capture antibody-coated plate, detection antibody, enzyme conjugate, substrate, and stop solution)

  • Purified analyte standard

  • Assay buffer (as recommended by the kit manufacturer)

  • This compound (MCI) stock solution (e.g., 1000 ppm in a compatible solvent)

  • Microplate reader

Procedure:

  • Preparation of MCI Dilutions: Prepare a serial dilution of the MCI stock solution in the assay buffer to achieve a range of concentrations to be tested (e.g., 100, 50, 25, 10, 5, 1, and 0 ppm).

  • Preparation of Analyte Spikes: Prepare a solution of the purified analyte standard in the assay buffer at a concentration that falls within the mid-range of the assay's standard curve.

  • Sample Preparation: For each MCI concentration to be tested, mix the analyte spike solution with the corresponding MCI dilution. A control sample should be prepared with the analyte spike and the 0 ppm MCI solution (assay buffer alone).

  • ELISA Procedure:

    • Add the prepared samples (analyte + MCI dilutions) to the wells of the capture antibody-coated plate.

    • Incubate as per the kit instructions to allow the analyte to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme conjugate and incubate.

    • Wash the plate.

    • Add the substrate and incubate for the recommended time.

    • Add the stop solution.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of the analyte in each sample using the standard curve.

    • Determine the percent recovery for each MCI concentration using the formula: (% Recovery) = (Concentration in MCI sample / Concentration in control sample) x 100.

    • Calculate the percent interference: (% Interference) = 100 - % Recovery.

Visualizing Potential Interference and Experimental Design

The following diagrams illustrate the potential mechanism of MCI interference in a sandwich ELISA and the workflow for testing this interference.

cluster_Control Standard Sandwich ELISA cluster_Interference Potential MCI Interference CaptureAb Capture Antibody Analyte Analyte CaptureAb->Analyte Binds DetectionAb Detection Antibody Analyte->DetectionAb Binds Enzyme Enzyme DetectionAb->Enzyme Conjugated MCI MCI Modified_CaptureAb Modified Capture Ab MCI->Modified_CaptureAb Modifies Modified_Analyte Modified Analyte MCI->Modified_Analyte Modifies Modified_DetectionAb Modified Detection Ab MCI->Modified_DetectionAb Modifies Modified_CaptureAb->Analyte Binding Inhibited Modified_Analyte->DetectionAb Binding Inhibited

Caption: Potential mechanisms of MCI interference in a sandwich ELISA.

start Start: Prepare MCI Dilutions (0-100 ppm) spike Spike Analyte into each MCI Dilution start->spike elisa Perform Sandwich ELISA with Spiked Samples spike->elisa read Read Absorbance on Plate Reader elisa->read calculate Calculate Analyte Concentration vs. Standard Curve read->calculate analyze Calculate % Recovery and % Interference calculate->analyze end End: Determine MCI Interference Threshold analyze->end

Caption: Experimental workflow for testing MCI interference.

Conclusion and Recommendations

References

Safety Operating Guide

Proper Disposal of Methylchloroisothiazolinone (MCI) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals

Methylchloroisothiazolinone (MCI), a potent biocide and preservative, requires strict handling and disposal procedures due to its corrosive nature, potential as a skin sensitizer, and high toxicity to aquatic life.[1][2] Adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This guide provides immediate, step-by-step instructions for the safe management and disposal of MCI waste in a research environment.

Immediate Safety and Handling

Before handling MCI, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Heavy-duty rubber or nitrile gloves are essential.[1]

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Protective Clothing: A lab coat should be worn at all times.[1]

  • Ventilation: All handling of MCI, especially concentrated solutions, should occur in a well-ventilated area or under a chemical fume hood.[2]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1]

Disposal Procedures: Two Primary Pathways

The appropriate disposal method for MCI depends on the quantity and concentration of the waste. There are two primary pathways: collection for licensed disposal (for large quantities and spills) and chemical inactivation for small, manageable laboratory quantities. Under no circumstances should MCI waste be poured down the drain or disposed of in regular trash without treatment. [3]

Pathway 1: Collection for Licensed Hazardous Waste Disposal

This is the required method for large volumes, concentrated solutions, expired reagents, and contaminated materials from spills.

Step-by-Step Protocol:

  • Containment: Place the MCI waste into a designated, chemically resistant, and sealable hazardous waste container. Ensure the container is compatible with chlorinated compounds.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. Note the approximate concentration and date.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[4]

Pathway 2: Chemical Inactivation for Small Laboratory Quantities

For small amounts of dilute, aqueous MCI waste generated during experiments, chemical inactivation via alkaline hydrolysis is an effective method to degrade the active ingredient before disposal. MCI is known to degrade rapidly in alkaline conditions.[5][6] This process breaks the isothiazolinone ring, neutralizing its hazardous properties.

Experimental Protocol: Alkaline Hydrolysis

Objective: To hydrolyze and inactivate MCI in an aqueous waste solution by raising the pH.

Materials:

  • Aqueous MCI waste

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate hazardous waste container for the treated liquid

Procedure:

  • Preparation: Perform this procedure in a chemical fume hood. Place the container with the aqueous MCI waste on a stir plate and add a stir bar.

  • pH Adjustment: While stirring, slowly add the sodium hydroxide solution dropwise. Monitor the pH of the solution continuously.

  • Target pH: Continue adding the base until the pH of the solution is stable at a minimum of 10.[3] Be cautious, as the neutralization reaction can be exothermic.

  • Degradation Hold Time: Once the target pH is reached, cover the container, label it clearly as "MCI Waste Undergoing Inactivation," and allow it to stand in a secure location for a period sufficient for degradation. Based on degradation kinetics, a holding time of one week is recommended to ensure complete hydrolysis.

  • Final pH Check and Disposal: After the holding period, check the pH of the solution again. Neutralize it to a pH between 5 and 9 by adding an appropriate acid (e.g., dilute hydrochloric acid) if required by your local water authority.[2]

  • Final Disposal: Once neutralized, this treated water can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous materials (e.g., heavy metals).[2][6] Always confirm this final step with your institution's EHS guidelines and local regulations.

Quantitative Data: MCI Degradation

The stability of MCI is highly dependent on pH. The following table summarizes the approximate half-life of the active ingredient in aqueous solutions at different pH levels, demonstrating the effectiveness of alkaline conditions for degradation.

pHHalf-Life (in days)Stability
< 8.5> 47Stable
9.0~ 23Moderate Degradation
9.6~ 3.3Rapid Degradation
10.0~ 2Rapid Degradation
Data derived from studies on Kathon™ biocides, which contain MCI.[3][6]

Spill Management

In the event of a spill, immediate and safe cleanup is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Wear PPE: Don the appropriate PPE as described above.

  • Contain Spill: For liquid spills, use a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain and absorb the material.[6]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area thoroughly with a detergent and water solution. Do not use solvents.

  • Dispose of Materials: All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MCI_Disposal_Workflow start MCI Waste Generated assess_quantity Assess Quantity & Concentration start->assess_quantity large_spill Large Volume / Spill / Concentrated assess_quantity->large_spill Large small_lab Small Lab Quantity (Aqueous) assess_quantity->small_lab Small collect_waste 1. Absorb with Inert Material 2. Place in Labeled Container large_spill->collect_waste inactivation Chemical Inactivation (Alkaline Hydrolysis) small_lab->inactivation contact_ehs 3. Store Securely & Contact EHS for Licensed Disposal collect_waste->contact_ehs end Disposal Complete contact_ehs->end ph_adjust 1. Adjust pH to >10 with NaOH inactivation->ph_adjust hold 2. Hold for 1 Week for Degradation ph_adjust->hold neutralize_dispose 3. Neutralize to pH 5-9 & Dispose (per local regulations) hold->neutralize_dispose neutralize_dispose->end

Caption: Decision workflow for MCI waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.